molecular formula C18H33O2- B1234055 Elaidate

Elaidate

Cat. No.: B1234055
M. Wt: 281.5 g/mol
InChI Key: ZQPPMHVWECSIRJ-MDZDMXLPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Elaidate, the salt or ester form of Elaidic Acid, is a predominant industrial trans-fatty acid (TFA) used extensively in biochemical research to investigate the mechanisms of diet-induced metabolic disorders. As a C18 unsaturated fatty acid with a trans-double bond at the 9th carbon, its linear steric structure is similar to saturated fatty acids, which underlies its distinct biological activity compared to its cis-isomer, oleate. Researchers utilize this compound to model and study the adverse effects of trans-fat intake in cellular systems. A key area of investigation is insulin resistance, where studies in adipocytes show that persistent exposure to this compound impairs insulin-dependent glucose uptake by suppressing insulin signaling. Specifically, this compound exposure suppresses insulin-induced accumulation and phosphorylation of Akt at the plasma membrane and subsequently inhibits the fusion of GLUT4 storage vesicles with the plasma membrane, a critical step for glucose transport . Beyond insulin signaling, this compound is also used in hepatoma and macrophage models to study lipotoxicity and inflammatory responses. In vitro findings indicate that this compound is incorporated into ceramides and diacylglycerols, lipid species implicated in cellular stress and apoptosis, and offers less protection against palmitate-induced toxicity than oleate . Furthermore, in human macrophages, this compound uniquely disrupts zinc homeostasis by increasing intracellular Zn²⁺ and altering the expression of metallothioneins and zinc transporters, suggesting a novel mechanism for its role in atherosclerosis . This reagent is presented for research applications only, including the study of insulin resistance mechanisms, lipotoxicity, atherosclerosis, and cellular stress pathways. For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H33O2-

Molecular Weight

281.5 g/mol

IUPAC Name

(E)-octadec-9-enoate

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/p-1/b10-9+

InChI Key

ZQPPMHVWECSIRJ-MDZDMXLPSA-M

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-]

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-]

Synonyms

elaidate
elaidic acid
elaidic acid, 1-(14)C-labeled, (E)-isomer
elaidic acid, 10-(14)C-labeled, (E)-isomer
elaidic acid, 14C-labeled, (E)-isomer
elaidic acid, 9-(14)C-labeled
elaidic acid, potassium salt, (E)-isomer
elaidic acid, sodium salt, (E)-isome

Origin of Product

United States

Foundational & Exploratory

Elaidate and Its Core Functions in Lipid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidic acid, the principal trans fatty acid found in industrially hydrogenated vegetable oils, has been extensively linked to adverse cardiovascular outcomes.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological functions of elaidate in lipid metabolism. It delves into its intricate interactions with key regulatory pathways governing cholesterol homeostasis, fatty acid synthesis and oxidation, and cellular signaling. This document synthesizes findings from seminal in vitro and in vivo studies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key cited experiments are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of this compound's metabolic impact. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to understand and mitigate the health risks associated with trans fatty acids.

Introduction: The Significance of this compound in Lipid Metabolism

Elaidic acid (C18:1 trans-9) is a monounsaturated trans fatty acid that has garnered significant attention due to its well-documented association with an increased risk of cardiovascular disease.[1][2] Unlike its cis-isomer, oleic acid, the linear structure of elaidic acid leads to profound differences in its metabolic processing and biological effects. Ingestion of industrially produced trans fatty acids (IP-TFA), of which elaidic acid is the most abundant, results in an unfavorable blood lipid profile characterized by elevated total and low-density lipoprotein-cholesterol (LDL-C) and reduced high-density lipoprotein-cholesterol (HDL-C).[1][2] Understanding the molecular mechanisms through which this compound perturbs lipid metabolism is crucial for developing effective strategies to counteract its detrimental health effects.

This guide will explore the multifaceted role of this compound in key aspects of lipid metabolism, including:

  • Cholesterol Synthesis and Lipoprotein Metabolism: Elucidating the pathways through which this compound elevates cholesterol levels.

  • De Novo Lipogenesis: Examining the impact of this compound on the synthesis of new fatty acids.

  • Fatty Acid Oxidation: Investigating how this compound interferes with the breakdown of fatty acids for energy.

  • Cellular Signaling and Membrane Dynamics: Understanding how this compound influences cellular communication and membrane properties.

This compound's Impact on Cholesterol and Lipoprotein Metabolism

A hallmark of this compound consumption is its dyslipidemic effect, primarily driven by alterations in hepatic cholesterol metabolism.

Upregulation of Cholesterol Synthesis

Studies utilizing the human hepatoma cell line HepG2 have demonstrated that this compound upregulates numerous proteins involved in cholesterol synthesis.[1][2] This is corroborated by findings in Hepa1-6 cells, where this compound treatment leads to increased intracellular levels of free and esterified cholesterol.[3]

The primary mechanism for this increase in cholesterol biosynthesis is the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[3] SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[4][5][6] Elaidic acid appears to reduce the cholesterol sensitivity of the SREBP cleavage-activating protein (SCAP), a key regulator of SREBP processing.[3] This leads to increased SREBP-2 activation and subsequent upregulation of cholesterogenic gene expression.[3]

Alterations in Lipoprotein Profile

The pro-atherogenic effects of this compound extend to its influence on lipoprotein metabolism. Dietary intake of this compound is associated with increased plasma concentrations of non-HDL cholesterol and Apolipoprotein B-100 (ApoB), the primary apolipoprotein of LDL.[7] Conversely, it is linked to decreased levels of HDL cholesterol and Apolipoprotein A-1 (ApoA-1).[7] In vitro studies with HepG2 cells have shown that trans fatty acids can increase the secretion of cholesterol and ApoB-100.[8]

Furthermore, this compound incorporated into HDL phospholipids has been shown to negatively affect the cholesterol uptake capacity (CUC) of HDL.[9][10] This impairment is linked to a suppression of lecithin-cholesterol acyltransferase (LCAT)-dependent cholesterol esterification, a crucial step in HDL maturation.[9][10]

Table 1: Quantitative Effects of Elaidic Acid on Cholesterol Metabolism

ParameterCell/Animal ModelTreatmentFold Change/EffectReference
Intracellular Free CholesterolHepa1-6 cells500 µM this compound (24h)~1.5-fold increase[3]
Intracellular Esterified CholesterolHepa1-6 cells500 µM this compound (24h)~2.5-fold increase[3]
HMGCS1 mRNA ExpressionHepa1-6 cells500 µM this compound (24h)~2-fold increase[3]
HMGCR mRNA ExpressionHepa1-6 cells500 µM this compound (24h)~2.5-fold increase[3]
SQLE mRNA ExpressionHepa1-6 cells500 µM this compound (24h)~3-fold increase[3]
Cholesterol Uptake Capacity (CUC)Reconstituted HDLElaidic acid in PCSuppression of LCAT-dependent enhancement[9]

Modulation of Hepatic De Novo Lipogenesis by this compound

Beyond cholesterol, this compound actively promotes the synthesis of fatty acids in the liver, a process known as de novo lipogenesis.

Activation of SREBP-1c

In contrast to its cis-isomer oleic acid, which tends to inhibit hepatic lipogenesis, elaidic acid has been shown to upregulate this process in HuH-7 cells.[11] The underlying mechanism involves the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), the master transcriptional regulator of fatty acid synthesis.[4][11] Elaidic acid potently induces sterol regulatory element (SRE)-luciferase activity and increases the mRNA levels of SREBP-1c.[11] This leads to the increased expression of several key lipogenic genes responsible for fatty acid and sterol synthesis.[11]

Diagram 1: this compound-Induced SREBP-1c Activation Pathway

Elaidate_SREBP1c_Pathway This compound Elaidic Acid SRE_Promoter SRE Promoter Activation This compound->SRE_Promoter SREBP1c_mRNA Increased SREBP-1c mRNA SRE_Promoter->SREBP1c_mRNA SREBP1c_Protein Mature SREBP-1c Protein SREBP1c_mRNA->SREBP1c_Protein Lipogenic_Genes Upregulation of Lipogenic Genes (FASN, SCD1, etc.) SREBP1c_Protein->Lipogenic_Genes Lipogenesis Increased Hepatic De Novo Lipogenesis Lipogenic_Genes->Lipogenesis

Caption: this compound promotes hepatic lipogenesis via SREBP-1c activation.

This compound's Inhibitory Effect on Fatty Acid β-Oxidation

Elaidic acid not only promotes lipid synthesis but also impairs the catabolism of fatty acids through β-oxidation.

Inhibition of Monoenoic Fat Catabolism

Studies in human peripheral blood macrophages have revealed that this compound specifically inhibits the β-oxidation of monoenoic fats.[12] While this compound itself can complete the first round of β-oxidation at a rate comparable to oleate, its presence competitively inhibits the overall tritium release from radiolabeled oleate, indicating a slowdown in the subsequent cycles of oxidation.[12] This inhibition is thought to occur at a step proximal to the trans double bond.[12]

Accumulation of β-Oxidation Intermediates

The incomplete β-oxidation of elaidoyl-CoA in rat mitochondria leads to the accumulation of a key metabolite, 5-trans-tetradecenoyl-CoA.[13] This intermediate is a poorer substrate for long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis counterpart, causing it to build up in the mitochondrial matrix.[13] This accumulation can lead to the formation and export of 5-trans-tetradecenoylcarnitine from the mitochondria.[13] In macrophages treated with this compound, an accumulation of C12:1 and C18:1 acylcarnitines is also observed.[12]

Diagram 2: Experimental Workflow for Assessing β-Oxidation Inhibition

Beta_Oxidation_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Macrophages Human Peripheral Blood Macrophages Incubation Incubate with: - [1-14C]oleate - [1-14C]this compound - [9,10-3H]oleate +/- unlabeled fatty acids Macrophages->Incubation Acylcarnitines Measure Acylcarnitines (MS/MS) Incubation->Acylcarnitines Cellular_FA Determine Cellular Fatty Acid Content (GC/MS) Incubation->Cellular_FA Beta_Oxidation_Rate Assess β-Oxidation Rate (Radiolabel Release) Incubation->Beta_Oxidation_Rate Lipid_Raft_Signaling This compound Elaidic Acid Lipid_Raft Lipid Raft Integration This compound->Lipid_Raft EGFR_Activation EGFR Activation Lipid_Raft->EGFR_Activation IL1R_Signaling IL-1R-NF-κB Signaling Lipid_Raft->IL1R_Signaling Pro_Metastatic Pro-Metastatic Signaling EGFR_Activation->Pro_Metastatic Inflammation Senescence and Inflammation IL1R_Signaling->Inflammation

References

The Role of Elaidate in Cell Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidic acid, the principal trans fatty acid found in partially hydrogenated vegetable oils, has been a subject of intense scientific scrutiny due to its implications for cardiovascular health and cellular function. A critical aspect of its cellular impact lies in its effect on the physical properties of cell membranes, particularly membrane fluidity. This technical guide provides an in-depth analysis of the role of elaidate in modulating cell membrane fluidity, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the downstream effects on cellular signaling pathways.

Introduction: The Structural Basis of this compound's Effect on Membrane Fluidity

Cell membrane fluidity is a critical parameter that governs the functions of membrane-embedded proteins, influences signal transduction, and regulates the transport of substances into and out of the cell.[1][2][3] This dynamic property is largely determined by the composition of the lipid bilayer, including the nature of the fatty acyl chains of the phospholipids.[1][4]

This compound (18:1t n-9) is the trans isomer of oleic acid (18:1c n-9). The key difference between these two molecules lies in the configuration of the double bond in their acyl chains.[5][6] Oleic acid's cis double bond introduces a pronounced kink in the hydrocarbon chain, which prevents tight packing of the phospholipid molecules.[7][8] This leads to weaker intermolecular interactions (van der Waals forces) and consequently, a more fluid membrane.[1][7]

In contrast, the trans double bond of this compound results in a more linear, extended conformation, similar to that of saturated fatty acids like stearic acid.[5][7] This linear structure allows this compound to pack more tightly with other lipid molecules in the membrane, increasing intermolecular interactions and leading to a more ordered, less fluid (more rigid) membrane.[9][10]

Quantitative Effects of this compound on Membrane Fluidity

ParameterSaturated Fatty Acid (e.g., Stearic Acid)This compound (trans-Unsaturated)Oleic Acid (cis-Unsaturated)Rationale
Membrane Fluidity LowestIntermediate to LowHighestThe linear shape of saturated and trans-unsaturated fatty acids allows for tighter packing and stronger van der Waals forces, leading to decreased fluidity. The kink in cis-unsaturated fatty acids disrupts this packing, increasing fluidity.[7][9][10]
Phase Transition Temperature (Tm) HighestIntermediate to HighLowestA higher transition temperature indicates that more thermal energy is required to disrupt the ordered, gel-like state of the membrane and transition it to a more fluid, liquid-crystalline state. The tighter packing of saturated and trans-fatty acids results in a higher Tm.[1]
Acyl Chain Packing Order HighestIntermediate to HighLowestThe straighter chains of saturated and trans-fatty acids allow for a more ordered and compact arrangement of the lipid tails within the bilayer.[11]
Bending Rigidity HighIncreasedDecreasedThis compound, with its trans double bond, behaves more like a saturated amphiphile, increasing the rigidity of the membrane. In contrast, the cis double bond in oleic acid increases membrane fluidity and decreases bending rigidity at lower concentrations.[5]

Experimental Protocols for Assessing Membrane Fluidity

Several well-established experimental techniques are employed to measure the effects of this compound on cell membrane fluidity.

Fluorescence Spectroscopy with Laurdan

Laurdan is a fluorescent probe that partitions into the lipid bilayer. Its emission spectrum is sensitive to the polarity of its environment, which is influenced by the packing of lipid molecules.[12][13]

Principle: In a more ordered (less fluid) membrane, there is less water penetration, and the environment is more non-polar. This causes Laurdan's emission maximum to be blue-shifted (around 440 nm). In a more fluid membrane, increased water penetration creates a more polar environment, and the emission maximum is red-shifted (around 500 nm).[12][13]

Methodology:

  • Cell Culture and Treatment: Cells of interest are cultured and then incubated with this compound at various concentrations and for different durations.

  • Labeling with Laurdan: The cells are washed and then incubated with a solution containing Laurdan.

  • Fluorescence Measurement: The fluorescence emission spectra are recorded using a spectrofluorometer with an excitation wavelength of 350 nm.[13]

  • Calculation of Generalized Polarization (GP): The GP value is calculated using the following formula: GP = (I440 - I500) / (I440 + I500) Where I440 and I500 are the fluorescence intensities at 440 nm and 500 nm, respectively. A higher GP value corresponds to lower membrane fluidity.[12][14]

X-ray Diffraction

X-ray diffraction is a powerful technique for determining the structural organization of lipid bilayers.

Principle: By analyzing the diffraction pattern of X-rays passing through a sample of lipid membranes, one can determine parameters such as the lamellar repeat distance (d-spacing), which provides information about the thickness of the bilayer and the associated water layer. Changes in lipid packing due to the incorporation of different fatty acids can be observed.[15]

Methodology:

  • Liposome Preparation: Liposomes are prepared with a defined lipid composition, including phospholipids containing this compound.

  • X-ray Diffraction Measurement: The liposome suspension is placed in a sample holder, and an X-ray beam is directed at it. The scattered X-rays are detected, and the diffraction pattern is recorded.

  • Data Analysis: The positions and intensities of the diffraction peaks are analyzed to determine the structural parameters of the lipid bilayer. For instance, elaidic acid does not markedly alter the phospholipid mesomorphism in phosphatidylethanolamine membranes, unlike oleic acid which induces significant structural changes.[15][16]

Downstream Effects of this compound-Induced Changes in Membrane Fluidity

The alteration of membrane fluidity by this compound has significant consequences for cellular function, impacting various signaling pathways.

Endoplasmic Reticulum (ER) Stress and Apoptosis

Elaidic acid has been shown to induce apoptosis in certain cell types through the induction of oxidative stress and endoplasmic reticulum (ER) stress.[17][18] The incorporation of this compound into the ER membrane can disrupt its function, leading to the accumulation of unfolded proteins and triggering the Unfolded Protein Response (UPR).

A key signaling pathway activated under these conditions is the GRP78/ATF4/CHOP pathway.[17][18]

ER_Stress_Pathway This compound This compound Membrane_Rigidity Increased Membrane Rigidity This compound->Membrane_Rigidity ER_Stress ER Stress Membrane_Rigidity->ER_Stress GRP78 GRP78 Activation ER_Stress->GRP78 ATF4 ATF4 Upregulation GRP78->ATF4 CHOP CHOP Upregulation ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound-induced ER stress and apoptosis signaling pathway.

Impairment of Insulin Signaling

This compound has been demonstrated to impair insulin-dependent glucose uptake in adipocytes.[19] This effect is mediated by the suppression of key steps in the insulin signaling cascade, specifically at the level of Akt accumulation at the plasma membrane and the subsequent fusion of GLUT4 storage vesicles.[19]

Insulin_Signaling_Impairment This compound This compound Membrane_Fluidity Decreased Membrane Fluidity This compound->Membrane_Fluidity Akt_Accumulation Suppressed Akt Accumulation at PM Membrane_Fluidity->Akt_Accumulation GLUT4_Fusion Suppressed GLUT4 Vesicle Fusion Akt_Accumulation->GLUT4_Fusion Glucose_Uptake Impaired Glucose Uptake GLUT4_Fusion->Glucose_Uptake

Caption: Mechanism of this compound-induced impairment of insulin signaling.

Amplification of Inflammatory Signaling

Recent studies have shown that elaidic acid can amplify interleukin-1 receptor (IL-1R) signaling, which promotes cellular senescence and the senescence-associated secretory phenotype (SASP).[20] This process is mediated through the organization of lipid rafts, which are specialized membrane microdomains.

Inflammatory_Signaling_Amplification cluster_membrane Cell Membrane cluster_cellular_response Cellular Response This compound This compound Lipid_Rafts Lipid Raft Organization This compound->Lipid_Rafts IL1R_Signaling Amplified IL-1R Signaling Lipid_Rafts->IL1R_Signaling Cellular_Senescence Cellular Senescence IL1R_Signaling->Cellular_Senescence SASP SASP IL1R_Signaling->SASP

References

An In-depth Technical Guide to the Stereoisomer Differences Between Elaidate and Oleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleic acid and elaidic acid are monounsaturated fatty acids that share the same chemical formula, C18H34O2, and a double bond at the ninth carbon position.[1][2] They are, however, not identical. The key distinction lies in their three-dimensional structure; they are geometric or cis-trans stereoisomers.[1][3] Oleic acid is the cis isomer, where the hydrogen atoms on the carbon atoms of the double bond are on the same side, resulting in a "kinked" molecular shape.[4] In contrast, elaidic acid is the trans isomer, with hydrogen atoms on opposite sides of the double bond, giving it a more linear structure, similar to saturated fatty acids.[1][4] This subtle structural variance leads to profound differences in their physical properties, metabolic fates, and physiological effects, which are of critical importance to researchers in nutrition, cellular biology, and drug development.

Structural and Physicochemical Differences

The geometric configuration of the double bond is the fundamental origin of the divergent properties of oleate and elaidate. The cis configuration in oleic acid introduces a significant bend in the hydrocarbon chain, hindering the molecules from packing closely together. Elaidic acid's trans configuration results in a straighter, more rigid structure that allows for more efficient packing.

G Figure 1: Structural Comparison of Oleate and this compound cluster_oleate Oleate (cis-9-Octadecenoate) cluster_this compound This compound (trans-9-Octadecenoate) O_COOH HOOC O_C1 -(CH2)7- O_COOH->O_C1 O_C9 C O_C1->O_C9 O_C10 C O_C9->O_C10 O_H9 H O_C9->O_H9 O_C18 -(CH2)7-CH3 O_C10->O_C18 O_H10 H O_C10->O_H10 E_COOH HOOC E_C1 -(CH2)7- E_COOH->E_C1 E_C9 C E_C1->E_C9 E_C10 C E_C9->E_C10 E_H9 H E_C9->E_H9 E_C18 -(CH2)7-CH3 E_C10->E_C18 E_H10 H E_C10->E_H10

Figure 1: Structural Comparison of Oleate and this compound

This structural difference directly impacts their physical properties, most notably their melting points. The less efficient packing of oleic acid molecules results in weaker intermolecular forces, leading to a much lower melting point.

PropertyOleate (cis-isomer)This compound (trans-isomer)Reference(s)
Molecular Formula C18H34O2C18H34O2[2]
Molar Mass 282.46 g/mol 282.46 g/mol [1]
Melting Point 13-14 °C43-45 °C[1]
Boiling Point 360 °CNot specified[1]
Appearance at Room Temp Colorless oily liquidColorless oily solid[1]

Metabolic and Cellular Fate

While both isomers can be incorporated into complex lipids in the brain and other tissues, their metabolic handling and subsequent effects on lipid pools differ significantly.[5]

  • Incorporation and Distribution : Studies in rats have shown that both this compound and oleate are incorporated into complex brain lipids at similar rates.[5] However, their positional distribution within phosphoglycerides differs; at 8 hours post-administration, this compound was preferentially esterified at the 1-position, whereas oleate was more randomly distributed.[5]

  • Impact on Lipid Classes : In HepG2 human hepatocellular carcinoma cells, this compound and another trans fatty acid, vaccenate, led to a greater elevation in diacylglycerol (DG) concentrations compared to oleate.[6] Crucially, unlike oleate, these trans fatty acids were significantly incorporated into ceramides.[6] This is a critical distinction, as ceramide accumulation is implicated in lipotoxicity, insulin resistance, and the development of cardiovascular diseases.[6][7]

  • Beta-Oxidation : In human peripheral blood macrophages, this compound has been shown to specifically inhibit the β-oxidation of monounsaturated fats.[8] This suggests that this compound can interfere with normal fatty acid catabolism, potentially contributing to lipid accumulation and cellular stress.[8]

G Figure 2: Differential Incorporation into Cellular Lipids FA_pool Fatty Acid Pool Oleate Oleate (cis) FA_pool->Oleate Dietary Intake (e.g., Olive Oil) This compound This compound (trans) FA_pool->this compound Dietary Intake (Hydrogenated Oils) Acyl_CoA Acyl-CoA Synthetase Oleate->Acyl_CoA This compound->Acyl_CoA TG Triacylglycerols (TG) (Energy Storage) Acyl_CoA->TG Preferential pathway for Oleate DG Diacylglycerols (DG) (Signaling Molecule) Acyl_CoA->DG Elevated by this compound Ceramide Ceramides (Pro-apoptotic, Insulin Resistance) Acyl_CoA->Ceramide Significant incorporation of this compound PL Phospholipids (Membrane Structure) Acyl_CoA->PL Both incorporated G Figure 3: Differential Effects on Inflammatory Signaling Oleate Oleate (cis) NFkB NF-κB Nuclear Translocation Oleate->NFkB  No significant effect [11] Adiponectin Adiponectin Expression (Anti-inflammatory) Oleate->Adiponectin  Increases  (in adipocytes) [13] Resistin Resistin Expression (Pro-inflammatory) Oleate->Resistin  Reduces  (in adipocytes) [13] This compound This compound (trans) This compound->NFkB  Increases [11] TNFa TNF-α Expression (Pro-inflammatory) This compound->TNFa  Increases  (in myotubes) [13, 24] Inflammation Inflammatory Response NFkB->Inflammation TNFa->Inflammation Adiponectin->Inflammation  Inhibits Resistin->Inflammation G Figure 4: General Analytical Workflow for Isomer Analysis Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Deriv Derivatization (to FAMEs, for GC only) Extraction->Deriv Separation Chromatographic Separation Extraction->Separation GC Gas Chromatography (GC) (Polar Capillary Column) Deriv->GC Separation->GC  Method 1 HPLC HPLC / UHPLC (Reversed-Phase C18 Column) Separation->HPLC  Method 2 FID Flame Ionization Detector (FID) GC->FID MS Mass Spectrometry (MS/MS) HPLC->MS Detection Detection & Identification Data Data Analysis (Quantification & Identification) FID->Data MS->Data

References

metabolic pathway of elaidic acid to elaidate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Metabolic Pathway of Elaidic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Elaidic acid (trans-Δ9-octadecenoic acid), the principal trans fatty acid found in industrially hydrogenated vegetable oils, undergoes metabolic processing through the mitochondrial β-oxidation pathway.[1][2] While it follows the canonical steps of fatty acid activation and transport, its catabolism is notably less efficient than that of its cis-isomer, oleic acid.[3] The overall oxidation rate of elaidic acid esters is approximately half that of oleic acid esters in rat heart mitochondria.[3] This inefficiency is not due to the initial enzymatic steps but arises after several cycles of β-oxidation. The accumulation of a specific intermediate, 5-trans-tetradecenoyl-CoA, which is a poor substrate for long-chain acyl-CoA dehydrogenase (LCAD), creates a metabolic bottleneck.[4] This leads to a phenomenon described as "leaky" β-oxidation, where partially degraded metabolites may be exported from the mitochondria.[4] This guide provides a detailed examination of the metabolic pathway of elaidic acid, presents comparative quantitative data, details a relevant experimental protocol, and visualizes the core metabolic and experimental workflows.

Activation and Mitochondrial Transport

Cytosolic Activation

Prior to catabolism, elaidic acid must be activated in the cytosol. This initial step is catalyzed by long-chain acyl-CoA synthetases (ACSL), which utilize ATP and Coenzyme A (CoA) to convert elaidic acid into its thioester derivative, elaidoyl-CoA.[5] This activation "traps" the fatty acid within the cell and prepares it for subsequent metabolic processes.[6]

The Carnitine Shuttle System

Mitochondrial β-oxidation occurs within the mitochondrial matrix.[5] However, the inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules like elaidoyl-CoA.[7] Transport into the matrix is therefore mediated by the carnitine shuttle system, a multi-step process:

  • CPT1 Catalysis: On the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT1), the rate-limiting enzyme of fatty acid oxidation, catalyzes the transfer of the elaidoyl group from elaidoyl-CoA to L-carnitine, forming elaidoyl-carnitine.[7][8]

  • Translocation: The resulting elaidoyl-carnitine is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a free carnitine molecule.[7]

  • CPT2 Catalysis: Within the matrix, Carnitine Palmitoyltransferase II (CPT2), located on the inner surface of the inner membrane, reverses the process, transferring the elaidoyl group back to CoA to reform elaidoyl-CoA and release free carnitine.[7]

The regenerated elaidoyl-CoA is now available for β-oxidation within the mitochondrial matrix.

Mitochondrial β-Oxidation of Elaidoyl-CoA

The β-oxidation of elaidoyl-CoA proceeds through successive cycles, each comprising four enzymatic reactions that shorten the acyl-CoA chain by two carbons, producing one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA per cycle.[5]

Initial Cycles of β-Oxidation

Elaidoyl-CoA (18:1 n-9t) undergoes the first three cycles of β-oxidation without complication, yielding three molecules of acetyl-CoA and shortening the chain to dodecenoyl-CoA (12:1 n-3t). The trans-Δ9 double bond of elaidoyl-CoA does not initially impede the process.

The Rate-Limiting Bottleneck

After the fourth cycle of β-oxidation, the resulting intermediate is 5-trans-tetradecenoyl-CoA .[4] This molecule is a poor substrate for the subsequent dehydrogenation step catalyzed by long-chain acyl-CoA dehydrogenase (LCAD).[4] Studies have shown that 5-trans-tetradecenoyl-CoA is dehydrogenated less efficiently by LCAD than its cis isomer, 5-cis-tetradecenoyl-CoA.[4]

This inefficiency leads to the accumulation of 5-trans-tetradecenoyl-CoA within the mitochondrial matrix.[4] This accumulation is the primary reason for the overall slower and incomplete oxidation of elaidic acid compared to oleic acid.[3][4]

"Leaky" Oxidation and Metabolite Export

The buildup of the 5-trans-tetradecenoyl-CoA intermediate facilitates alternative metabolic fates. The accumulated intermediate can be hydrolyzed back to its fatty acid form or converted to 5-trans-tetradecenoylcarnitine.[4] This conversion allows the partially degraded fatty acid to be exported from the mitochondrial matrix, a process termed "leaky" β-oxidation.[4]

elaidic_acid_metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_intermembrane Intermembrane Space cluster_matrix Matrix elaidic_acid Elaidic Acid acsl ACSL elaidic_acid->acsl ATP, CoA elaidoyl_coa_cytosol Elaidoyl-CoA elaidoyl_carnitine Elaidoyl-carnitine elaidoyl_coa_cytosol->elaidoyl_carnitine CPT1 acsl->elaidoyl_coa_cytosol elaidoyl_coa_matrix Elaidoyl-CoA elaidoyl_carnitine->elaidoyl_coa_matrix CACT, CPT2 beta_ox 3 Cycles of β-Oxidation elaidoyl_coa_matrix->beta_ox intermediate 5-trans-Tetradecenoyl-CoA beta_ox->intermediate acetyl_coa Acetyl-CoA beta_ox->acetyl_coa 3x lcad LCAD (Inefficient) intermediate->lcad accumulation Accumulation & Export intermediate->accumulation lcad->beta_ox Further Cycles (Slow)

Caption: Metabolic pathway of elaidic acid highlighting the β-oxidation bottleneck.

Quantitative Data Summary

Comparison MetricSubstrate 1Substrate 2FindingReference
Overall Oxidation Rate Elaidic Acid EstersOleic Acid EstersElaidic acid is oxidized at ~50% the rate of oleic acid.[3]
Enzyme Activity Elaidoyl-CoAOleoyl-CoAAcyl-CoA Dehydrogenase activity is higher for elaidoyl-CoA.[3]
Substrate Efficiency 5-trans-Tetradecenoyl-CoA5-cis-Tetradecenoyl-CoAThe trans intermediate is a poorer substrate for LCAD.[4]
Metabolite Accumulation Elaidoyl-CoAOleoyl-CoA or Stearoyl-CoAA major metabolite (5-trans-tetradecenoyl-CoA) accumulates with elaidoyl-CoA, but not with the others.[4]

Experimental Protocols

Protocol: Assessing Elaidic Acid β-Oxidation in Isolated Mitochondria via High-Resolution Respirometry

This protocol provides a method to measure the impact of elaidic acid as a substrate for β-oxidation by quantifying mitochondrial oxygen consumption. The principle is that the complete oxidation of a fatty acid is coupled to oxygen consumption by the electron transport chain.[9]

Objective: To determine the rate of fatty acid oxidation (FAO) with elaidoyl-carnitine as a substrate in isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • Respiration Medium (e.g., MiR05)

  • High-Resolution Respirometer (e.g., Oroboros O2k)

  • Substrates and Reagents:

    • Elaidoyl-carnitine (substrate)

    • Malate (required to prevent accumulation of acetyl-CoA)[9]

    • ADP (to stimulate State 3 respiration)

    • Etomoxir (CPT1 inhibitor, used as a negative control)

    • FCCP (uncoupler, to measure maximal electron transport system capacity)

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., liver) using standard differential centrifugation protocols. Determine mitochondrial protein concentration using a BCA or Bradford assay.

  • Respirometer Calibration: Calibrate the respirometer according to the manufacturer's instructions to ensure accurate oxygen concentration and flux measurements. Set the chamber temperature to 37°C.

  • Assay Start: Add 2 mL of pre-warmed respiration medium to the respirometer chambers. Add a defined amount of isolated mitochondria (e.g., 0.1-0.25 mg/mL final concentration) and allow the signal to stabilize to measure ROUTINE respiration (State 2 or LEAK respiration).

  • Substrate Addition (Elaidic Acid Pathway):

    • Add malate to a final concentration of 2 mM.

    • Add elaidoyl-carnitine to a final concentration of 15-25 µM. Oxygen consumption should increase as the substrate fuels the electron transport chain.

  • State 3 Respiration: Add ADP to a final concentration of 2.5-5 mM to stimulate oxidative phosphorylation (State 3 respiration). This will result in a significant increase in oxygen consumption, which reflects the rate of FAO coupled to ATP synthesis.

  • Control and Maximal Respiration:

    • In a separate experiment or after the signal has returned to a stable state, add Etomoxir (40 µM) to confirm that the observed respiration is dependent on CPT1 and fatty acid transport.

    • Perform a titration with the uncoupler FCCP (in 0.5 µM steps) to determine the maximal capacity of the electron transport system with elaidic acid as the substrate.

  • Data Analysis: Calculate the oxygen consumption rates (OCR) in pmol O₂ / (s * mg protein) for each state. The ADP-stimulated rate (State 3) after the addition of elaidoyl-carnitine provides the primary measure of elaidic acid β-oxidation capacity. Compare this rate to that obtained using other fatty acid substrates like palmitoyl-carnitine.

experimental_workflow cluster_additions Substrate Addition Protocol n1 1. Isolate Mitochondria from tissue n3 3. Add Mitochondria to Respiration Medium n1->n3 n2 2. Calibrate Respirometer (37°C) n2->n3 m1 Measure State 2 (LEAK) Respiration n3->m1 a1 Add Malate m1->a1 a2 Add Elaidoyl-carnitine a1->a2 a3 Add ADP a2->a3 m2 Measure State 3 (FAO-linked OXPHOS) a3->m2 n4 4. Data Analysis: Calculate Oxygen Consumption Rates (OCR) m2->n4

Caption: Experimental workflow for measuring elaidic acid oxidation via respirometry.

Conclusion and Implications

The metabolism of elaidic acid is characterized by a significant bottleneck in the β-oxidation pathway, which limits its efficiency as an energy source compared to its cis-isomer, oleic acid. The accumulation of the 5-trans-tetradecenoyl-CoA intermediate is a key mechanistic feature. This incomplete or "leaky" oxidation may have broader implications for cellular health, potentially altering the mitochondrial acyl-CoA pool and influencing other metabolic pathways. For researchers in drug development, understanding this unique metabolic profile is crucial when considering the effects of trans fatty acids on cellular energy homeostasis and mitochondrial function, particularly in the context of metabolic diseases. The provided methodologies offer a robust framework for investigating the impact of elaidic acid and other trans fatty acids on mitochondrial bioenergetics.

References

An In-depth Technical Guide on the Incorporation of Elaidate into Cellular Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the incorporation of elaidate, a major trans fatty acid, into cellular phospholipids. It details the metabolic processes, analytical methodologies, and the subsequent impact on membrane structure and cell signaling pathways. This document is intended to be a valuable resource for researchers in the fields of lipid biology, cell signaling, and drug development.

Introduction: The Significance of this compound Incorporation

Elaidic acid (18:1 n-9t) is the principal trans isomer of oleic acid. Its primary source in the human diet is partially hydrogenated vegetable oils. The incorporation of this compound into cellular phospholipids can significantly alter the physicochemical properties of cell membranes, leading to downstream effects on cellular function and signaling. Understanding the mechanisms and consequences of this compound incorporation is crucial for elucidating its role in various pathologies and for the development of therapeutic interventions.

Mechanisms of this compound Incorporation into Cellular Phospholipids

This compound is incorporated into cellular lipids through the same enzymatic pathways as its cis isomer, oleic acid, and other fatty acids. Once taken up by the cell, this compound is esterified into complex lipids, primarily phospholipids and triacylglycerols.

The rates and extents of total incorporation of this compound into complex lipids are similar to those of its cis-isomer, oleic acid.[1] However, the distribution among lipid classes and the positional distribution within phospholipids can differ. Studies have shown that this compound is readily incorporated into membrane phosphoglycerides.[2]

Notably, this compound is preferentially incorporated into certain phospholipid classes. Research on various cell types, including Ehrlich ascites tumor cells and rat liver cells, has demonstrated that this compound is predominantly incorporated into choline phospholipids (phosphatidylcholine, PC) and ethanolamine phospholipids (phosphatidylethanolamine, PE).[3][4] In isolated rat liver cells, the distribution of [14C]elaidic acid in phospholipid classes at a 0.1 mmol/L substrate concentration was 59.1% in phosphatidylcholine, 30.3% in phosphatidylethanolamine, 8.8% in phosphatidylinositol, and 1.8% in phosphatidylserine.[5]

Interestingly, in 3T3-L1 adipocytes, extracellular this compound tends to be incorporated more into triglycerides than phospholipids, suggesting that adipocytes may act as a reservoir for this compound.[6]

Quantitative Analysis of this compound Incorporation

The following tables summarize quantitative data on the incorporation of this compound into cellular phospholipids from various studies.

Table 1: Distribution of [14C]Elaidic Acid in Phospholipid Classes of Isolated Rat Liver Cells

Phospholipid ClassPercentage of [14C]Elaidic Acid Incorporated
Phosphatidylcholine (PC)59.1%
Phosphatidylethanolamine (PE)30.3%
Phosphatidylinositol (PI)8.8%
Phosphatidylserine (PS)1.8%
Data from a study on isolated rat liver cells incubated with 0.1 mmol/L [14C]elaidic acid.[5]

Table 2: Comparative Incorporation of this compound and Oleate

ParameterThis compoundOleateCell/Tissue Type
Maximal Labeling in Phospholipids 4-8 hours post-injection4-8 hours post-injectionRat Brain
Preferential Esterification Position in Phosphoglycerides sn-1 positionRandomly distributedRat Brain
Data from a study comparing the incorporation of radiolabeled this compound and oleate in the rat brain.[1]

Impact of this compound Incorporation on Cellular Structures and Signaling

The incorporation of this compound into membrane phospholipids has profound effects on the structure and function of cellular membranes, which in turn affects various signaling pathways.

Alteration of Membrane Properties and Lipid Rafts

Due to its linear structure, similar to that of saturated fatty acids, this compound incorporation leads to more ordered and less fluid cell membranes compared to its cis counterpart, oleic acid. This alteration in membrane fluidity can impact the function of membrane-embedded proteins.

This compound has been shown to be preferentially integrated into cholesterol-rich microdomains known as lipid rafts.[7] This incorporation can significantly increase the cholesterol content of these rafts.[7] The altered composition and structure of lipid rafts can subsequently modulate the activity of raft-associated signaling proteins.

Modulation of Epidermal Growth Factor Receptor (EGFR) Signaling

This compound incorporation into lipid rafts can upregulate the accumulation and induce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation.[7] This activation of EGFR signaling by this compound within lipid rafts has been linked to enhanced cancer cell stemness and metastasis in colorectal cancer cells.[7]

Below is a diagram illustrating the proposed mechanism of this compound-induced EGFR activation within lipid rafts.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_downstream Downstream Signaling EGFR EGFR pEGFR pEGFR EGFR->pEGFR Autophosphorylation Stemness Increased Cancer Stemness pEGFR->Stemness Metastasis Enhanced Metastasis pEGFR->Metastasis Elaidate_extra This compound (extracellular) Elaidate_incorp This compound (incorporated) Elaidate_extra->Elaidate_incorp Incorporation Elaidate_incorp->EGFR Promotes accumulation in lipid raft

This compound-induced EGFR activation in lipid rafts.
Impairment of Insulin Signaling

Persistent exposure to this compound has been shown to impair insulin-dependent glucose uptake in adipocytes. This impairment is associated with a suppression of the insulin-induced accumulation of Akt at the plasma membrane and a reduction in the phosphorylation of Akt and its substrate AS160.

The following diagram outlines the key steps in the insulin signaling pathway and highlights the points of interference by this compound.

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates pAkt pAkt Akt->pAkt AS160 AS160 pAkt->AS160 pAS160 pAS160 AS160->pAS160 GLUT4_translocation GLUT4 Translocation to Membrane pAS160->GLUT4_translocation GLUT4 GLUT4 Vesicle GLUT4->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake This compound This compound Incorporation This compound->pAkt Suppresses phosphorylation This compound->pAS160 Suppresses phosphorylation

This compound's inhibitory effect on insulin signaling.
Disruption of Zinc Homeostasis

Long-term exposure of human macrophages to this compound has been shown to alter the expression of genes involved in zinc homeostasis. Specifically, this compound treatment leads to a decrease in the mRNA levels of several zinc-binding metallothioneins and an increase in the expression of the zinc importer SLC39A10. These changes result in a sustained increase in intracellular zinc levels.

The signaling pathway illustrating this compound's impact on zinc homeostasis is depicted below.

Zinc_Homeostasis This compound This compound Exposure (long-term) MT_mRNA Metallothionein mRNA This compound->MT_mRNA Decreases expression SLC39A10_mRNA SLC39A10 (Zinc Importer) mRNA This compound->SLC39A10_mRNA Increases expression Intracellular_Zinc Increased Intracellular Zn²⁺ MT_mRNA->Intracellular_Zinc Reduces buffering of SLC39A10_mRNA->Intracellular_Zinc Leads to

This compound's disruption of cellular zinc homeostasis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound incorporation into cellular phospholipids.

Protocol for Fatty Acid Uptake and Incorporation

This protocol describes a general method for studying the uptake and incorporation of this compound into cultured cells.

Fatty_Acid_Uptake_Workflow start Start: Culture cells to desired confluency step1 Incubate cells with This compound-supplemented medium (e.g., 10-100 µM) start->step1 step2 Wash cells with PBS to remove excess this compound step1->step2 step3 Harvest cells (e.g., by scraping or trypsinization) step2->step3 step4 Lipid Extraction (see Protocol 5.2) step3->step4 step5 Separation of Phospholipid Classes (see Protocol 5.3) step4->step5 step6 Fatty Acid Analysis (see Protocol 5.4) step5->step6 end End: Quantify this compound incorporation step6->end

Workflow for fatty acid uptake and incorporation.
Protocol for Total Lipid Extraction (Modified Folch Method)

This protocol is for the extraction of total lipids from cultured cells.

  • Cell Harvesting: Harvest approximately 1-5 million cells. For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold water and transfer to a glass centrifuge tube.

  • Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) solution. Vortex vigorously for 1 minute.

  • Incubation: Incubate on ice for 30 minutes with occasional vortexing.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until further analysis.

Protocol for Separation of Phospholipid Classes by Thin-Layer Chromatography (TLC)

This protocol allows for the separation of major phospholipid classes.

  • Plate Preparation: Pre-wash TLC plates by developing them in chloroform/methanol (1:1, v/v). Impregnate the plates with a 2.3% (w/v) boric acid solution in ethanol and activate them by heating at 100°C for 15 minutes.

  • Sample Application: Dissolve the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v). Apply the sample to the origin of the TLC plate.

  • Chromatography: Develop the plate in a TLC tank containing a mobile phase of chloroform/ethanol/water/triethylamine (30:35:7:35, v/v/v/v).

  • Visualization: After development, dry the plate and visualize the phospholipid spots by spraying with a primuline solution (5 mg in 100 ml of acetone/water, 80/20, v/v) and viewing under UV light.

  • Quantification: Scrape the individual phospholipid spots into separate tubes for fatty acid analysis.

Protocol for Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

This protocol is for the analysis of the fatty acid composition of the separated phospholipid fractions.

  • Transesterification: To the scraped silica containing the phospholipid, add 1 mL of 2% sulfuric acid in methanol. Incubate at 55°C for 16 hours.

  • Extraction of FAMEs: Add 1.5 mL of water and 1 mL of hexane. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: Inject an aliquot of the hexane extract into a gas chromatograph-mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., a polar column) for FAME separation.

  • Quantification: Identify and quantify the this compound methyl ester peak based on its retention time and mass spectrum, comparing it to a known standard.

Protocol for Isolation of Lipid Rafts

This protocol describes the isolation of detergent-resistant membranes (lipid rafts) by sucrose gradient centrifugation.

  • Cell Lysis: Lyse 1x10⁷ to 1x10⁸ cells in 1 mL of ice-cold lysis buffer (e.g., MES-buffered saline containing 1% Triton X-100 and protease/phosphatase inhibitors).

  • Homogenization: Homogenize the lysate and incubate on ice.

  • Sucrose Gradient Preparation: Mix the lysate with an equal volume of 80% sucrose in MES buffer. Layer this mixture at the bottom of an ultracentrifuge tube. Sequentially overlay with layers of 30% and 5% sucrose in MES buffer.

  • Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.

  • Fraction Collection: Collect fractions from the top of the gradient. Lipid rafts are typically found at the interface between the 5% and 30% sucrose layers.

  • Analysis: Analyze the protein and lipid composition of the fractions by Western blotting and GC-MS, respectively.

Protocol for Western Blot Analysis of EGFR Phosphorylation

This protocol is for assessing the phosphorylation status of EGFR.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) for normalization.

Protocol for Measurement of Intracellular Zinc

This protocol describes a method for measuring intracellular zinc levels using a fluorescent probe.

  • Cell Plating: Seed cells in a 96-well plate.

  • Probe Loading: Load the cells with a zinc-sensitive fluorescent probe (e.g., FluoZin-3 AM) by incubating them with the probe in a suitable buffer.

  • Washing: Wash the cells to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.

  • Calibration: Calibrate the fluorescence signal to zinc concentrations using solutions of known zinc concentrations and ionophores.

Conclusion

The incorporation of this compound into cellular phospholipids is a multifaceted process with significant implications for cell biology. This guide has provided a detailed overview of the mechanisms of incorporation, the resulting alterations to membrane structure and signaling, and comprehensive protocols for the experimental investigation of these phenomena. The provided quantitative data and signaling pathway diagrams serve as a valuable reference for researchers in this field. Further research is warranted to fully elucidate the complex interplay between this compound-containing phospholipids and cellular health and disease, which will be instrumental in developing strategies to mitigate the adverse health effects associated with high dietary intake of trans fatty acids.

References

An In-depth Technical Guide to the Biochemical Properties of Sodium Elaidate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium elaidate, the sodium salt of elaidic acid, is the predominant trans fatty acid found in industrially hydrogenated vegetable oils. Its consumption has been linked to a variety of adverse health outcomes, making its biochemical properties a subject of intense research. This technical guide provides a comprehensive overview of the core biochemical characteristics of sodium this compound, its molecular interactions, and its impact on critical cellular pathways. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of key signaling cascades to serve as a foundational resource for professionals in the fields of biochemistry, cell biology, and pharmacology.

Core Physical and Chemical Properties

Sodium this compound is the sodium salt of elaidic acid, the trans-isomer of oleic acid. The key difference between these isomers is the conformation of the double bond in their 18-carbon chains; elaidic acid has a trans configuration, resulting in a more linear, rigid structure compared to the bent cis structure of oleic acid.[1] This structural difference is fundamental to its distinct biochemical behavior.

PropertyValueSource
IUPAC Name sodium;(E)-octadec-9-enoate[2]
Molecular Formula C₁₈H₃₃NaO₂[2][3]
Molecular Weight 304.4 g/mol [2]
CAS Number 18175-45-6[2][3]
Physical State Solid[1]
Parent Compound Elaidic Acid (CID: 637517)[2][4]

Impact on Cellular Metabolism and Signaling

Sodium this compound exerts profound and often detrimental effects on various cellular processes, distinguishing it from its cis-isomer, sodium oleate.

Lipid Metabolism and Cholesterol Homeostasis

This compound significantly alters lipid metabolism within the cell. In hepatocytes (HepG2 cells), treatment with elaidic acid leads to an upregulation of proteins involved in cholesterol synthesis and esterification.[5] It has been shown to increase intracellular levels of both free cholesterol and esterified cholesterol.[6] This is partly attributed to elaidic acid diminishing the cholesterol sensitivity of the SREBP cleavage-activating protein (SCAP), a key regulator of cholesterol synthesis.[6] Furthermore, this compound markedly elevates the expression and promoter activity of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in fatty acid metabolism.[6]

Insulin Signaling and Glucose Uptake

This compound has been demonstrated to impair insulin-dependent glucose uptake in adipocytes.[7] Persistent exposure to this compound suppresses the insulin-induced accumulation of the protein kinase Akt at the plasma membrane and reduces the phosphorylation levels of both Akt and its substrate, AS160.[7] This disruption of the insulin signaling cascade ultimately inhibits the fusion of GLUT4 storage vesicles with the plasma membrane, a critical step for glucose import into the cell.[7] Notably, these mechanisms are distinct from the effects of saturated fatty acids like stearate.[7]

Induction of Cellular Stress and Apoptosis

A significant body of evidence points to this compound as a potent inducer of cellular stress, leading to programmed cell death (apoptosis).

  • Endoplasmic Reticulum (ER) Stress: In neuronal SH-SY5Y cells, this compound treatment upregulates the expression of key ER stress markers, including glucose-regulated protein 78 (GRP78) and activating transcription factor 4 (ATF4).[8][9][10] This indicates an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR).[8][9] The activation of the GRP78/ATF4/CHOP signaling pathway is a primary mechanism for this compound-induced ER stress.[8][9]

  • Oxidative Stress: High doses of this compound enhance the production of reactive oxygen species (ROS), increase lipid peroxidation, and deplete the activity of crucial antioxidant enzymes like superoxide dismutase and glutathione peroxidase.[8][9] This imbalance in cellular redox status contributes significantly to its cytotoxicity.[8]

  • Apoptosis: The culmination of ER and oxidative stress is the induction of apoptosis. This compound treatment leads to a loss of mitochondrial membrane potential and an increase in apoptotic cell populations, as measured by Annexin V staining.[8][9]

Inflammatory Signaling

This compound is recognized as a pro-inflammatory agent. It can activate the NF-κB signaling pathway, a central regulator of inflammation.[11][12] In macrophages, short-term treatment with this compound increases nuclear NF-κB.[11][12] In C2C12 myotubes, this compound treatment leads to increased expression of the pro-inflammatory cytokine TNF-α.[13][14] More recent findings show that this compound, when incorporated into lipid rafts, facilitates the activation of the IL-1 receptor (IL-1R), potentiating the IL-1R-TAK1-NF-κB axis and promoting a senescence-associated secretory phenotype (SASP), which amplifies chronic inflammation.[15]

Zinc Homeostasis

Unique among fatty acids, this compound has a durable and specific effect on zinc homeostasis in human macrophages.[11][12] Long-term exposure (44 hours) to this compound leads to a sustained increase in intracellular Zn²⁺.[11][12] This is correlated with a marked decrease in the mRNA expression of seven zinc-binding metallothioneins (which store zinc) and a two-fold increase in the expression of the zinc importer SLC39A10.[11][12] This disruption of zinc signaling represents a novel mechanism for the pathological effects of trans fats.[11]

Molecular and Membrane Interactions

The linear geometry of this compound influences its incorporation into and interaction with cellular structures.

  • Membrane Fluidity and Structure: Unlike cis-unsaturated fatty acids which increase membrane fluidity, the straight structure of this compound allows it to pack more tightly within the phospholipid bilayer, similar to saturated fatty acids.[16] This can decrease membrane fluidity and alter the physical properties of the membrane, which in turn affects the function of embedded proteins and receptors.[16][17]

  • Lipid Rafts: this compound is incorporated into lipid rafts, specialized microdomains within the plasma membrane.[15] This localization is functionally significant, as it enhances the recruitment and activation of signaling proteins, such as the IL-1 receptor, to these platforms, thereby amplifying downstream inflammatory signals.[15]

Key Signaling Pathways and Visualizations

The following diagrams, rendered in DOT language, illustrate the primary signaling cascades affected by sodium this compound.

Elaidate_ER_Stress_Apoptosis This compound Sodium this compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ER_Stress ↑ Endoplasmic Reticulum Stress This compound->ER_Stress ROS->ER_Stress Mito Mitochondrial Dysfunction ROS->Mito GRP78 ↑ GRP78 ER_Stress->GRP78 ATF4 ↑ ATF4 GRP78->ATF4 CHOP ↑ CHOP ATF4->CHOP CHOP->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced ER Stress and Apoptosis Pathway.

Elaidate_Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR Akt_PM Akt Accumulation at Plasma Membrane IR->Akt_PM Akt_P Akt Phosphorylation Akt_PM->Akt_P AS160_P AS160 Phosphorylation Akt_P->AS160_P GLUT4_Fusion GLUT4 Vesicle Fusion AS160_P->GLUT4_Fusion Glucose_Uptake Glucose Uptake GLUT4_Fusion->Glucose_Uptake This compound Sodium this compound This compound->Akt_PM Inhibits This compound->GLUT4_Fusion Inhibits

Caption: Inhibition of Insulin Signaling by Sodium this compound.

Elaidate_Inflammation_Signaling This compound Sodium this compound Lipid_Rafts Incorporation into Lipid Rafts This compound->Lipid_Rafts IL1R IL-1 Receptor Recruitment Lipid_Rafts->IL1R TAK1 TAK1 Activation IL1R->TAK1 NFkB NF-κB Activation TAK1->NFkB Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1) NFkB->Cytokines

Caption: this compound-Mediated Pro-inflammatory Signaling.

Quantitative Data Summary

The following tables summarize key quantitative findings from cellular studies investigating the effects of elaidic acid (EA) compared to controls or its cis-isomer, oleic acid (OA).

Table 1: Effects on Gene and Protein Expression

Cell Line Treatment Target Fold Change / Effect Reference
Human Macrophages 30 µM EA vs. OA (44h) Metallothionein mRNAs ↓ 2-4 fold [11][12]
Human Macrophages 30 µM EA vs. OA (44h) SLC39A10 (Zinc Importer) mRNA ↑ 2-fold [11][12]
3T3-L1 Adipocytes 100 µM OA (24h) Resistin mRNA ↓ 28% [13]
3T3-L1 Adipocytes 100 µM OA (24h) Adiponectin mRNA ↑ 25% [13]
3T3-L1 Adipocytes 100 µM EA (24h) Resistin & Adiponectin mRNA No significant effect [13][14]
C2C12 Myotubes 100 µM EA (24h) TNF-α expression Increased [13][14]
C2C12 Myotubes 100 µM EA (24h) IL-15 mRNA Reduced [13][14]
SH-SY5Y 400-800 µM EA (24h) GRP78 protein Significantly upregulated [8]

| SH-SY5Y | 20-400 µM EA (24h) | ATF4 protein | Upregulated |[8] |

Table 2: Effects on Cellular Functions

Cell Line Treatment Parameter Observation Reference
SH-SY5Y Increasing EA conc. (24h) Cell Viability (MTT) Dose-dependent inhibition [8][9]
SH-SY5Y High-dose EA (24h) ROS Release Enhanced [8][9]
SH-SY5Y Increasing EA conc. (24h) Apoptosis (Annexin V) Elevated [8][9]
Human Macrophages 30 µM EA (44h) Intracellular Zn²⁺ Sustained increase [11]

| Adipocytes | 50 µM EA (persistent) | Insulin-stimulated glucose uptake | Impaired |[7] |

Experimental Protocols & Workflows

The study of sodium this compound's biochemical effects employs a range of standard and advanced cell biology techniques.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the cellular effects of sodium this compound.

Experimental_Workflow cluster_assays Downstream Assays Prep Prepare Sodium this compound Stock (e.g., conjugated to BSA) Treat Treat cells with various concentrations of Sodium this compound and controls (Vehicle, Oleate) Prep->Treat Culture Culture Cells to desired confluence (e.g., SH-SY5Y, 3T3-L1, HepG2) Culture->Treat Incubate Incubate for specified time (e.g., 24h, 44h) Treat->Incubate Harvest Harvest Cells / Supernatant Incubate->Harvest Viability Cell Viability (MTT, Trypan Blue) Harvest->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Harvest->Apoptosis ROS ROS Detection (DCFH-DA) Harvest->ROS Western Western Blot (Protein Expression) Harvest->Western qPCR RT-qPCR (Gene Expression) Harvest->qPCR

References

elaidate as a biomarker for trans fat intake

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Elaidate as a Biomarker for Trans Fat Intake

Introduction

Trans-fatty acids (TFAs) are unsaturated fatty acids containing at least one non-conjugated carbon-carbon double bond in the trans configuration. While small amounts of TFAs are naturally present in dairy and meat from ruminant animals, the primary source in the human diet has historically been industrially produced TFAs, created through the partial hydrogenation of vegetable oils.[1] Elaidic acid (trans-9-octadecenoic acid) is the major TFA isomer resulting from this industrial process.[1] Due to the significant body of evidence linking TFA intake to adverse health outcomes, particularly cardiovascular disease (CVD), accurate assessment of consumption is critical for research, public health monitoring, and clinical practice.[2][3][4]

Traditional dietary assessment methods, such as food frequency questionnaires (FFQs), are often limited by recall bias and inaccuracies in food composition databases.[5] Biomarkers offer an objective measure of intake.[1] this compound, which is not endogenously synthesized, can be measured in various biological tissues, such as plasma and adipose tissue, serving as a reliable indicator of industrial TFA consumption.[6][7] This guide provides a comprehensive overview of the use of this compound as a biomarker, detailing analytical methodologies, its association with health outcomes, and the cellular mechanisms it influences.

This compound as a Quantitative Biomarker of Intake

The concentration of this compound in plasma phospholipids and adipose tissue directly reflects dietary intake of industrial TFAs. Plasma levels indicate relatively recent intake (weeks to months), while adipose tissue concentrations represent long-term dietary patterns (months to years). Studies consistently show a moderate to strong positive correlation between this compound levels and the consumption of foods high in industrial TFAs.

For instance, a cross-sectional study within the European Prospective Investigation into Cancer and Nutrition (EPIC) cohort found that plasma phospholipid elaidic acid is a reliable biomarker for the intake of highly processed foods, which are major sources of industrial TFAs.[1] Another analysis within the EPIC cohort reported a moderate positive Spearman correlation between the dietary intake of industrial TFAs (specifically elaidic acid) and its concentration in plasma phospholipids.[7]

Table 1: Correlation of Plasma Elaidic Acid with Dietary Trans Fat Intake

Study Population N Correlation Metric Correlation Value Tissue Source

| EPIC Cohort | 4,923 | Spearman Rank (r) | 0.479 | Plasma Phospholipids |[7] |

Analytical Methodologies for this compound Quantification

Accurate quantification of this compound in biological samples is predominantly achieved through gas chromatography (GC). This process involves a multi-step workflow that begins with lipid extraction from the biological matrix, followed by derivatization of fatty acids into volatile esters, and finally, separation and detection by GC.

Experimental Protocol: Lipid Extraction and Fatty Acid Analysis

This protocol outlines a standard method for the extraction of total lipids from plasma or tissue and subsequent preparation for GC analysis.

1. Sample Preparation and Lipid Extraction (Modified Folch Method)

  • Objective: To isolate the total lipid fraction from the aqueous biological matrix.

  • Procedure:

    • To a known volume of sample (e.g., 200 µL of plasma or homogenized tissue), add 200 µL of cold methanol containing a mix of internal standards (e.g., deuterated fatty acids) to precipitate proteins.[8]

    • Vortex the mixture thoroughly.[8]

    • Add 500 µL of chloroform using a glass syringe, vortex, and incubate on ice for 10 minutes.[8]

    • Add 200 µL of Milli-Q water to induce phase separation. Vortex and incubate on ice for another 10 minutes.[8]

    • Centrifuge at low speed (e.g., 600 rpm) for 5 minutes to separate the phases.[8]

    • Carefully collect the lower chloroform layer, which contains the lipids, using a glass syringe and transfer it to a new glass vial.[8]

    • Dry the lipid extract under a stream of nitrogen gas or using a speed vacuum. The dried sample can be stored at -80°C.[8]

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Objective: To convert non-volatile fatty acids into volatile FAMEs suitable for GC analysis.

  • Procedure (using an acid-catalyzed method):

    • Reconstitute the dried lipid extract in a known volume of a solvent like toluene.

    • Add a reagent such as 2% sulfuric acid (H₂SO₄) in methanol.[9]

    • Heat the vial at 80°C for approximately 45-60 minutes with occasional shaking.[9]

    • After cooling, add a neutralizing solution (e.g., 1 M sodium hydroxide) and an organic solvent (e.g., n-hexane) to extract the FAMEs.[9]

    • Allow the sample to rest for 5 minutes for phase separation, then collect the upper hexane layer containing the FAMEs for analysis.[9]

3. Gas Chromatography (GC) Analysis

  • Objective: To separate and quantify individual FAMEs, including this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). Highly polar capillary columns (e.g., cyanopropyl-substituted columns) are required to achieve separation of TFA isomers.

  • Procedure:

    • Inject a small volume (e.g., 1 µL) of the FAMEs extract into the GC inlet.

    • The FAMEs are vaporized and carried by an inert gas through the capillary column. Separation occurs based on the boiling points and polarity of the different FAMEs.

    • The detector (FID or MS) generates a signal proportional to the amount of each FAME eluting from the column.

    • This compound is identified by its specific retention time compared to a certified standard. Quantification is performed by comparing the peak area of this compound to that of the internal standard.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Adipose Tissue) Standards Add Internal Standards (e.g., Deuterated FAs) Sample->Standards Homogenize Homogenize & Precipitate (Methanol) Standards->Homogenize Extract Phase Separation (Chloroform/Water) Homogenize->Extract Isolate Isolate Lipid Layer Extract->Isolate Dry Dry Extract (Nitrogen Stream) Isolate->Dry Methylate Transesterification to FAMEs (e.g., H₂SO₄ in Methanol) Dry->Methylate ExtractFAMEs Extract FAMEs (Hexane) Methylate->ExtractFAMEs GC Gas Chromatography (GC-FID or GC-MS) ExtractFAMEs->GC Data Data Processing (Quantification vs. Standard) GC->Data

Caption: Workflow for quantifying this compound in biological samples.

Physiological and Pathophysiological Roles of this compound

Elevated levels of this compound are not merely passive markers of intake; they are associated with a range of adverse health effects and actively participate in cellular signaling pathways that contribute to metabolic dysfunction and disease.

Association with Health Outcomes

Epidemiological studies have linked higher circulating this compound levels with an increased risk for several chronic conditions, most notably cardiovascular disease and obesity-related outcomes. High trans fat intake is associated with increased all-cause mortality by 34% and coronary heart disease deaths by 28%.[4] Elaidic acid specifically has been shown to increase LDL ("bad") cholesterol while lowering HDL ("good") cholesterol.[4]

A study of patients who underwent percutaneous coronary intervention found that elevated serum elaidic acid was independently associated with a significantly higher risk of ischemia-driven target lesion revascularization (TLR) over a two-year follow-up.[10] Another prospective study identified nonesterified elaidic acid as being positively associated with the risk of nonfatal myocardial infarction in older adults.[11]

Table 2: Association of Circulating this compound Levels with Health Outcomes

Study N Outcome Metric Result Source
Chajès et al. (EPIC Study) 1,945 Weight Change (Women) Odds Ratio (OR) per doubling of elaidic acid OR for weight gain: 1.23 (95% CI: 0.97-1.56) [5][12]
Chajès et al. (EPIC Study) 1,945 Weight Change (Women) Odds Ratio (OR) per doubling of elaidic acid OR for weight loss: 0.69 (95% CI: 0.55-0.88) [5][12]
Ken-Ichi et al. 112 Target Lesion Revascularization Hazard Ratio (HR) for highest vs. lowest quartile HR: 10.7 (P<0.01) [10]
Mozaffarian et al. (CHS Cohort) - Nonfatal Myocardial Infarction Hazard Ratio (HR) HR: 1.46 (95% CI: 1.01–2.12) [11]

| Sun et al. | - | Hypertension | Risk Ratio (RR) for highest vs. lowest quartile | RR: 1.16 (95% CI: 1.07, 1.25) for vaccenic acid, with similar trend for elaidic |[13] |

Impact on Cellular Signaling Pathways

This compound can interfere with critical cellular processes, including insulin signaling, lipid metabolism, and ion homeostasis. Its effects are often distinct from its cis-isomer, oleic acid, and other saturated fatty acids.

4.2.1 Inhibition of Insulin Signaling

Persistent exposure to this compound has been shown to impair insulin-dependent glucose uptake in adipocytes.[14] It achieves this by disrupting key steps in the insulin signaling cascade. Specifically, this compound suppresses the insulin-induced accumulation of the protein kinase Akt at the plasma membrane and reduces the subsequent phosphorylation of both Akt and its downstream target, AS160.[14] This impairment ultimately inhibits the fusion of GLUT4 storage vesicles with the plasma membrane, thereby reducing glucose transport into the cell.[14]

G cluster_pathway Insulin Signaling Pathway cluster_inhibition Inhibitory Effect of this compound Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt Accumulation at Plasma Membrane PI3K->Akt pAkt p-Akt Akt->pAkt AS160 p-AS160 pAkt->AS160 GLUT4v GLUT4 Vesicle Fusion AS160->GLUT4v Glucose Glucose Uptake GLUT4v->Glucose This compound This compound This compound->Inhibit_Akt Suppresses This compound->Inhibit_GLUT4 Inhibits Inhibit_Akt->Akt Inhibit_GLUT4->GLUT4v

Caption: this compound suppresses insulin signaling and glucose uptake.

4.2.2 Disruption of Zinc Homeostasis

In human macrophages, this compound has been observed to uniquely alter cellular zinc (Zn²⁺) homeostasis.[15][16] Unlike its cis-isomer oleate or saturated fatty acids, prolonged exposure to this compound leads to a sustained increase in intracellular Zn²⁺.[17] This effect is mediated by a dual mechanism: the downregulation of mRNAs for several zinc-binding metallothioneins (which are responsible for zinc storage) and the upregulation of the mRNA for a zinc importer, SLC39A10.[15][17] Since Zn²⁺ is a critical regulator of macrophage activity and inflammatory responses, this disruption may contribute to the pro-atherosclerotic effects of industrial trans fats.[15]

G cluster_effects Cellular Response in Macrophages This compound This compound Exposure MT Metallothionein mRNA (Zinc Storage) This compound->MT Downregulates SLC SLC39A10 mRNA (Zinc Importer) This compound->SLC Upregulates Zn Increased Intracellular Zn²⁺ MT->Zn Less Sequestration SLC->Zn More Import

Caption: this compound disrupts zinc homeostasis in macrophages.

Challenges and Considerations

While this compound is a robust biomarker, several factors must be considered during its application and interpretation:

  • Tissue Specificity: The choice between plasma and adipose tissue depends on the research question, as they reflect different timeframes of dietary intake.

  • Analytical Complexity: Accurate separation of various TFA isomers requires specialized GC columns and careful validation of analytical methods.

  • Dietary Context: Although elaidic acid is primarily from industrial sources, very low levels can be present from ruminant sources. However, in most contexts, it is a valid marker of industrial TFA intake.

  • Product Reformulation: As food manufacturers have reduced or eliminated partially hydrogenated oils, population-level this compound concentrations have decreased, which should be considered when comparing data across different time periods.[18]

Conclusion

This compound serves as a specific and reliable biomarker for the intake of industrially produced trans fatty acids. Its quantification in biological tissues via gas chromatography provides an objective measure that overcomes the limitations of self-reported dietary data. Elevated this compound levels are not only indicative of a diet high in processed foods but are also mechanistically linked to adverse health outcomes, including cardiovascular disease and metabolic dysregulation through the disruption of key cellular signaling pathways. For researchers, scientists, and drug development professionals, the use of this compound as a biomarker is an invaluable tool for assessing dietary exposure, understanding disease pathology, and evaluating the efficacy of interventions aimed at mitigating the health risks associated with trans fat consumption.

References

Endogenous Sources of Elaidate in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidic acid (C18:1 trans-9), the principal trans fatty acid found in industrially hydrogenated vegetable oils, has been extensively linked to adverse cardiovascular outcomes. While its primary origin in the human diet is exogenous, the question of potential endogenous sources within mammals is a subject of scientific inquiry. This technical guide provides an in-depth review of the current understanding of elaidate's origins, clarifying the significant distinction between direct endogenous synthesis and the metabolic processing of dietary precursors. It consolidates evidence suggesting that de novo synthesis of this compound is not a recognized metabolic pathway in mammals. Instead, this guide focuses on two potential, albeit minor, contributors to the endogenous trans fatty acid pool: the metabolic conversion of other dietary trans fatty acids and the isomerase activity of the gut microbiota. Detailed experimental protocols for the analysis of trans fatty acids and quantitative data on relevant metabolic conversions are provided to support researchers in this field.

Introduction: The Exogenous Origin of Elaidic Acid

Elaidic acid is the trans isomer of oleic acid. The primary source of this compound in the mammalian diet is the industrial partial hydrogenation of vegetable oils, a process designed to create semi-solid fats for use in margarines, shortenings, and processed foods.[1] A secondary source of dietary trans fats comes from ruminant animals, where bacterial biohydrogenation in the rumen produces isomers of unsaturated fatty acids. However, the predominant trans isomer from ruminant fat is vaccenic acid (C18:1 trans-11), not elaidic acid.[2][3]

Mammalian fatty acid desaturase enzymes, which create double bonds in fatty acid chains, stereospecifically introduce them in the cis configuration. There is no definitive evidence supporting the existence of a mammalian enzyme capable of isomerizing the cis-9 double bond of endogenous oleic acid into the trans-9 configuration of elaidic acid. Therefore, significant de novo endogenous synthesis of this compound is not considered a valid metabolic pathway. This guide will explore the more nuanced biological processes that constitute potential, minor endogenous sources.

Caption: Primary exogenous sources of dietary trans fatty acids.

Potential Endogenous Sources

While mammals do not synthesize this compound de novo, two pathways could contribute to its presence or the formation of other trans fats internally: gut microbiota activity and the metabolic conversion of dietary trans fatty acids.

Gut Microbiota Isomerase Activity

The complex ecosystem of the mammalian gut microbiota possesses a vast metabolic potential that exceeds that of the host. Certain bacteria have enzymes, known as cis-trans isomerases, capable of converting cis unsaturated fatty acids into their trans isomers. This is a microbial adaptation to stress, as incorporating trans fatty acids into their cell membranes increases membrane rigidity.

In vitro studies have demonstrated that some bacterial species can facilitate this conversion. For instance, bacteria such as Pseudomonas putida have been shown to convert oleic acid into elaidic acid when exposed to chemical stressors.[4] Furthermore, mixed ruminal microbes have been shown to isomerize oleic acid into a variety of trans C18:1 positional isomers.[5][6] While this demonstrates a plausible mechanism for this compound formation, the activity has primarily been characterized in ruminal microbes or under specific in vitro conditions. The extent to which the non-ruminant mammalian gut microbiota produces elaidic acid from dietary oleic acid is not well-established and is presumed to be negligible compared to dietary intake.

G Oleic Dietary Oleic Acid (cis-9 18:1) Microbiota Gut Microbiota (e.g., Pseudomonas sp.) Oleic->Microbiota Substrate Elaidic Elaidic Acid (trans-9 18:1) Microbiota->Elaidic cis-trans Isomerase Activity (Potential, Minor Pathway)

Caption: Potential microbial isomerization of oleic acid to elaidic acid.
Endogenous Conversion of Trans-Vaccenic Acid

The most significant and well-documented endogenous metabolic pathway involving a dietary trans fatty acid is the conversion of trans-vaccenic acid (TVA) into beneficial conjugated linoleic acids (CLAs). TVA is ingested from dairy products and the meat of ruminant animals.[2] Once absorbed, TVA can be desaturated by the mammalian enzyme Stearoyl-CoA Desaturase 1 (SCD1) , also known as Δ9-desaturase. This enzyme, which typically acts on saturated fatty acids, introduces a cis double bond at the 9th carbon position of TVA (trans-11 18:1), yielding rumenic acid (cis-9, trans-11 CLA), a biologically active CLA isomer.[3][7]

More recently, a novel pathway was identified where the Fatty Acid Desaturase 3 (FADS3) enzyme can catalyze a Δ13-desaturation of TVA, producing a different isomer, trans-11, cis-13 CLA.[8][9] This demonstrates that mammals possess enzymatic machinery to further metabolize dietary trans fatty acids, representing a true form of endogenous modification.

G TVA Dietary Trans-Vaccenic Acid (trans-11 18:1) SCD1 Δ9-Desaturase (SCD1) TVA->SCD1 FADS3 Δ13-Desaturase (FADS3) TVA->FADS3 Rumenic Rumenic Acid (cis-9, trans-11 CLA) SCD1->Rumenic Major Pathway CLA_t11c13 trans-11, cis-13 CLA FADS3->CLA_t11c13 Minor Pathway

Caption: Endogenous metabolic pathways of trans-vaccenic acid (TVA).

Quantitative Data

Quantitative data on the direct endogenous production of this compound is absent from the scientific literature due to the lack of a known pathway. However, data is available for the endogenous conversion of TVA to CLA, which provides a quantitative perspective on the metabolism of a dietary trans fat.

ParameterSpeciesDiet DetailsConversion RateTissue/SampleReference
Bioconversion of dietary TVA to CLAMouse1% TVA, 4% corn oil12.0% of consumed TVACarcass[7]
Bioconversion of dietary TVA to CLAMouse1% TVA, 10% corn oil (high PUFA)5.1% of consumed TVACarcass[7]
Conversion of stored TVA to CLAMouse1% TVA, 4% corn oil52.6% of tissue TVACarcass[7]
Conversion of stored TVA to CLAMouse1% TVA, 10% corn oil (high PUFA)37.0% of tissue TVACarcass[7]
Quantification of t11,c13-CLARatHigh TVA diet (10% of fatty acids)0.06% of total fatty acidsMammary Gland Phospholipids[8][9]

Experimental Protocols

Accurate quantification of this compound and other trans fatty acids in biological samples is critical for research. The standard method involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometer (MS). To trace metabolic pathways, stable isotope-labeled fatty acids are employed.

Protocol: Quantification of Fatty Acids in Mammalian Tissue by GC-MS

This protocol provides a comprehensive workflow for analyzing the fatty acid profile, including trans isomers, from a mammalian tissue sample.

1. Sample Preparation and Homogenization:

  • Weigh approximately 20-50 mg of frozen tissue.

  • To prevent enzymatic activity, keep the sample frozen during processing. Place the tissue in a 2 mL tube with a steel ball bearing.

  • Homogenize the frozen tissue to a fine powder using a bead mill or cryogenic grinder.[10][11]

2. Lipid Extraction (Folch Method):

  • To the homogenized tissue powder, add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing an internal standard (e.g., 10 µg/mL C15:0 or ¹³C-palmitic acid).[11][12]

  • Vortex vigorously for 3-5 minutes to ensure thorough mixing and protein precipitation.

  • Add 200-300 µL of 0.9% NaCl or 0.88% KCl solution to induce phase separation.[11]

  • Vortex again for 1 minute and centrifuge at ~2000 x g for 10 minutes.

  • Two phases will form: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.

  • Carefully collect the lower chloroform layer using a glass Pasteur pipette or syringe and transfer it to a clean glass tube.[10]

  • Dry the lipid extract completely under a stream of nitrogen or using a centrifugal vacuum concentrator.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • This step converts fatty acids from triglycerides and phospholipids into volatile methyl esters for GC analysis.

  • Add 1 mL of a derivatizing agent, such as 14% boron trifluoride (BF₃) in methanol or 3M methanolic HCl, to the dried lipid extract.[12][13][14][15]

  • Seal the tube tightly with a PTFE-lined cap.

  • Heat the sample at 80-100°C for 60 minutes.

  • After cooling to room temperature, add 1 mL of water and 1 mL of hexane to the tube.

  • Vortex thoroughly to extract the FAMEs into the upper hexane layer.

  • Centrifuge briefly to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a GC autosampler vial.

4. GC-MS Analysis:

  • Injector: Inject 1 µL of the FAMEs solution in splitless or split mode.

  • Column: Use a highly polar capillary column designed for FAME separation (e.g., 100m CP-Sil 88 or SP-2560), which is essential for resolving cis and trans isomers.[13][14]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: A typical temperature program starts at ~100-150°C, holds for a few minutes, then ramps up at 2-5°C/min to a final temperature of ~240°C, holding for a final period.[13][16]

  • MS Detector: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode to identify FAMEs based on their mass spectra and retention times against known standards, or in selected ion monitoring (SIM) mode for higher sensitivity quantification.[17]

G Start Tissue Sample (20-50 mg, frozen) Homogenize Cryogenic Homogenization Start->Homogenize Extract Lipid Extraction (Chloroform:Methanol 2:1) Homogenize->Extract Dry1 Dry Lipid Extract (Nitrogen Stream) Extract->Dry1 Deriv Transesterification (BF3-Methanol, 100°C) Dry1->Deriv Extract2 FAME Extraction (Hexane) Deriv->Extract2 GCMS GC-MS Analysis (Polar Capillary Column) Extract2->GCMS End Data Analysis (Quantification of this compound) GCMS->End

Caption: Experimental workflow for GC-MS analysis of fatty acids.
Protocol: Principles of Stable Isotope Tracing

Stable isotope tracing is the definitive method for elucidating metabolic pathways and quantifying flux in vivo or in vitro.[18]

  • Principle: A metabolic precursor (e.g., oleic acid) is synthesized with heavy isotopes (e.g., ¹³C or ²H) that do not alter its chemical properties. This "labeled" tracer is introduced into the biological system.[19] Mass spectrometry can distinguish between the natural (light) and labeled (heavy) forms of the molecule and its downstream metabolites. By tracking the incorporation of the heavy isotope into potential products, one can confirm a metabolic pathway and measure its rate.[20]

  • Experimental Design:

    • Tracer Selection: Choose a high-purity, stable isotope-labeled precursor. For investigating the potential conversion of oleic acid to elaidic acid, uniformly labeled ¹³C-oleic acid ([U-¹³C₁₈]-oleic acid) would be appropriate.[20]

    • Administration: The tracer can be administered to animals via oral gavage or intravenous infusion, or added to the medium of cultured cells.[20][21]

    • Time Course: Collect samples (plasma, tissues) at various time points after tracer administration to monitor the appearance of the label in downstream metabolites.[20]

  • Sample Analysis: Samples are processed as described in Protocol 4.1. The mass spectrometer is used to measure the mass isotopomer distribution for each analyte. The detection of ¹³C enrichment in this compound following the administration of ¹³C-oleic acid would be direct evidence of its endogenous formation.

  • Data Analysis: The degree of isotope enrichment in the product relative to the precursor is used to calculate conversion rates and metabolic fluxes.[18]

Conclusion

The available scientific evidence strongly indicates that elaidic acid in mammals is overwhelmingly of exogenous origin, primarily from industrially hydrogenated fats. There is no established enzymatic pathway for the de novo synthesis of this compound from its cis isomer, oleic acid, in mammalian cells. Minor endogenous contributions may arise from the isomerase activity of gut bacteria, although the significance of this pathway in the overall this compound body pool remains unquantified and is likely very small. The primary endogenous process involving dietary trans fats is the well-characterized conversion of ruminant-derived trans-vaccenic acid into beneficial conjugated linoleic acid isomers. For researchers in nutrition, toxicology, and drug development, it is crucial to operate on the premise that this compound is a dietary, not a metabolic, product. Future research employing advanced stable isotope tracing methodologies will be essential to definitively quantify the contribution, if any, of the gut microbiota to the mammalian this compound load.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Elaidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidate, the trans isomer of oleate, is a monounsaturated fatty acid that has garnered significant attention in the scientific community due to its association with various physiological and pathophysiological processes. As a major component of industrially produced trans fats, understanding its fundamental physical and chemical properties is crucial for researchers in the fields of nutrition, metabolism, and drug development. This technical guide provides a comprehensive overview of the core characteristics of this compound, detailed experimental protocols for its study, and visualizations of its known signaling pathways.

Physical and Chemical Properties of this compound

This compound, or (E)-octadec-9-enoic acid, is the trans isomer of oleic acid.[1] This structural difference, specifically the orientation of the hydrogen atoms around the double bond, results in a more linear molecular shape compared to the bent conformation of oleic acid. This linearity allows for more efficient packing of the molecules, leading to a higher melting point and a solid-state at room temperature.[2] Elaidic acid is practically insoluble in water but soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[3][4]

Data Presentation: Quantitative Properties of Elaidic Acid
PropertyValueReferences
Molecular Formula C₁₈H₃₄O₂[1][5]
Molecular Weight 282.46 g/mol [5]
Melting Point 42 - 45 °C[5][6]
Boiling Point 288 °C at 100 mmHg[5]
Density 0.8734 g/cm³
Appearance White to off-white crystalline solid[6]
Water Solubility Insoluble[3]
Solubility in Organic Solvents Soluble in ethanol, DMSO, dimethyl formamide (~100 mg/mL)[4]
LogP 6.78[6]

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways implicated in cellular stress, inflammation, and metabolism.

Endoplasmic Reticulum (ER) Stress Pathway

This compound is a known inducer of endoplasmic reticulum (ER) stress. The accumulation of unfolded or misfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR). This response is initiated by the dissociation of the chaperone protein GRP78 (Glucose-Regulated Protein 78, also known as BiP) from three ER transmembrane sensors: PERK, IRE1α, and ATF6.[7][8][9] Upon release, these sensors dimerize and autophosphorylate, initiating downstream signaling cascades that aim to restore ER homeostasis but can lead to apoptosis if the stress is prolonged.[8][10]

ER_Stress_Pathway This compound This compound ER_Stress ER Stress (Unfolded Proteins) This compound->ER_Stress induces GRP78 GRP78 ER_Stress->GRP78 sequesters PERK_inactive PERK (inactive) GRP78->PERK_inactive inhibits IRE1a_inactive IRE1α (inactive) GRP78->IRE1a_inactive inhibits ATF6_inactive ATF6 (inactive) GRP78->ATF6_inactive inhibits PERK_active PERK (active) PERK_inactive->PERK_active dissociation IRE1a_active IRE1α (active) IRE1a_inactive->IRE1a_active dissociation ATF6_active ATF6 (active) ATF6_inactive->ATF6_active eIF2a eIF2α PERK_active->eIF2a p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 upregulates translation CHOP CHOP ATF4->CHOP induces expression Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound-induced ER stress pathway.

Insulin Signaling Pathway

This compound has been demonstrated to impair insulin signaling, contributing to insulin resistance. A key mechanism is the suppression of the phosphorylation of Akt (also known as Protein Kinase B) and its substrate, AS160 (Akt substrate of 160 kDa).[2][7][11] The phosphorylation of Akt is a critical step in the insulin signaling cascade that ultimately leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake. By inhibiting this process, this compound reduces cellular glucose uptake in response to insulin.[7]

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates p_Akt p-Akt AS160 AS160 p_Akt->AS160 phosphorylates p_AS160 p-AS160 GLUT4_vesicle GLUT4 Vesicle p_AS160->GLUT4_vesicle promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake This compound This compound This compound->p_Akt suppresses This compound->p_AS160 suppresses

Caption: this compound's inhibitory effect on insulin signaling.

Experimental Protocols

Extraction of this compound from Biological Tissues (Modified Folch Method)

This protocol describes the extraction of total lipids, including this compound, from tissue samples.[12][13][14][15][16]

Materials:

  • Tissue sample (e.g., liver, adipose tissue)

  • Chloroform:Methanol (2:1, v/v) solution

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas stream

Procedure:

  • Weigh a known amount of tissue and place it in a glass homogenizer.

  • Add 20 volumes of chloroform:methanol (2:1) solution to the tissue (e.g., 20 mL for 1 g of tissue).

  • Homogenize the tissue until a uniform suspension is obtained.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate.

  • Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids. Carefully aspirate and discard the upper aqueous phase.

  • Wash the lower organic phase again with a small volume of methanol:water (1:1, v/v) without disturbing the interface, and centrifuge again.

  • Carefully collect the lower organic phase and transfer it to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen gas to obtain the total lipid extract.

  • Resuspend the lipid extract in a known volume of chloroform:methanol (2:1) for storage at -20°C or for further analysis.

Lipid_Extraction_Workflow start Tissue Sample homogenize Homogenize in Chloroform:Methanol (2:1) start->homogenize add_salt Add 0.9% NaCl and Centrifuge homogenize->add_salt phase_separation Phase Separation add_salt->phase_separation upper_phase Upper Aqueous Phase (Discard) phase_separation->upper_phase lower_phase Lower Organic Phase (Collect) phase_separation->lower_phase dry Evaporate Solvent (Nitrogen Stream) lower_phase->dry end Total Lipid Extract dry->end

Caption: Workflow for lipid extraction from tissues.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for analysis by GC-MS.[1][17][18][19][20]

Materials:

  • Total lipid extract

  • Boron trifluoride (BF₃)-methanol reagent (14%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a wax or polar column)

Procedure:

  • Derivatization to FAMEs:

    • Transfer a known amount of the dried lipid extract to a screw-cap glass tube.

    • Add 2 mL of 14% BF₃-methanol reagent.

    • Seal the tube and heat at 60°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the FAMEs solution into the GC-MS system.

    • Use an appropriate temperature program to separate the FAMEs.

    • Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a known standard.

    • Quantify the amount of this compound using an internal standard.

Assessment of this compound-Induced Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture (e.g., endothelial cells, adipocytes)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include untreated control wells.

  • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Detection of this compound-Induced Apoptosis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the MTT assay.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.[4][11][21][22][23]

Materials:

  • Cells treated with this compound

  • DCFH-DA stock solution (in DMSO)

  • Serum-free medium

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a suitable plate or on coverslips.

  • Treat cells with this compound for the desired time.

  • Wash the cells with serum-free medium.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader or visualize the cells under a fluorescence microscope.

Analysis of Protein Expression by Western Blot

This protocol outlines the general steps for analyzing the expression of proteins such as GRP78, ATF4, and CHOP.[3][6][17][24]

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-ATF4, anti-CHOP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with detailed protocols for its experimental investigation. The provided visualizations of its known signaling pathways offer a framework for further research into its complex biological roles. A thorough understanding of these core aspects is essential for scientists and researchers aiming to elucidate the mechanisms by which this compound influences cellular function and contributes to disease states, and for the development of potential therapeutic interventions.

References

The Interaction of Elaidate with Fatty Acid Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidic acid, the principal trans fatty acid found in partially hydrogenated vegetable oils, has been implicated in a range of metabolic and inflammatory diseases. Its interaction with fatty acid binding proteins (FABPs), a family of intracellular lipid chaperones, is a critical aspect of its cellular transport and biological activity. This technical guide provides an in-depth analysis of the current understanding of elaidate's interaction with various FABP isoforms. It consolidates available quantitative binding data, details key experimental protocols for studying these interactions, and visualizes the downstream signaling pathways affected by this compound-FABP complexes. This document is intended to serve as a comprehensive resource for researchers investigating the molecular mechanisms of trans fatty acids and for professionals in drug development targeting lipid metabolism and related diseases.

Introduction to Fatty Acid Binding Proteins (FABPs)

Fatty acid binding proteins (FABPs) are a family of small, intracellular proteins (14-15 kDa) that reversibly bind to hydrophobic ligands, most notably long-chain fatty acids.[1][2] With at least nine isoforms identified in mammals, each exhibiting a tissue-specific expression pattern, FABPs play a crucial role in the uptake, transport, and metabolic fate of fatty acids.[2] These proteins facilitate the movement of fatty acids across the aqueous cytoplasm to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum.[1] Beyond simple transport, FABPs are increasingly recognized as key regulators in signaling pathways that control gene expression, inflammation, and metabolic homeostasis.[1][3] The major isoforms include:

  • Liver-type FABP (L-FABP or FABP1): Predominantly found in the liver and intestine, it is unique in its ability to bind two fatty acid molecules simultaneously.[1][4]

  • Intestinal FABP (I-FABP or FABP2): Highly expressed in the small intestine, it is involved in the absorption and transport of dietary fats.

  • Heart-type FABP (H-FABP or FABP3): Abundant in cardiac and skeletal muscle, tissues with high fatty acid oxidation rates.

  • Adipocyte FABP (A-FABP or FABP4): Primarily expressed in adipocytes and macrophages, it is a key player in lipid metabolism and inflammatory responses.[3]

  • Epidermal FABP (E-FABP or FABP5): Found in the skin and various other tissues, including the brain and macrophages.

This compound Interaction with FABP Isoforms: Quantitative Analysis

The binding of this compound to FABPs is a critical determinant of its intracellular concentration and subsequent biological effects. While extensive research has been conducted on the binding of various saturated and cis-unsaturated fatty acids to FABPs, specific quantitative data for this compound remains limited for many isoforms.

Table 1: Quantitative Binding Data for this compound with FABP Isoforms

FABP IsoformLigandMethodDissociation Constant (Kd) (µM)Thermodynamic Parameters (kcal/mol)Reference
Heart-type (FABP3)This compoundIsothermal Titration Calorimetry (ITC)0.21 ± 0.02ΔG: -9.12 ± 0.06, ΔH: -8.0 ± 0.9, -TΔS: -1.1 ± 0.9[4]
Liver-type (FABP1)This compoundNot availableNot availableNot available
Intestinal (FABP2)This compoundNot availableNot availableNot available
Adipocyte (FABP4)This compoundNot availableNot availableNot available

Note: The absence of data for FABP1, FABP2, and FABP4 highlights a significant gap in the current literature. Further research is required to quantitatively characterize the binding of this compound to these important FABP isoforms.

Experimental Protocols for Studying this compound-FABP Interactions

The following sections detail established methodologies for quantifying the binding affinity and thermodynamics of this compound's interaction with FABPs.

Fluorescence Displacement Assays

Fluorescence displacement assays are a common and effective method for determining the binding affinity of non-fluorescent ligands like this compound. These assays rely on the displacement of a fluorescent probe from the FABP binding pocket by the competing ligand.

ANS is a fluorescent probe that exhibits low fluorescence in aqueous solutions but becomes highly fluorescent upon binding to hydrophobic sites, such as the binding cavity of FABPs.

Protocol:

  • Protein Preparation: Purify the recombinant FABP of interest. Ensure the protein is delipidated to remove any endogenously bound fatty acids. A common method involves incubation with a hydrophobic resin like Lipidex-1000.

  • Assay Buffer: Prepare a suitable buffer, for example, 30 mM Tris-HCl, 100 mM NaCl, pH 7.6.

  • ANS Binding: In a 96-well plate, incubate a fixed concentration of the FABP (e.g., 3 µM) with a fixed concentration of ANS (e.g., 500 nM) in the assay buffer.[5] Allow the mixture to equilibrate for approximately 20 minutes at 25°C in the dark.

  • This compound Titration: Prepare a stock solution of this compound (e.g., in DMSO) and perform serial dilutions. Add increasing concentrations of this compound (e.g., 0.1–50 µM) to the FABP-ANS complex.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ANS (e.g., excitation at ~350 nm and emission at ~480 nm). The displacement of ANS by this compound will result in a decrease in fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration. The data can be fitted to a competitive binding equation to determine the inhibition constant (Ki) of this compound. The dissociation constant (Kd) of this compound can then be calculated using the Cheng-Prusoff equation, provided the Kd of ANS for the specific FABP is known.

ADIFAB is a commercially available fluorescent probe created by covalently modifying intestinal FABP with the fluorescent dye acrylodan. The binding of a fatty acid to ADIFAB causes a significant shift in its fluorescence emission spectrum, which can be used to directly measure the concentration of unbound fatty acids.

Protocol:

  • Assay Setup: In a cuvette or 96-well plate, prepare a solution containing a known concentration of ADIFAB in an appropriate buffer.

  • This compound Titration: Add increasing concentrations of this compound to the ADIFAB solution.

  • Fluorescence Measurement: Measure the fluorescence emission at two wavelengths (e.g., 432 nm and 505 nm) with an excitation wavelength of approximately 385 nm. The ratio of the emission intensities at these two wavelengths is directly proportional to the concentration of this compound bound to ADIFAB.

  • Data Analysis: A standard curve can be generated by titrating ADIFAB with known concentrations of this compound. This allows for the determination of the dissociation constant (Kd) of this compound for ADIFAB. For competitive binding assays with other FABPs, ADIFAB can be used to measure the concentration of free this compound in equilibrium with the FABP of interest.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

Protocol:

  • Sample Preparation: Prepare solutions of the purified, delipidated FABP and this compound in the same buffer to minimize heats of dilution. A common buffer is 20 mM phosphate buffer with 150 mM NaCl at pH 7.4. The concentration of the FABP in the sample cell is typically in the range of 10-100 µM, and the this compound concentration in the syringe should be 10-20 times higher than the FABP concentration.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C or 37°C).

  • Titration: Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the FABP solution in the sample cell. The heat released or absorbed upon each injection is measured.

  • Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change for that injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to FABP. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), where ΔG = -RTln(Ka) and Ka = 1/Kd.

Downstream Signaling Pathways Influenced by this compound-FABP Interactions

The binding of this compound to FABPs is not merely a transport mechanism but also a critical step in initiating downstream signaling events that contribute to the pathophysiological effects of trans fatty acids.

FABP-Mediated Nuclear Translocation and PPAR Activation

Several FABP isoforms, including FABP1, FABP2, and FABP4, can translocate to the nucleus upon ligand binding and deliver fatty acids to nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs).[4][6] This can lead to the transcriptional regulation of genes involved in lipid metabolism and inflammation. While direct evidence for this compound-mediated PPAR activation via FABPs is still emerging, studies with other fatty acids suggest a plausible mechanism. For instance, oleic acid has been shown to enhance the transcriptional activity of PPARα in the presence of FABP1 or FABP2.[6]

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FABP FABP (e.g., FABP1, FABP4) This compound->FABP Binding Elaidate_FABP This compound-FABP Complex FABP->Elaidate_FABP PPAR PPAR Elaidate_FABP->PPAR Nuclear Translocation & Ligand Delivery PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->TLR4 Activates FABP FABP This compound->FABP Elaidate_FABP This compound-FABP Complex FABP->Elaidate_FABP IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_IkB NF-κB-IκB Complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces MAPK_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FABP4 FABP4 This compound->FABP4 Binding Elaidate_FABP4 This compound-FABP4 Complex FABP4->Elaidate_FABP4 MAPKKK MAPKKK Elaidate_FABP4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc Translocates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_nuc->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

References

Methodological & Application

Application Notes and Protocols: Elaidate Supplementation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidic acid (elaidate), the most abundant trans fatty acid found in industrially produced trans fats, has been the subject of extensive research due to its association with various adverse health effects. In cell culture models, this compound supplementation is a critical tool for investigating the molecular mechanisms underlying its biological activities. These studies have revealed its influence on a range of cellular processes, including inflammation, apoptosis, insulin signaling, and lipid metabolism. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture experiments.

Data Presentation: Quantitative Effects of this compound Supplementation

The following tables summarize quantitative data from various studies on the effects of this compound on different cell lines.

Table 1: Effects of this compound on Gene and Protein Expression

Cell LineTreatmentTargetFold ChangeReference
Human Macrophages30 µM this compound, 44 hoursMetallothionein mRNAs2-4 fold decrease[1][2]
Human Macrophages30 µM this compound, 44 hoursZinc Importer SLC39A10 mRNA2-fold increase[1][2]
SH-SY5YHigh doses of this compoundGRP78Upregulation[3]
SH-SY5YVarious doses of this compoundATF4Upregulated then downregulated[3]
SH-SY5YVarious doses of this compoundCHOPUpregulated then downregulated[3]
Adipocytes50 µM this compoundPhosphorylated AktSuppression[4]
Adipocytes50 µM this compoundPhosphorylated AS160Suppression[4]
HuH-7Elaidic AcidSREBP-1c mRNAIncrease[5]
HepG2Elaidic AcidCholesterol Synthesis Enzymes1.5 to 4.1-fold upregulation[6]
THP-1 Monocytes1-50 µM Elaidic AcidGlobal DNA MethylationHypermethylation[7]
THP-1 Monocytes50-200 µM Elaidic AcidGlobal DNA MethylationHypomethylation[7]

Table 2: Effects of this compound on Cellular Processes

Cell LineTreatmentEffectMeasurementReference
Human Macrophages30 µM this compound, 44 hoursIncreased intracellular Zn2+FluoZin-3-AM[1][2]
SH-SY5YHigh doses of this compoundIncreased ROS releaseELISA[3]
SH-SY5YHigh doses of this compoundReduced superoxide dismutase activityELISA[3]
SH-SY5YHigh doses of this compoundReduced glutathione peroxidase activityELISA[3]
Adipocytes50 µM this compoundImpaired insulin-dependent glucose uptakeGlucose uptake assay[4]
Human Umbilical Vein Endothelial Cells (HUVECs)0.1-5 mmol/L Elaidic AcidApoptosisNot specified[8]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Conjugate for Cell Culture

Objective: To prepare a stock solution of elaidic acid complexed with bovine serum albumin (BSA) for supplementation in cell culture media. Fatty acids are typically conjugated to a carrier protein like BSA to enhance their solubility and facilitate their uptake by cells.

Materials:

  • Elaidic acid (sodium salt)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO) or Ethanol (optional, for initial dissolution)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile filters (0.22 µm)

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a BSA Solution:

    • Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v).

    • Gently rotate the tube to dissolve the BSA completely, avoiding vigorous shaking which can cause denaturation.

    • Sterile filter the BSA solution using a 0.22 µm filter.

  • Prepare this compound Stock Solution:

    • Method A (Direct Solubilization): Directly dissolve sodium this compound in the 10% BSA solution. The molar ratio of fatty acid to BSA is critical and should be optimized for your specific cell type and experiment, with a 5:1 ratio being a common starting point.

    • Method B (Using a Solvent): Briefly dissolve the elaidic acid in a small volume of DMSO or ethanol before adding it to the BSA solution. This can aid in solubilization. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1%).

  • Complex Formation:

    • Slowly add the this compound solution to the 10% BSA solution while gently stirring.

    • Incubate the mixture in a 37°C water bath for at least 1 hour to allow for the complex to form.

  • Sterilization and Storage:

    • Sterile filter the final this compound-BSA conjugate solution through a 0.22 µm filter.

    • Aliquot the stock solution into sterile tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: this compound Supplementation in Cell Culture

Objective: To treat cultured cells with this compound to study its biological effects.

Materials:

  • Cultured cells of interest (e.g., macrophages, adipocytes, hepatocytes)

  • Complete cell culture medium

  • This compound-BSA stock solution (from Protocol 1)

  • Control solution (BSA in PBS)

  • Sterile cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth during the experiment.

    • Allow the cells to adhere and reach the desired confluency (typically 70-80%) before treatment.

  • Preparation of Treatment Media:

    • Thaw the this compound-BSA stock solution and the BSA control solution.

    • Dilute the stock solutions into fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations of this compound. Common concentrations range from 1 µM to 200 µM, with 30 µM and 50 µM being frequently used.

    • Prepare a control medium containing the same concentration of BSA as the this compound-treated medium.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared treatment or control medium to the respective wells.

  • Incubation:

    • Incubate the cells for the desired period. Incubation times can vary from a few hours to several days (e.g., 44 hours) depending on the specific endpoint being measured.[1][2]

  • Downstream Analysis:

    • Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (MTT, trypan blue), RNA extraction for gene expression analysis (qPCR), protein extraction for Western blotting, or analysis of cellular metabolites.

Protocol 3: Assessment of Cell Viability (MTT Assay)

Objective: To quantitatively assess the effect of this compound supplementation on cell viability.

Materials:

  • Cells treated with this compound (from Protocol 2) in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • MTT Addition:

    • At the end of the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT only) from the absorbance of the experimental wells.

    • Express the results as a percentage of the control (BSA-treated) cells.

Visualization of Signaling Pathways and Workflows

Elaidate_Signaling_Pathways cluster_inflammation Inflammation & Senescence cluster_er_stress ER Stress & Apoptosis cluster_insulin_signaling Insulin Signaling elaidate1 This compound lipid_rafts Lipid Rafts elaidate1->lipid_rafts incorporation il1r IL-1R lipid_rafts->il1r recruitment tak1 TAK1 il1r->tak1 nfkb NF-κB tak1->nfkb sasp SASP Factors (IL-1, IL-8) nfkb->sasp sasp->il1r positive feedback senescence Cellular Senescence sasp->senescence elaidate2 This compound ros ROS Accumulation elaidate2->ros er_stress ER Stress ros->er_stress grp78 GRP78 er_stress->grp78 atf4 ATF4 grp78->atf4 chop CHOP atf4->chop apoptosis Apoptosis chop->apoptosis elaidate3 This compound akt_pm Akt at Plasma Membrane elaidate3->akt_pm suppresses accumulation glut4_fusion GLUT4 Vesicle Fusion elaidate3->glut4_fusion suppresses akt_phos Phosphorylated Akt akt_pm->akt_phos as160_phos Phosphorylated AS160 akt_phos->as160_phos as160_phos->glut4_fusion glucose_uptake Glucose Uptake glut4_fusion->glucose_uptake

Caption: Signaling pathways affected by this compound supplementation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_this compound Prepare this compound-BSA Conjugate treat_cells Treat Cells with This compound-BSA prep_this compound->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate for Specified Time treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability gene_exp Gene Expression (qPCR) incubate->gene_exp protein_exp Protein Expression (Western Blot) incubate->protein_exp metabolite Metabolite Analysis incubate->metabolite

Caption: General experimental workflow for this compound supplementation studies.

References

Application Notes and Protocols for Preparing Elaidate-BSA Complex for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidic acid, the major trans fatty acid found in partially hydrogenated vegetable oils, is a subject of significant interest in biomedical research due to its association with various cellular processes and pathologies. To investigate its effects in vitro, elaidic acid is commonly complexed with bovine serum albumin (BSA). This complex mimics the physiological transport of fatty acids in the bloodstream and enhances their solubility in aqueous cell culture media, facilitating their delivery to cells.[1][2][3] The use of fatty acid-free BSA is crucial to ensure that the observed cellular effects are solely attributable to the elaidic acid introduced.[3] This document provides a detailed protocol for the preparation of an elaidate-BSA complex for use in a variety of in vitro studies.

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative data for the preparation of the this compound-BSA complex.

ParameterRecommended ValueNotes
Elaidic Acid Stock Solution 100 mM in 100% EthanolElaidic acid is soluble in ethanol at approximately 100 mg/ml.[4] Prepare fresh or store at -20°C under inert gas.
Fatty Acid-Free BSA Stock Solution 10% (w/v) in sterile PBS or culture mediumUse high-quality, fatty acid-free BSA to avoid confounding variables.[5] This corresponds to approximately 1.5 mM BSA.
This compound:BSA Molar Ratio 3:1 to 6:1In pathological states, the ratio of fatty acids to BSA can reach as high as 6:1.[1] Higher ratios increase the concentration of unbound this compound.[6][7]
Final this compound Concentration 0.1 mM - 1.0 mMThe final concentration should be optimized based on the cell type and experimental design.
Incubation Temperature 37°CThis temperature facilitates the binding of this compound to BSA.[6][8]
Incubation Time 1 - 2 hoursAllows for sufficient complex formation.[8]
Storage of Final Complex -20°CThe complex is stable for at least two weeks at -20°C.[8] Thaw at 37°C before use.

Experimental Protocols

This section details the step-by-step methodology for preparing the this compound-BSA complex.

Materials
  • Elaidic acid (crystalline solid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • 100% Ethanol, cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium (e.g., DMEM), serum-free

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile syringe filters (0.22 µm)

  • Water bath or incubator at 37°C

  • Vortex mixer

Protocol 1: Preparation of 100 mM Elaidic Acid Stock Solution
  • Weigh out the desired amount of elaidic acid in a sterile tube.

  • Add the appropriate volume of 100% ethanol to achieve a 100 mM concentration. Elaidic acid is soluble in ethanol at approximately 100 mg/ml.[4]

  • Vortex thoroughly until the elaidic acid is completely dissolved. The solution should be clear.

  • This stock solution can be stored at -20°C. It is recommended to purge with an inert gas to prevent oxidation.[4]

Protocol 2: Preparation of 10% Fatty Acid-Free BSA Solution
  • In a sterile 50 mL conical tube, weigh out the required amount of fatty acid-free BSA. For a 10% (w/v) solution, dissolve 1 g of BSA in a final volume of 10 mL.

  • Add sterile PBS or serum-free cell culture medium to the desired final volume.

  • Gently mix by inverting the tube until the BSA is fully dissolved. Avoid vigorous shaking to prevent foaming.

  • Sterile filter the BSA solution using a 0.22 µm syringe filter into a new sterile tube.[5][6]

  • This solution can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage.

Protocol 3: Preparation of the this compound-BSA Complex (Example for a 5:1 Molar Ratio)

This protocol describes the preparation of a 5 mM this compound-BSA complex stock solution with a 5:1 molar ratio, which can be further diluted to the desired final concentration in cell culture medium.

  • Pre-warm the 10% fatty acid-free BSA solution to 37°C in a water bath for 15-30 minutes.[5]

  • In a sterile conical tube, add the required volume of the pre-warmed 10% BSA solution.

  • While gently vortexing the BSA solution, slowly add the calculated volume of the 100 mM elaidic acid stock solution to achieve the desired molar ratio and final concentration. For a 5:1 molar ratio in a final volume of 10 mL of 10% BSA (approx. 1.5 mM), you would add 750 µL of 100 mM elaidic acid.

  • Incubate the mixture in a 37°C water bath for 1-2 hours with gentle, intermittent mixing to allow for the complex to form.[8] The solution should become clear.

  • After incubation, sterile filter the this compound-BSA complex solution using a 0.22 µm syringe filter.[6]

  • The final complex is ready for use. It can be diluted with serum-free medium to the desired working concentration for your in vitro experiments.

  • For a vehicle control, prepare a BSA solution with the same final concentration of ethanol as the this compound-BSA complex.[5]

  • Aliquots of the complex can be stored at -20°C for future use.[8]

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound-BSA Complex Preparation cluster_reagents Reagent Preparation cluster_complexation Complex Formation cluster_finalization Final Steps This compound Dissolve Elaidic Acid in Ethanol (100 mM) warm_bsa Warm BSA Solution to 37°C bsa Prepare 10% Fatty Acid-Free BSA Solution bsa->warm_bsa add_this compound Add this compound Stock to BSA Solution warm_bsa->add_this compound incubate Incubate at 37°C for 1-2 hours add_this compound->incubate filter Sterile Filter (0.22 µm) incubate->filter store Use Immediately or Store at -20°C filter->store

Caption: Workflow for preparing the this compound-BSA complex.

signaling_pathway Potential Signaling Pathway Influenced by this compound cluster_cell Cellular Response elaidate_bsa This compound-BSA Complex cell_membrane Cell Membrane elaidate_bsa->cell_membrane Uptake er_stress ER Stress cell_membrane->er_stress Induces prostaglandin Prostaglandin Synthesis (e.g., PGE2) cell_membrane->prostaglandin Modulates apoptosis Apoptosis er_stress->apoptosis

Caption: Putative signaling effects of this compound in vitro.

References

Application Note: Quantification of Elaidic Acid using Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Elaidic acid (trans-9-octadecenoic acid) is the principal trans fatty acid found in partially hydrogenated vegetable oils and is associated with an increased risk of cardiovascular diseases.[1] Accurate quantification of elaidic acid in various matrices, including food, biological tissues, and pharmaceutical formulations, is crucial for research, quality control, and regulatory compliance. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used analytical technique for the separation and quantification of fatty acids.[2] This method offers high resolution, sensitivity, and reproducibility.

The critical step in the analysis of fatty acids by GC is their conversion into volatile fatty acid methyl esters (FAMEs) through derivatization.[3] This protocol details a comprehensive method for the quantification of elaidic acid, covering lipid extraction, derivatization to FAMEs, and analysis by GC-FID using a high-polarity cyanopropyl capillary column.[2]

Principle The methodology involves the extraction of total lipids from the sample matrix, followed by the conversion of fatty acids into their corresponding FAMEs. A common and effective derivatization method uses a reagent like boron trifluoride in methanol (BF3/MeOH).[3] The resulting FAMEs, including methyl elaidate, are then separated on a highly polar capillary GC column based on their chain length, degree of unsaturation, and geometric configuration of the double bonds.[4] The separated FAMEs are detected by a flame ionization detector (FID), and quantification is achieved by comparing the peak area of methyl this compound to that of a known concentration of an internal standard.[4]

Experimental Protocols

Lipid Extraction from Biological Samples (Folch Method)

This protocol is suitable for tissues, plasma, or cell cultures.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Weigh a known amount of the sample (e.g., 100 mg of tissue or 1 mL of plasma) and place it in a glass centrifuge tube. Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture. Homogenize the sample thoroughly.

  • Extraction: Agitate the mixture for 20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture for 1 minute and then centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.[5]

  • Collection: Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask or vial.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Quantification: Once the solvent is fully evaporated, weigh the flask to determine the total lipid extract weight. Re-dissolve the lipid extract in a known volume of chloroform or hexane for storage and subsequent derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol uses Boron Trifluoride-Methanol (BF3-Methanol) for methylation.

Materials:

  • BF3-Methanol reagent (12-14% w/v)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Internal Standard (IS) solution (e.g., 1 mg/mL Heptadecanoic acid, C17:0, in toluene)

  • Glass tubes with PTFE-lined screw caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place an aliquot of the extracted lipid (typically 10-25 mg) into a screw-cap glass tube.

  • Internal Standard Addition: Add a precise volume of the internal standard solution to the sample. The amount of IS should be chosen to be in the mid-range of the expected elaidic acid concentration.

  • Methylation: Add 2 mL of 12-14% BF3-Methanol reagent to the tube.[3]

  • Heating: Cap the tube tightly and heat the mixture at 100°C for 30-60 minutes in a heating block or water bath to ensure complete methylation.[3]

  • Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of hexane and 2 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Collection: Carefully transfer the upper hexane layer to a clean GC vial. The sample is now ready for injection.[3]

Gas Chromatography (GC-FID) Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • High-polarity fused silica capillary column (e.g., SP-2560 or CP-Sil 88, 100 m x 0.25 mm i.d., 0.20 µm film thickness).[4][6]

GC Conditions:

  • Injector Temperature: 250°C[7]

  • Detector Temperature: 280°C[3]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.2 mL/min).[7]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 to 100:1 (adjust as needed based on concentration)

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp 1: Increase to 240°C at a rate of 4°C/min.

    • Hold at 240°C for 20 minutes.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of methyl this compound and a fixed concentration of the internal standard.

  • Sequence Run: Inject the prepared standards and samples into the GC-FID system.

  • Peak Identification: Identify the peaks for methyl this compound and the internal standard by comparing their retention times with the prepared standards. Due to the high polarity of the column, trans isomers like this compound typically elute before their corresponding cis isomers (e.g., oleate).

Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-FID Analysis & Quantification sample Biological Sample (Tissue, Plasma, etc.) extraction Lipid Extraction (e.g., Chloroform:Methanol) sample->extraction lipid_extract Dried Lipid Extract extraction->lipid_extract add_is Add Internal Standard (e.g., C17:0) lipid_extract->add_is methylation Methylation (BF3-Methanol, 100°C) add_is->methylation fame_extraction Hexane Extraction of FAMEs methylation->fame_extraction final_sample FAMEs in Hexane (Ready for Injection) fame_extraction->final_sample injection GC Injection final_sample->injection separation Chromatographic Separation (High-Polarity Column) injection->separation detection FID Detection separation->detection chromatogram Chromatogram (Peak Areas) detection->chromatogram quantification Quantification (vs. Internal Standard) chromatogram->quantification

Caption: Experimental workflow for this compound quantification.

Data Presentation

Quantitative data and GC parameters should be clearly structured for comparison and method validation.

Table 1: Summary of GC-FID Method Parameters and Performance

ParameterValue / SpecificationReference
GC Column
Stationary Phase100% Cyanopropylpolysiloxane (e.g., SP-2560, CP-Sil 88)[4]
Dimensions100 m length x 0.25 mm i.d. x 0.20 µm film thickness[4][6]
Temperatures
Injector250°C[7]
Detector (FID)260 - 280°C[3][7]
Oven Program140°C (5 min), then 4°C/min to 240°C, hold for 20 minTypical, requires optimization
Flow & Injection
Carrier Gas (He or H₂)1.0 - 1.2 mL/min (Constant Flow)[7]
Injection Volume1 µL[4][8]
Method Performance
Linearity (R²)≥ 0.995[9]
Recovery87.5 – 104.6%[9]
Intra-day Repeatability (RSD)≤ 9.56%[6]
Inter-day Repeatability (RSD)≤ 8.49%[6]

Quantification

The concentration of elaidic acid in the original sample is calculated using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of methyl this compound to the peak area of the internal standard against the concentration of the this compound standard.

Formula:

Response Factor (RF) = (Areaanalyte / Conc.analyte) / (AreaIS / Conc.IS)

Concentration of Elaidic Acid (mg/g sample):

Cthis compound = (Areathis compound / AreaIS) * (Conc.IS / RF) * (Vextract / Wsample)

Where:

  • Areathis compound and AreaIS are the peak areas of methyl this compound and the internal standard.

  • Conc.IS is the concentration of the internal standard added to the sample.

  • RF is the average response factor calculated from the calibration standards.

  • Vextract is the final volume of the hexane extract.

  • Wsample is the initial weight of the sample.

References

Application Notes and Protocols for Metabolic Tracing Using Stable Isotope-Labeled Elaidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidic acid (trans-9-octadecenoic acid) is the most abundant trans fatty acid found in partially hydrogenated vegetable oils. Its consumption has been linked to adverse health effects, including an increased risk of cardiovascular disease and insulin resistance. Understanding the metabolic fate of elaidic acid is crucial for elucidating the mechanisms behind its pathological effects. Stable isotope-labeled elaidate, such as [¹³C₁₈]-elaidic acid, serves as a powerful tool for tracing its uptake, incorporation into complex lipids, and its influence on various metabolic pathways. These application notes provide detailed protocols for utilizing stable isotope-labeled this compound in metabolic research, with a focus on hepatocytes as a model system.

Core Applications

  • Metabolic Flux Analysis: Tracing the flow of carbon from this compound through various metabolic pathways, including β-oxidation, the citric acid cycle, and lipogenesis.

  • Lipidomics: Quantifying the incorporation of this compound into different lipid species, such as triglycerides, phospholipids, and cholesteryl esters.

  • Pathway Perturbation Analysis: Investigating the impact of this compound on key metabolic pathways like cholesterol biosynthesis and insulin signaling.

Data Presentation

Table 1: Effect of Elaidic Acid on the Expression of Cholesterol Biosynthesis Enzymes in HepG2 Cells
Gene/ProteinFunctionFold Change (Elaidic Acid vs. Control)Reference
HMGCS1HMG-CoA Synthase 12.1[1]
HMGCRHMG-CoA Reductase (Rate-limiting step)2.9[1]
MVKMevalonate Kinase2.3[1]
PMVKPhosphomevalonate Kinase2.0[1]
MVDMevalonate Diphosphate Decarboxylase2.2[1]
IDI1Isopentenyl-Diphosphate Delta Isomerase 12.1[1]
FDFT1Farnesyl-Diphosphate Farnesyltransferase 1 (Squalene Synthase)2.5[1]
SQLESqualene Epoxidase3.3[1]
LSSLanosterol Synthase2.4[1]
DHCR77-Dehydrocholesterol Reductase2.1[1]
SREBF2 (SREBP2)Sterol Regulatory Element-Binding Protein 2Upregulated[1][2]
Table 2: Incorporation of Fatty Acids into Cellular Lipids in HepG2 Cells
Fatty AcidTotal Fatty Acid Content (µg/mg protein) after 8h
Single Supplementation (50 µM)
Palmitate (16:0)18.2 ± 2.1
Oleate (cis-18:1)25.6 ± 3.4
This compound (trans-18:1)22.1 ± 2.9
Vaccenate (trans-11-18:1)24.9 ± 3.1
Co-supplementation with Palmitate (50 µM)
+ Oleate (12.5 µM)28.9 ± 3.8
+ this compound (12.5 µM)26.5 ± 3.5
+ Vaccenate (12.5 µM)28.1 ± 3.7

Data adapted from a study on the metabolism of various fatty acids in HepG2 cells.

Experimental Protocols

Protocol 1: Stable Isotope Tracing of this compound in Cultured Hepatocytes (e.g., HepG2 cells)

This protocol outlines the steps for treating hepatocytes with ¹³C-labeled elaidic acid and preparing samples for metabolomic analysis.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • [U-¹³C₁₈]-Elaidic acid

  • Unlabeled elaidic acid

  • Phosphate Buffered Saline (PBS)

  • Methanol (ice-cold)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Fatty Acid-BSA Complex: a. Prepare a 10 mM stock solution of [U-¹³C₁₈]-elaidic acid in ethanol. b. Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water. c. Slowly add the elaidic acid stock solution to the BSA solution while stirring to achieve a final desired molar ratio (e.g., 3:1 fatty acid to BSA). This will result in a stock solution of the fatty acid-BSA complex.

  • Cell Treatment: a. Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. b. On the day of the experiment, replace the culture medium with serum-free DMEM containing the desired concentration of the [U-¹³C₁₈]-elaidic acid-BSA complex (e.g., 100 µM). Include a control group treated with unlabeled elaidic acid-BSA complex. c. Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours).

  • Metabolite Extraction: a. At the end of the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold 80% methanol to each well. c. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Vortex the tubes vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant (containing the metabolites) to a new tube and store at -80°C until analysis.

Protocol 2: Lipid Extraction and Derivatization for GC-MS Analysis

This protocol describes the extraction of total lipids and their derivatization to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Cell pellets from Protocol 1

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sodium sulfate (anhydrous)

  • BF₃-methanol solution (14%) or methanolic HCl

  • Hexane

  • Saturated NaCl solution

  • Glass tubes with Teflon-lined caps

Procedure:

  • Lipid Extraction (Folch Method): a. To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol. b. Vortex thoroughly and incubate at room temperature for 20 minutes with occasional vortexing. c. Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. d. Centrifuge at 2,000 x g for 10 minutes. e. Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube. f. Dry the lipid extract under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 1 mL of 14% BF₃-methanol solution. b. Tightly cap the tube and heat at 100°C for 30 minutes. c. Cool the tube to room temperature. d. Add 1 mL of hexane and 1 mL of saturated NaCl solution. e. Vortex and centrifuge at 1,000 x g for 5 minutes. f. Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

Protocol 3: GC-MS Analysis of ¹³C-Labeled FAMEs

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-23, HP-88).

  • Injection: Splitless injection.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 240°C) at a controlled rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode to identify the FAMEs and selected ion monitoring (SIM) mode to quantify the abundance of the unlabeled (¹²C) and labeled (¹³C) isotopes of this compound and its metabolites.

Data Analysis:

The incorporation of ¹³C from labeled this compound into different fatty acids can be calculated by monitoring the mass-to-charge ratios (m/z) of the molecular ions and characteristic fragment ions of their corresponding FAMEs. The isotopic enrichment is determined by comparing the peak areas of the labeled and unlabeled ions.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Culture HepG2 Cells prepare_complex 2. Prepare 13C-Elaidate-BSA Complex cell_culture->prepare_complex treat_cells 3. Treat Cells with Labeled this compound prepare_complex->treat_cells metabolite_extraction 4. Metabolite Extraction treat_cells->metabolite_extraction lipid_extraction 5. Lipid Extraction metabolite_extraction->lipid_extraction derivatization 6. Derivatization to FAMEs lipid_extraction->derivatization gcms_analysis 7. GC-MS Analysis derivatization->gcms_analysis data_analysis 8. Data Analysis & Interpretation gcms_analysis->data_analysis

Experimental workflow for stable isotope tracing.

cholesterol_biosynthesis cluster_pathway Cholesterol Biosynthesis Pathway cluster_regulation Regulation by Elaidic Acid AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCS1 Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR (Rate-limiting) Isoprenoids Isoprenoids Mevalonate->Isoprenoids MVK, PMVK, MVD Squalene Squalene Isoprenoids->Squalene FDFT1 Cholesterol Cholesterol Squalene->Cholesterol SQLE, LSS, DHCR7 ElaidicAcid Elaidic Acid SREBP2 SREBP2 Activation ElaidicAcid->SREBP2 HMGCS1 HMGCS1 SREBP2->HMGCS1 Upregulates (2.1x) HMGCR HMGCR SREBP2->HMGCR Upregulates (2.9x) FDFT1 FDFT1 SREBP2->FDFT1 Upregulates (2.5x) SQLE SQLE SREBP2->SQLE Upregulates (3.3x)

Elaidic acid upregulates cholesterol biosynthesis.

insulin_signaling cluster_pathway Insulin Signaling Pathway cluster_inhibition Inhibition by Elaidic Acid Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS Proteins InsulinReceptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates AS160 AS160 Akt->AS160 phosphorylates GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation promotes GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation GLUT4_fusion GLUT4 Fusion GLUT4_translocation->GLUT4_fusion GlucoseUptake Glucose Uptake GLUT4_fusion->GlucoseUptake ElaidicAcid Elaidic Acid ElaidicAcid->Akt inhibits phosphorylation ElaidicAcid->GLUT4_fusion inhibits

Elaidic acid impairs insulin signaling.

References

Application Notes & Protocols: Elaidate Standard for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

I. Introduction

Elaidic acid is the principal trans fatty acid found in industrially produced, partially hydrogenated vegetable oils.[1][2] As the trans isomer of oleic acid, its consumption has been linked to adverse health effects, including an unfavorable plasma lipoprotein profile and an increased risk of cardiovascular disease.[2][3][4] In the realm of mass spectrometry, an elaidate standard is indispensable for the accurate and precise quantification of this fatty acid in various matrices. It serves as a crucial tool for creating calibration curves and can be used as an internal standard (often in its isotopically labeled form) to correct for variations in sample preparation and instrument response. The analysis of this compound is vital in fields such as lipidomics, clinical diagnostics, food science, and drug development to understand its metabolic fate and pathological roles.

II. Physicochemical Properties of this compound Standard

A summary of the key physicochemical properties of a typical this compound analytical standard is provided below. These properties are essential for the correct handling, storage, and preparation of the standard.

PropertyValueReferences
Chemical Formula C18H34O2[5][6]
Molecular Weight 282.46 g/mol [5][6]
CAS Number 112-79-8[3][5]
Appearance White to off-white powder or solid[5][6]
Melting Point 42-44 °C[3][5]
Boiling Point 288 °C at 100 mmHg[3][5]
Solubility Insoluble in water. Soluble in chloroform, ethyl acetate.[3]
Storage Conditions -20°C[3][5]
Purity ≥99.0% (GC)[5]

III. Quantitative Data & Applications

The following tables provide example data to illustrate the application of this compound standards in quantitative mass spectrometry.

Table 1: Example Calibration Curve Data for this compound Quantification by LC-MS/MS

This table represents typical data for a seven-point calibration curve. The response ratio is calculated by dividing the peak area of the this compound standard by the peak area of a deuterated internal standard.

Concentration (µM)Response Ratio (Analyte/IS)
0.10.025
0.50.128
1.00.255
5.01.26
10.02.51
25.06.24
50.012.55
Linearity (R²) >0.995
LOD ~5-100 nM [7]

Table 2: Representative LC-MS/MS and GC-MS Parameters for this compound Analysis

This table summarizes typical starting parameters for two common mass spectrometry techniques used for fatty acid analysis.

ParameterLC-MS/MS MethodGC-MS Method
Chromatography C8 or C18 reverse phase column[7]SP-2560 or CP-Sil 88 capillary column[8]
Mobile Phase/Carrier Gas Acetonitrile/Water gradients[7][9]Helium or Hydrogen
Ionization Mode Negative Electrospray (ESI-)Negative Chemical Ionization (NCI) or Electron Ionization (EI) after derivatization[10]
Precursor Ion [M-H]⁻ m/z 281.2Varies with derivatization
Product Ions (for SRM) m/z 281.2 → specific fragments (often the precursor itself for pseudo-SRM)[7][11]Characteristic fragments of the derivative
Derivatization Often not required, but can improve sensitivity[12]Required (e.g., FAMEs, PFB esters)[8][10]

IV. Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Working Solutions

Materials:

  • Elaidic acid analytical standard (≥99% purity)

  • Anhydrous ethanol or a suitable organic solvent (e.g., chloroform, methanol)

  • Class A volumetric flasks

  • Calibrated pipettes

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Stock Solution (e.g., 10 mM):

    • Allow the this compound standard vial to equilibrate to room temperature before opening.

    • Weigh an accurate amount of the standard (e.g., 2.825 mg) using an analytical balance.

    • Transfer the standard to a 1 mL volumetric flask.

    • Add a small amount of solvent to dissolve the solid, then fill to the mark.

    • Cap the flask and invert several times to ensure homogeneity.

    • Blanket the stock solution with inert gas before sealing and store at -20°C or -80°C.[13]

  • Working Solutions:

    • Prepare a series of working solutions by performing serial dilutions from the stock solution.[14]

    • For example, to create a 1 mM intermediate solution, pipette 100 µL of the 10 mM stock into a 1 mL volumetric flask and dilute with the solvent.

    • Use these intermediate solutions to prepare the calibration curve standards in the desired concentration range (e.g., 0.1 µM to 50 µM).

Protocol 2: Lipid Extraction from Biological Samples (e.g., Plasma)

This protocol is a generalized version of the Folch or Bligh-Dyer methods, which are commonly used for total lipid extraction.[15][16]

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • Deionized water

  • Isotopically labeled internal standard (e.g., Elaidic acid-d2)

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a glass tube, add a known amount of the internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Add 0.5 mL of deionized water to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS analysis.

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

Derivatization is mandatory for GC analysis to increase the volatility of the fatty acids.[17]

Materials:

  • Dried lipid extract

  • Toluene

  • 7% Boron trifluoride (BF3) in methanol (handle with extreme care in a fume hood)

  • Saturated sodium chloride solution

  • Hexane

  • Heating block or water bath

Procedure:

  • Dissolve the dried lipid extract from Protocol 2 in 1 mL of toluene.

  • Add 2 mL of 7% BF3-methanol reagent.[8]

  • Seal the tube tightly with a Teflon-lined cap.

  • Heat the mixture at 100°C for 45 minutes.[8]

  • Cool the tube to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane.

  • Vortex and centrifuge to separate the phases.

  • Transfer the upper hexane layer, containing the FAMEs, to a new vial for GC-MS analysis.

V. Visualizations

Caption: Experimental workflow for this compound quantification.

G EA Elaidic Acid (EA) LR Lipid Rafts EA->LR Accumulates in IL1R IL-1 Receptor (IL-1R) LR->IL1R Potentiates Signaling MyD88 MyD88 IL1R->MyD88 TAK1 TAK1 MyD88->TAK1 NFkB NF-κB Activation TAK1->NFkB SASP Senescence-Associated Secretory Phenotype (SASP) NFkB->SASP Inflammation Inflammation SASP->Inflammation

Caption: Simplified elaidic acid-mediated inflammatory signaling.[18]

References

Application Note and Protocol: HPLC Separation of Elaidate from other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidic acid is the principal trans isomer of oleic acid, a monounsaturated omega-9 fatty acid. The consumption of trans fatty acids has been linked to adverse health effects, including an increased risk of cardiovascular disease. Consequently, accurate and reliable methods for the separation and quantification of elaidic acid in various matrices such as food products, biological samples, and pharmaceutical formulations are of significant importance. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of fatty acids. This application note provides a detailed protocol for the separation of elaidate from other fatty acids, particularly its cis-isomer, oleic acid, using reversed-phase HPLC with UV detection.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate fatty acids based on their hydrophobicity. The stationary phase consists of a nonpolar C18 material, while a polar mobile phase is used for elution. Due to differences in their three-dimensional structure, the trans isomer (elaidic acid) has a more linear shape compared to the cis isomer (oleic acid), leading to slightly different retention characteristics on the C18 column, allowing for their separation. Detection is achieved by monitoring the UV absorbance of the carboxyl group of the fatty acids at a low wavelength (205 nm). For enhanced sensitivity and selectivity, an optional derivatization step to introduce a UV-absorbing or fluorescent tag can be employed.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), n-Hexane (HPLC grade), Acetic acid (glacial, analytical grade)

  • Standards: Elaidic acid (≥99% purity), Oleic acid (≥99% purity), and other relevant fatty acid standards (e.g., palmitic acid, stearic acid, linoleic acid).

  • Sample Preparation (Optional Derivatization): 2,4'-Dibromoacetophenone, Triethylamine, Acetone.

Apparatus
  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • C18 reversed-phase column (e.g., 150 x 4.6 mm I.D., 5 µm particle size).[1][2]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of acetonitrile and water (80:20, v/v) containing 0.1% acetic acid.[1][2] For 1 L of mobile phase, mix 800 mL of acetonitrile with 200 mL of HPLC grade water and add 1 mL of glacial acetic acid.[1][2] Degas the mobile phase before use.

  • Standard Stock Solutions (1000 mg/L): Accurately weigh 100 mg of each fatty acid standard and dissolve in 100 mL of n-hexane in separate volumetric flasks.[1][2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with n-hexane to the desired concentrations (e.g., 3-1000 mg/L for elaidic acid).[1][2][3]

Sample Preparation
  • Oils and Fats: Dissolve a known amount of the oil or fat sample in n-hexane to achieve a concentration within the calibration range.[1] For example, to prepare a 1% elaidic acid spiked sample, 10 mg of elaidic acid can be added to 1 g of oil and dissolved in 100 mL of n-hexane.[1]

  • Biological Samples: Fatty acids from biological samples may require extraction and saponification prior to analysis. Standard lipid extraction methods (e.g., Folch or Bligh-Dyer) can be employed. The extracted fatty acids should be redissolved in n-hexane.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase, 150 x 4.6 mm I.D., 5 µm
Mobile Phase Acetonitrile/Water (80:20, v/v) with 0.1% Acetic Acid
Elution Isocratic
Flow Rate 2.0 mL/min[1][2]
Injection Volume 50 µL[1][2]
Column Temperature Ambient or controlled at 30 °C
Detection UV at 205 nm[1][2]
Alternative Protocol: Derivatization for Enhanced UV Detection

For trace analysis or when higher sensitivity is required, derivatization of the fatty acid carboxyl group with a UV-absorbing agent like 2,4'-dibromoacetophenone can be performed.[4][5]

  • Saponification (if necessary): Hydrolyze the lipid sample to release free fatty acids.

  • Derivatization Reaction: To the dried fatty acid residue, add a solution of 2,4'-dibromoacetophenone in acetone and a catalytic amount of triethylamine.[4]

  • Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 40-50°C) for a specific duration (e.g., 30-120 minutes).[4][5] The reaction should be optimized to prevent degradation or isomerization of unsaturated fatty acids.[4][5]

  • Reaction Quench: Stop the reaction by adding a small amount of acetic acid.[4]

  • HPLC Analysis: The resulting phenacyl ester derivatives can be separated on a C18 column using a mobile phase of acetonitrile and water and detected at a higher wavelength (e.g., 254 nm), where the derivatizing agent has strong absorbance.[6]

Data Presentation

The following table summarizes the typical retention times and validation parameters for the HPLC separation of elaidic acid.

AnalyteRetention Time (min)Linearity Range (mg/L)Recovery (%)RSD (%)LOD (mg/L)LOQ (mg/L)
Oleic Acid11.2------
Elaidic Acid 12.6 3 - 1000 >0.999 94.5 - 98.7 <1 - -

Data synthesized from a validated method for the determination of elaidic acid in oils and fats.[1][2][3] The method demonstrates good linearity, accuracy (recovery), and precision (RSD).[1][2][3]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (Oil, Fat, Biological Extract) Dissolve_Sample Dissolve in n-Hexane Sample->Dissolve_Sample Standard This compound & other Fatty Acid Standards Dissolve_Standard Dissolve in n-Hexane Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard HPLC HPLC System (C18 Column, UV Detector @ 205 nm) Filter_Sample->HPLC Filter_Standard->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Mobile_Phase Mobile Phase (ACN:H2O:Acetic Acid 80:20:0.1) Mobile_Phase->HPLC Isocratic Isocratic Elution (2.0 mL/min) Isocratic->HPLC Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Chemical Structures of Oleic and Elaidic Acid

Caption: Geometric isomers: Oleic acid (cis) and Elaidic acid (trans).

Discussion

The described RP-HPLC method provides a simple, accurate, and precise means for the determination of elaidic acid.[1][3] The isocratic mobile phase allows for a stable baseline and reproducible retention times, making the method suitable for routine analysis. The addition of acetic acid to the mobile phase is crucial for achieving sharp peaks by suppressing the ionization of the fatty acid carboxyl groups.[1]

While a standard C18 column offers good separation of elaidic acid from oleic acid, for complex mixtures containing multiple positional and geometric isomers, alternative stationary phases such as cholesterol-based columns may provide enhanced selectivity due to their ability to better resolve molecules based on their shape.[7][8]

For trace-level quantification, derivatization of the fatty acids prior to HPLC analysis is a viable option.[4][9] Derivatization with reagents like 2,4'-dibromoacetophenone or 9-anthryldiazomethane (ADAM) can significantly improve detection limits by shifting the detection wavelength to a less noisy region of the UV spectrum or by enabling highly sensitive fluorescence detection.[4][9] However, the derivatization process requires careful optimization to avoid side reactions and ensure complete reaction.[5]

Conclusion

This application note details a validated RP-HPLC method for the separation and quantification of elaidic acid. The protocol is straightforward and can be readily implemented in laboratories equipped with standard HPLC instrumentation. The method's performance characteristics make it suitable for a wide range of applications in food science, clinical research, and pharmaceutical quality control. The provided workflow and diagrams facilitate the understanding and implementation of the protocol.

References

Application Notes and Protocols for Elaidic Acid Administration in Rodent Dietary Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to administering elaidic acid in rodent dietary studies. The protocols outlined below are based on established methodologies and are intended to ensure reproducibility and accuracy in research investigating the physiological and metabolic effects of this common trans fatty acid.

Introduction

Elaidic acid is the principal trans isomer of oleic acid, commonly found in partially hydrogenated vegetable oils. Its consumption has been linked to adverse health effects, including an increased risk of cardiovascular disease. Rodent models are invaluable for elucidating the mechanisms underlying these effects. These notes provide detailed protocols for diet formulation, animal models, and relevant analytical techniques.

Rodent Models

The choice of rodent model is critical and depends on the specific research question. Standard laboratory strains such as Sprague-Dawley and Wistar rats are commonly used for general metabolic studies. For research focused on obesity and related metabolic disorders, diet-induced obesity (DIO) models, often using C57BL/6J mice, are appropriate. Genetic models like the JCR:LA-cp rat can be used for studies on insulin resistance and lipid metabolism.[1]

Experimental Protocols

Diet Formulation and Preparation

Standardized purified diets, such as the AIN-93G formulation, are recommended as the basal diet to ensure nutritional adequacy and consistency.[2] Elaidic acid is typically incorporated into the diet by replacing a portion of the fat source.

Protocol 3.1.1: Preparation of an Elaidic Acid-Enriched Diet (Based on AIN-93G)

  • Basal Mix Preparation: Prepare the AIN-93G basal mix containing protein (casein), carbohydrates (cornstarch, sucrose), fiber (cellulose), and a standardized vitamin and mineral mix.

  • Fat Source Preparation:

    • For the Control Diet , use a fat source like soybean oil or a blend mimicking the fatty acid profile of the experimental diet but without trans fats.

    • For the Elaidic Acid Diet , a portion of the control oil is replaced with a high-elaidic acid source (e.g., partially hydrogenated soybean oil or pure elaidic acid) to achieve the desired concentration. The total fat content should remain consistent across all experimental diets. For example, a diet could contain 30 g of elaidic acid per kg.[3]

  • Diet Mixing:

    • Melt the fat sources if they are solid at room temperature.

    • Thoroughly mix the fat source with the basal diet mix to ensure a homogenous distribution of elaidic acid. A planetary mixer is recommended for this purpose.

    • Add a small amount of distilled water to form a dough-like consistency.

  • Pelleting and Storage:

    • Extrude the diet mixture into pellets of a suitable size for rodents.

    • Air-dry the pellets at room temperature.

    • Store the diets in airtight containers at 4°C to prevent lipid oxidation. Prepare fresh diets weekly.

Animal Handling and Elaidic Acid Administration

Protocol 3.2.1: Dietary Administration

  • Acclimation: Upon arrival, acclimate the rodents to the housing facility for at least one week, providing them with a standard chow diet and water ad libitum.

  • Group Allocation: Randomly assign animals to control and experimental groups.

  • Dietary Intervention: Replace the standard chow with the prepared control or elaidic acid-containing diets. The duration of the dietary intervention can range from a few weeks to several months, depending on the study's objectives.[3]

  • Monitoring: Monitor food intake and body weight regularly (e.g., weekly).

Protocol 3.2.2: Oral Gavage Administration

For studies requiring a precise dosage, oral gavage can be used.

  • Preparation of Gavage Solution: Dissolve elaidic acid in a suitable vehicle, such as olive oil, to the desired concentration (e.g., 30 mg/mL).[1]

  • Animal Restraint: Gently restrain the animal.

  • Gavage Procedure:

    • Measure the appropriate volume of the elaidic acid solution based on the animal's body weight (e.g., 0.2 mg/g body weight).[1]

    • Use a proper-sized gavage needle. Insert the needle into the mouth and pass it down the esophagus into the stomach.

    • Slowly deliver the solution.

Tissue and Blood Collection

At the end of the study period, collect blood and tissues for analysis.

Protocol 3.3.1: Blood and Tissue Collection

  • Fasting: Fast the animals overnight before sample collection.

  • Anesthesia: Anesthetize the animals using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Blood Collection: Collect blood via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Tissue Collection: Perfuse the animals with phosphate-buffered saline (PBS) to remove blood from the tissues. Dissect and collect relevant tissues (e.g., liver, adipose tissue, heart, brain).

  • Sample Storage: Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis. A portion of the tissues can be fixed in 10% neutral buffered formalin for histological analysis.

Analytical Methods

Lipid Analysis

Protocol 4.1.1: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Lipid Extraction: Extract total lipids from plasma or tissue homogenates using a method such as the Folch or Bligh-Dyer procedure.

  • Fatty Acid Methylation: Prepare fatty acid methyl esters (FAMEs) from the extracted lipids by transesterification using a reagent like boron trifluoride in methanol.

  • GC-MS Analysis: Analyze the FAMEs using a GC-MS system equipped with a capillary column suitable for fatty acid separation. Identify and quantify elaidic acid based on its retention time and mass spectrum compared to a certified standard.

Analysis of Inflammatory Markers

Protocol 4.2.1: Cytokine Measurement by ELISA

  • Sample Preparation: Use plasma or tissue homogenates.

  • ELISA Procedure: Measure the concentrations of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Data Presentation

Quantitative Data Summary

The following tables summarize quantitative data from various rodent studies on elaidic acid administration.

Table 1: Effects of Dietary Elaidic Acid on Plasma Lipids in Rodents

ParameterRodent ModelElaidic Acid DoseDurationChange from ControlReference
LDL Cholesterol Mice0.2 mg/g body weight (gavage)8 weeksIncreased[1]
HDL Cholesterol Mice0.2 mg/g body weight (gavage)8 weeksDecreased[1]
Total Cholesterol Mice0.2 mg/g body weight (gavage)8 weeksIncreased[1]
Triglycerides Mice0.2 mg/g body weight (gavage)8 weeksIncreased[1]

Table 2: Effects of Dietary Elaidic Acid on Inflammatory Markers in Rodents

MarkerRodent ModelElaidic Acid DoseDurationChange from ControlReference
TNF-α (Serum) Mice0.2 mg/g body weight (gavage)8 weeksIncreased[1]
IL-6 (Serum) Mice0.2 mg/g body weight (gavage)8 weeksIncreased[1]
IL-1β (Serum) Mice0.2 mg/g body weight (gavage)8 weeksIncreased[1]
IgG (Plasma) Sprague-Dawley Rats30 g/kg diet3 weeksIncreased[3]

Table 3: Incorporation of Elaidic Acid into Tissues of Rat Pups from Dams Fed an Elaidic Acid Diet

TissueElaidic Acid Level (%)Reference
Stomach 11.6 ± 1.03[4]
Plasma 7.18 ± 1.20[4]
Erythrocyte Membrane 5.82 ± 1.00[4]

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection cluster_analysis Analysis Diet_Formulation Diet Formulation (Control vs. Elaidic Acid) Dietary_Admin Dietary Administration Diet_Formulation->Dietary_Admin Animal_Acclimation Rodent Acclimation Animal_Acclimation->Dietary_Admin Monitoring Monitor Food Intake & Body Weight Dietary_Admin->Monitoring Anesthesia Anesthesia Monitoring->Anesthesia Blood_Collection Blood Collection Anesthesia->Blood_Collection Tissue_Collection Tissue Collection Anesthesia->Tissue_Collection Lipid_Analysis Lipid Analysis (GC-MS) Blood_Collection->Lipid_Analysis Inflammation_Analysis Inflammation Analysis (ELISA) Blood_Collection->Inflammation_Analysis Tissue_Collection->Lipid_Analysis Tissue_Collection->Inflammation_Analysis Histology Histological Analysis Tissue_Collection->Histology

Caption: Experimental workflow for elaidate administration in rodent studies.

Signaling Pathways

NF-κB Signaling Pathway

G cluster_nucleus EA Elaidic Acid TLR4 TLR4 EA->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Induces

Caption: Elaidic acid-induced NF-κB inflammatory signaling pathway.

MAPK Signaling Pathway

G EA Elaidic Acid Stress Cellular Stress EA->Stress ERK ERK Stress->ERK Activates JNK JNK Stress->JNK Activates p38 p38 Stress->p38 Activates Inflammation Inflammation ERK->Inflammation JNK->Inflammation p38->Inflammation

Caption: Involvement of MAPK signaling in elaidic acid-induced inflammation.

IL-1R Signaling Pathway

G EA Elaidic Acid Lipid_Rafts Incorporation into Lipid Rafts EA->Lipid_Rafts IL1R IL-1 Receptor Lipid_Rafts->IL1R Facilitates Activation MyD88 MyD88 IL1R->MyD88 Recruits NFkB_Activation NF-κB Activation MyD88->NFkB_Activation SASP Senescence-Associated Secretory Phenotype (IL-1, IL-8) NFkB_Activation->SASP Induces

Caption: Elaidic acid facilitates IL-1R signaling via lipid raft incorporation.

References

Application Notes and Protocols for Imaging Elaidate in Live Cells Utilizing Fluorescent Fatty Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elaidic acid is the principal trans fatty acid found in partially hydrogenated vegetable oils and has been linked to various health concerns, including cardiovascular disease. Understanding its cellular uptake, trafficking, and metabolism is crucial for elucidating its pathological mechanisms. Direct visualization of elaidate in live cells provides invaluable spatiotemporal information that bulk biochemical assays cannot offer.

Currently, there are no known fluorescent probes that can specifically distinguish this compound from its cis-isomer, oleate, or other fatty acids within a cellular environment. Therefore, the primary method for imaging this compound in live cells involves the use of fluorescently labeled fatty acid analogs. These probes, typically fatty acids conjugated to a fluorophore like BODIPY, mimic the behavior of their natural counterparts, allowing for the visualization of their metabolic fate.

These application notes provide a comprehensive overview and detailed protocols for using fluorescent fatty acid analogs to study this compound metabolism in live cells. While not specific to the trans-isomer, this approach offers a powerful tool to investigate the general pathways of fatty acid processing, which this compound is known to enter.

Available Fluorescent Fatty Acid Analogs

A variety of fluorescent fatty acid analogs are commercially available, with BODIPY conjugates being the most widely used due to their bright and environment-insensitive fluorescence. These probes are readily taken up by cells and incorporated into various lipid species, including triacylglycerols (lipid droplets) and phospholipids (membranes).

Table 1: Common Fluorescent Fatty Acid Analogs

Probe NameFluorophoreExcitation (nm)Emission (nm)Key Features & Applications
BODIPY™ FL C12 BODIPY FL~505~511Green fluorescence; well-characterized for lipid droplet and membrane imaging.
BODIPY™ 558/568 C12 BODIPY 558/568~558~568Orange-red fluorescence; suitable for multicolor imaging with green probes.
BODIPY™ TR-X C12 BODIPY TR-X~588~618Red fluorescence; useful for long-term imaging and multiplexing.
NBD C12-HPC NBD~460~535Environment-sensitive fluorophore; its fluorescence is quenched in aqueous environments and enhanced in lipidic environments.[1]

Experimental Protocols

Protocol 1: General Labeling of Live Cells with Fluorescent Fatty Acid Analogs

This protocol describes the general procedure for labeling live cells with BODIPY-conjugated fatty acids to visualize their incorporation into cellular structures like lipid droplets and membranes.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Fluorescent fatty acid analog stock solution (e.g., 1 mM BODIPY™ FL C12 in DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging microscope equipped with appropriate filter sets

Procedure:

  • Preparation of Labeling Medium:

    • Prepare a 1% (w/v) fatty acid-free BSA solution in serum-free culture medium.

    • Dilute the fluorescent fatty acid analog stock solution into the BSA-containing medium to a final concentration of 1-10 µM. The BSA helps to solubilize the fatty acid and facilitate its uptake by cells.

    • Vortex briefly and incubate at 37°C for 15 minutes to allow complex formation.

  • Cell Labeling:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing and Imaging:

    • Aspirate the labeling medium.

    • Wash the cells two to three times with warm complete culture medium to remove excess probe.

    • Add fresh, pre-warmed complete culture medium to the cells. For some applications, imaging in a clear imaging buffer like Hanks' Balanced Salt Solution (HBSS) may be preferred.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 2: Pulse-Chase Experiment to Track Fatty Acid Trafficking

This protocol allows for the tracking of the metabolic fate of the fluorescently labeled fatty acid over time.

Materials:

  • Same as Protocol 1

Procedure:

  • Pulse Labeling:

    • Follow steps 1 and 2 from Protocol 1 to label the cells with the fluorescent fatty acid analog for a short period (e.g., 15 minutes). This is the "pulse."

  • Chase Period:

    • Aspirate the labeling medium.

    • Wash the cells twice with warm complete culture medium.

    • Add fresh, pre-warmed complete culture medium. This is the beginning of the "chase."

    • Incubate the cells for various time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) at 37°C.

  • Imaging:

    • At each chase time point, image the cells as described in step 3 of Protocol 1. This will reveal the redistribution of the fluorescent fatty acid from initial uptake sites to various organelles and storage compartments.

Data Presentation and Interpretation

The primary output of these experiments will be fluorescence microscopy images. Quantitative analysis can be performed using image analysis software to measure parameters such as the number and size of lipid droplets, and the fluorescence intensity in different cellular compartments.

Table 2: Expected Observations and Interpretations

ObservationInterpretation
Diffuse cytoplasmic fluorescence Initial uptake of the fluorescent fatty acid analog.
Punctate fluorescent structures Accumulation of the fluorescent fatty acid in lipid droplets.
Reticular or membrane-like staining Incorporation of the fluorescent fatty acid into the endoplasmic reticulum and other membranes.
Changes in localization over time (pulse-chase) Trafficking of the fatty acid through metabolic pathways, from uptake to storage or incorporation into complex lipids.

Signaling Pathways and Workflows

Cellular Uptake and Metabolism of Fatty Acids

The following diagram illustrates the general pathway of fatty acid uptake and metabolism in a mammalian cell. Fluorescent fatty acid analogs are expected to follow a similar route.

FattyAcidMetabolism cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_ld Lipid Droplet cluster_mito Mitochondrion FFA_BSA Fatty Acid-BSA Complex FAT_CD36 FAT/CD36 FFA_BSA->FAT_CD36 Uptake FATP FATP FFA_BSA->FATP Uptake FFA Fatty Acid FAT_CD36->FFA FATP->FFA FABP FABP FFA->FABP Binding ACSL ACSL FFA->ACSL Activation FABP->ACSL Acyl_CoA Fatty Acyl-CoA TAG Triacylglycerol (TAG) Acyl_CoA->TAG Esterification PL Phospholipids (PL) Acyl_CoA->PL Synthesis Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Transport ACSL->Acyl_CoA LD_Storage Storage TAG->LD_Storage

Caption: General pathway of fatty acid uptake and metabolism in a cell.

Experimental Workflow for Live-Cell Imaging

The following diagram outlines the key steps in a typical live-cell imaging experiment using fluorescent fatty acid analogs.

LiveCellImagingWorkflow Cell_Culture Culture cells on glass-bottom dish Prepare_Labeling_Medium Prepare fluorescent fatty acid- BSA complex in medium Cell_Culture->Prepare_Labeling_Medium Label_Cells Incubate cells with labeling medium Prepare_Labeling_Medium->Label_Cells Wash_Cells Wash to remove excess probe Label_Cells->Wash_Cells Image_Cells Acquire images on fluorescence microscope Wash_Cells->Image_Cells Analyze_Data Image analysis and quantification Image_Cells->Analyze_Data Interpretation Interpret results Analyze_Data->Interpretation

Caption: Experimental workflow for live-cell imaging of fatty acids.

Limitations and Considerations

  • Specificity: As mentioned, fluorescent fatty acid analogs do not distinguish between different isomers (cis/trans) or even different types of fatty acids. The observed fluorescence represents the general behavior of fatty acids in the cell.

  • Perturbation: The addition of a bulky fluorophore can potentially alter the metabolism and trafficking of the fatty acid. It is important to use the lowest possible concentration of the probe that gives a detectable signal and to perform control experiments.

  • Phototoxicity: Excitation light can be toxic to cells, especially during long-term imaging. Use the lowest possible laser power and exposure times. The use of red-shifted fluorophores can also minimize phototoxicity.[2]

  • Cell Type Variability: The uptake and metabolism of fatty acids can vary significantly between different cell types. Protocols should be optimized for the specific cell line being used.

Conclusion

While a specific fluorescent probe for this compound remains an unmet need in cell biology, the use of fluorescent fatty acid analogs provides a robust and accessible method to study the cellular dynamics of fatty acids. By following the protocols outlined in these application notes and being mindful of the limitations, researchers can gain valuable insights into the mechanisms of this compound uptake, storage, and metabolism, contributing to a better understanding of its role in health and disease.

References

Application Notes and Protocols for Elaidate as a Substrate in Acyl-CoA Synthetase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA synthetases (ACS) are a family of enzymes crucial for lipid metabolism, catalyzing the activation of fatty acids by converting them into their corresponding acyl-CoA thioesters. This activation is the first committed step for their subsequent involvement in various metabolic pathways, including β-oxidation for energy production, and incorporation into complex lipids like triglycerides and phospholipids.[1][2] The long-chain acyl-CoA synthetase (ACSL) subfamily is responsible for activating fatty acids with chain lengths of 12 to 20 carbons.[3]

Elaidic acid, the principal trans fatty acid found in industrially hydrogenated vegetable oils, has been a subject of intense research due to its association with adverse health effects. Understanding how elaidic acid is metabolized is crucial for elucidating the molecular mechanisms behind its physiological effects. A key step in its metabolism is its activation to elaidoyl-CoA by an ACSL. Recent research has identified that ACSL5 can activate elaidic acid, linking this trans fatty acid to immunomodulatory functions within the tumor microenvironment.[4]

These application notes provide detailed protocols for measuring the activity of acyl-CoA synthetases using elaidate as a substrate. The provided methodologies are essential for researchers investigating the metabolism of trans fatty acids, screening for inhibitors of specific ACSL isoforms, and characterizing the substrate specificity of these important enzymes.

General Reaction Pathway

The activation of a fatty acid by acyl-CoA synthetase is a two-step process. First, the fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate. In the second step, coenzyme A (CoA) attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP.[3]

FattyAcidActivation FA This compound (Fatty Acid) Enzyme1 Acyl-CoA Synthetase (ACS) FA->Enzyme1 ATP ATP ATP->Enzyme1 Intermediate Elaidoyl-AMP (Intermediate) Enzyme1->Intermediate Step 1 PPi PPi Enzyme1->PPi Enzyme2 Acyl-CoA Synthetase (ACS) Intermediate->Enzyme2 CoA Coenzyme A CoA->Enzyme2 AcylCoA Elaidoyl-CoA Enzyme2->AcylCoA Step 2 AMP AMP Enzyme2->AMP

Fig. 1: Two-step reaction of this compound activation by Acyl-CoA Synthetase.

Data Presentation

While specific kinetic parameters for this compound with ACSL isoforms are not extensively documented in publicly available literature, the following table summarizes the known substrate preferences of different human ACSL isoforms for various long-chain fatty acids. This provides a comparative context for researchers aiming to characterize the activity of these enzymes with this compound.

ACSL IsoformPrimary Subcellular LocationPreferred and Notable Substrates
ACSL1 Mitochondria, ERPalmitoleate, Oleate, Linoleate[1]
ACSL3 ERMyristate, Laurate, Arachidonate, Eicosapentaenoate[1]
ACSL4 ER, PeroxisomesArachidonic Acid, Eicosapentaenoic Acid, Docosahexaenoic Acid[1]
ACSL5 Mitochondria, ERElaidic Acid,[4] Oleic Acid, Palmitic Acid
ACSL6 EROleic Acid, Docosahexaenoic Acid[5]

This table is compiled from multiple sources and represents a summary of current knowledge. Substrate preferences can be influenced by the assay conditions and the source of the enzyme.

Experimental Protocols

Two primary methods for assaying acyl-CoA synthetase activity are presented: a radiometric assay and a non-radiometric liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.

Protocol 1: Radiometric Acyl-CoA Synthetase Assay

This protocol is adapted from established methods for other long-chain fatty acids and is a highly sensitive method for measuring ACS activity.[6] It relies on the use of radiolabeled this compound and the separation of the radiolabeled elaidoyl-CoA product from the unreacted fatty acid.

Materials:

  • Enzyme source (e.g., cell lysate, tissue homogenate, or purified recombinant ACSL)

  • [14C] or [3H]-Elaidic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Tris-HCl buffer

  • Dithiothreitol (DTT)

  • Triton X-100

  • Dole's solution (Isopropanol:Heptane:1M H₂SO₄ in a 40:10:1 ratio)

  • Heptane

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Radiolabeled Substrate: Prepare a stock solution of radiolabeled elaidic acid complexed with BSA. This is done by dissolving the radiolabeled elaidic acid in a small amount of ethanol and then adding it to a BSA solution with stirring.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. A typical 100 µL reaction mixture contains:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM ATP

    • 10 mM MgCl₂

    • 0.5 mM CoA

    • 0.2 mM DTT

    • 0.1% Triton X-100

    • 50 µM [14C]-Elaidic acid-BSA complex

  • Enzyme Reaction:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding the enzyme source (e.g., 10-50 µg of protein from a cell lysate).

    • Incubate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 500 µL of Dole's solution.

    • Add 300 µL of heptane and 150 µL of water. Vortex vigorously.

    • Centrifuge for 5 minutes at 2000 x g to separate the phases. The upper heptane phase contains the unreacted elaidic acid.

    • Transfer the upper phase to a new tube.

    • Wash the lower aqueous phase with 300 µL of heptane, vortex, and centrifuge again.

    • Discard the upper heptane phase.

  • Quantification:

    • Add a suitable scintillation cocktail to the lower aqueous phase containing the radiolabeled elaidoyl-CoA.

    • Measure the radioactivity using a scintillation counter.

  • Controls:

    • Blank: A reaction mixture without the enzyme source to determine the background signal.

    • Time-zero control: Stop the reaction immediately after adding the enzyme to account for non-enzymatic conversion.

Protocol 2: LC-MS/MS-Based Acyl-CoA Synthetase Assay

This method offers high specificity and does not require radioactive materials. It directly measures the formation of elaidoyl-CoA.

Materials:

  • Enzyme source

  • Elaidic acid

  • ATP, CoA, MgCl₂, Tris-HCl buffer, DTT (as in Protocol 1)

  • Acetonitrile

  • Methanol

  • Formic acid

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA or an acyl-CoA with a different chain length not present in the sample)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Enzyme Reaction:

    • Prepare the reaction mixture and perform the enzymatic reaction as described in steps 2 and 3 of Protocol 1, using non-radiolabeled elaidic acid.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • LC-MS/MS Analysis:

    • Inject the sample onto an appropriate LC column (e.g., a C18 column).

    • Separate elaidoyl-CoA from other components using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify elaidoyl-CoA using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for elaidoyl-CoA and the internal standard need to be determined empirically.

  • Quantification:

    • Generate a standard curve using known concentrations of authentic elaidoyl-CoA.

    • Calculate the concentration of elaidoyl-CoA in the samples based on the standard curve and normalize to the internal standard.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an acyl-CoA synthetase assay.

ACS_Assay_Workflow Start Start PrepSubstrate Prepare Substrate (this compound-BSA complex) Start->PrepSubstrate PrepReactionMix Prepare Reaction Mix (ATP, CoA, MgCl2, Buffer) PrepSubstrate->PrepReactionMix AddEnzyme Add Enzyme Source (Lysate, Purified Protein) PrepReactionMix->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate StopReaction Stop Reaction Incubate->StopReaction Detection Detection Method StopReaction->Detection Radiometric Radiometric (Phase Separation & Scintillation) Detection->Radiometric Radiolabeled Substrate LCMS LC-MS/MS (Protein Precipitation & Analysis) Detection->LCMS Non-labeled Substrate DataAnalysis Data Analysis (Calculate Activity) Radiometric->DataAnalysis LCMS->DataAnalysis End End DataAnalysis->End

Fig. 2: General workflow for an Acyl-CoA Synthetase assay.

Concluding Remarks

The protocols and information provided herein offer a robust framework for investigating the role of this compound as a substrate for acyl-CoA synthetases. Given the emerging biological significance of this compound metabolism, particularly in the context of immunology and cancer, these assays are valuable tools for advancing our understanding in these fields. Researchers are encouraged to optimize the assay conditions for their specific enzyme source and experimental setup to ensure accurate and reproducible results. The determination of kinetic parameters for this compound with various ACSL isoforms will be a significant contribution to the field of lipid metabolism.

References

Application Notes and Protocols for Lipid Extraction Methods for Elaidate Analysis from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidic acid (C18:1t n-9) is the principal trans fatty acid found in partially hydrogenated vegetable oils and has been associated with adverse cardiovascular effects. Accurate quantification of elaidate in various tissues is crucial for understanding its metabolism, distribution, and pathological roles. The choice of lipid extraction method is a critical first step that significantly impacts the accuracy and reproducibility of this compound analysis. This document provides detailed application notes and protocols for three commonly used lipid extraction methods—Folch, Bligh and Dyer, and Solid-Phase Extraction (SPE)—for the analysis of this compound from tissues.

Comparison of Lipid Extraction Methods for this compound Analysis

The efficiency of lipid extraction can vary depending on the tissue type and the specific lipid class of interest. While comprehensive data specifically comparing this compound recovery across different methods is limited, the general principles of total lipid recovery can provide valuable guidance.

MethodPrincipleAdvantagesDisadvantagesSuitability for this compound Analysis
Folch Liquid-liquid extraction using a chloroform:methanol (2:1, v/v) solvent system to create a monophasic solution that solubilizes lipids from the tissue homogenate. A subsequent wash with a salt solution separates the lipids into the chloroform layer.Considered a "gold standard" for exhaustive lipid extraction.[1] High recovery of a broad range of lipids.[2] Well-established and widely referenced.Requires large volumes of chlorinated solvent.[3] Can be time-consuming due to multiple steps.[1] Chloroform is a health and safety concern.Highly suitable due to its high efficiency in total lipid recovery, which is expected to translate to high recovery of this compound. Recommended for studies requiring the most accurate quantification.
Bligh and Dyer A modification of the Folch method that uses a smaller ratio of chloroform:methanol (1:2, v/v) and incorporates the water from the tissue sample into the single-phase extraction.[4]Faster than the Folch method due to reduced solvent volumes and fewer steps.[3] Requires less solvent.[3]May result in lower lipid recovery, particularly in tissues with high lipid content (>2%).[3] The accuracy of the method depends on the water content of the sample.[3]Suitable for many applications, especially for tissues with low to moderate lipid content. Caution is advised for high-fat tissues like adipose tissue, where this compound recovery might be underestimated compared to the Folch method.
Solid-Phase Extraction (SPE) Utilizes a solid sorbent (e.g., silica, C18) in a cartridge to selectively adsorb lipids from the sample matrix. Interfering substances are washed away, and the lipids of interest are then eluted with a specific solvent.[5]High selectivity for specific lipid classes.[5] Can reduce matrix effects in subsequent analyses. Amenable to automation for high-throughput applications. Requires smaller solvent volumes compared to liquid-liquid extraction.[6]Method development and optimization are required for each tissue type and lipid of interest.[5] Recovery can be variable depending on the sorbent and elution solvents used.Excellent for sample cleanup and fractionation.[7] Can be optimized to specifically isolate the neutral lipid fraction containing triacylglycerols where this compound is predominantly found. It is a valuable technique for reducing sample complexity before GC analysis.

Experimental Protocols

Protocol 1: Folch Method for Lipid Extraction from Tissues[8][9][10]

This protocol is suitable for a wide range of tissues, including adipose, liver, and muscle.

Materials:

  • Tissue sample (fresh or frozen)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl solution)

  • Homogenizer (e.g., Dounce, Polytron)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Separatory funnel (for larger volumes) or glass centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Glass vials for final lipid storage

Procedure:

  • Homogenization:

    • Weigh approximately 1 g of tissue and place it in a glass homogenizer.

    • Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Homogenize thoroughly for 2-5 minutes on ice.

  • Filtration (Optional, for fibrous tissues):

    • Filter the homogenate through a fat-free filter paper to remove connective tissue.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube or a separatory funnel.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of homogenate).

    • Vortex the mixture vigorously for 1 minute and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation. Three layers will form: an upper aqueous methanol layer, a lower chloroform layer containing the lipids, and a protein interface.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous layer.

    • Using a clean Pasteur pipette, transfer the lower chloroform layer to a clean, pre-weighed round-bottom flask or glass tube, being careful to avoid the protein interface.

  • Solvent Evaporation:

    • Evaporate the chloroform to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Lipid Quantification and Storage:

    • Once the solvent is completely evaporated, weigh the tube to determine the total lipid yield.

    • Redissolve the lipid extract in a small, known volume of chloroform or hexane.

    • Transfer the lipid solution to a glass vial, flush with nitrogen, seal tightly, and store at -20°C or -80°C until further analysis.

Protocol 2: Bligh and Dyer Method for Lipid Extraction from Tissues[4][11][12][13]

This protocol is a more rapid alternative to the Folch method, particularly suitable for tissues with lower lipid content.

Materials:

  • Tissue sample (fresh or frozen, assuming ~80% water content)

  • Chloroform

  • Methanol

  • Distilled water

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

  • Glass vials for final lipid storage

Procedure:

  • Homogenization:

    • Weigh approximately 1 g of tissue and place it in a homogenizer.

    • Add 1 mL of distilled water, 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

    • Homogenize for 2 minutes.

  • Phase Separation:

    • Add an additional 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of distilled water and vortex for another 30 seconds.

    • Centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean tube.

  • Solvent Evaporation:

    • Evaporate the chloroform to dryness under a stream of nitrogen.

  • Lipid Quantification and Storage:

    • Determine the lipid weight and redissolve the extract in a suitable solvent for storage at -20°C or -80°C under nitrogen.

Protocol 3: Solid-Phase Extraction (SPE) for Fatty Acid Purification from a Lipid Extract[5][14]

This protocol describes a general procedure for isolating fatty acids from a total lipid extract obtained from methods like Folch or Bligh and Dyer.

Materials:

  • Total lipid extract

  • SPE cartridge (e.g., aminopropyl-bonded silica)

  • SPE manifold

  • Hexane

  • Chloroform

  • Diethyl ether

  • Acetic acid

  • Methanol

  • Nitrogen evaporator

  • Glass vials

Procedure:

  • Cartridge Conditioning:

    • Condition an aminopropyl SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to dry.

  • Sample Loading:

    • Dissolve the dried lipid extract in a small volume of hexane:chloroform (98:2, v/v).

    • Load the sample onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids and Free Fatty Acids:

    • Elute the neutral lipids (including triacylglycerols containing this compound) with 5 mL of chloroform:2-propanol (2:1, v/v).

    • Wash the cartridge with 5 mL of hexane.

    • Elute the free fatty acids with 5 mL of diethyl ether containing 2% acetic acid.

  • Elution of Phospholipids (Optional):

    • Elute the phospholipids with 5 mL of methanol.

  • Solvent Evaporation and Storage:

    • Collect the desired fraction(s) and evaporate the solvent under a stream of nitrogen.

    • Store the purified lipid fraction at -20°C or -80°C until derivatization.

Protocol 4: Preparation of Fatty Acid Methyl Esters (FAMEs)[1][3][8]

This protocol is for the derivatization of the extracted lipids to volatile FAMEs for GC analysis.

Materials:

  • Lipid extract

  • Toluene

  • Methanolic HCl (e.g., 3 M) or Boron trifluoride-methanol solution (14%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Glass tubes with PTFE-lined caps

  • GC vials with inserts

Procedure:

  • Reaction Setup:

    • To the dried lipid extract in a glass tube, add 1 mL of toluene and 2 mL of methanolic HCl (or 14% BF3-methanol).

  • Methylation:

    • Cap the tube tightly and heat at 80-100°C for 1-2 hours in a heating block or water bath.

  • Extraction of FAMEs:

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge briefly to separate the phases.

  • Collection and Drying:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Preparation for GC:

    • Transfer the dried hexane solution to a GC vial with an insert for analysis.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Derivatization cluster_3 Analysis Tissue Tissue Sample (Adipose, Liver, Muscle) Homogenization Homogenization Tissue->Homogenization Folch Folch Method (Chloroform:Methanol 2:1) Homogenization->Folch High-fat tissues BlighDyer Bligh & Dyer Method (Chloroform:Methanol 1:2) Homogenization->BlighDyer Low/Medium-fat tissues SPE Solid-Phase Extraction Homogenization->SPE Cleanup/Fractionation LipidExtract Total Lipid Extract Folch->LipidExtract BlighDyer->LipidExtract SPE->LipidExtract Methylation FAME Preparation (e.g., Methanolic HCl) LipidExtract->Methylation FAMEs Fatty Acid Methyl Esters (FAMEs) Methylation->FAMEs GC Gas Chromatography (GC-FID) FAMEs->GC Data This compound Quantification GC->Data G Start Start: Tissue Sample for This compound Analysis HighLipid High Lipid Content? (e.g., Adipose) Start->HighLipid HighThroughput High Throughput Needed? HighLipid->HighThroughput No Folch Use Folch Method HighLipid->Folch Yes Cleanup Sample Cleanup/ Fractionation Needed? HighThroughput->Cleanup No SPE Use Solid-Phase Extraction HighThroughput->SPE Yes BlighDyer Use Bligh & Dyer Method Cleanup->BlighDyer No Cleanup->SPE Yes End Proceed to FAME Preparation and GC Analysis Folch->End BlighDyer->End SPE->End

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Elaidic Acid Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving elaidate in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of elaidic acid in aqueous solutions?

A1: Elaidic acid is a trans-unsaturated fatty acid and is practically insoluble in water.[1][2][3] Its solubility in aqueous buffers is highly dependent on the pH. For instance, in a 0.15 M Tris-HCl buffer at pH 8.5, the solubility of elaidic acid is approximately 1 mg/mL.[4] It is readily soluble in organic solvents such as ethanol, DMSO, and dimethylformamide at concentrations of about 100 mg/mL.[4]

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: The primary methods for enhancing this compound solubility in aqueous solutions include:

  • pH Adjustment: Increasing the pH of the solution above the pKa of elaidic acid (approximately 4.78) will deprotonate the carboxylic acid group, forming the more soluble this compound salt.[2][5]

  • Use of Co-solvents: Employing a water-miscible organic solvent, such as ethanol or DMSO, can significantly increase the solubility of elaidic acid.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like elaidic acid, forming water-soluble inclusion complexes.[6][7]

  • Use of Surfactants: Surfactants form micelles that can incorporate elaidic acid, thereby increasing its apparent solubility in aqueous solutions.[8][9]

  • Formation of Salts: Preparing a salt of elaidic acid, for instance, by reacting it with a base like sodium hydroxide, can improve its water solubility.[10]

Q3: How do cyclodextrins increase the solubility of elaidic acid?

A3: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar hydrocarbon tail of the elaidic acid molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex soluble.[7][11] This formation of an inclusion complex effectively shields the hydrophobic fatty acid from the aqueous environment.[6]

Troubleshooting Guides

Issue: Precipitation of Elaidic Acid Upon Addition to Aqueous Buffer

Possible Cause 1: Low pH of the Buffer

  • Explanation: If the pH of the aqueous buffer is near or below the pKa of elaidic acid (~4.78), the carboxylic acid will be in its protonated, less soluble form, leading to precipitation.[5]

  • Solution:

    • Ensure the pH of your buffer is well above the pKa of elaidic acid. A pH of 8.5 has been shown to be effective.[4]

    • Prepare a stock solution of elaidic acid in an organic solvent (e.g., ethanol or DMSO) and add it to the aqueous buffer in a dropwise manner while vortexing to facilitate dissolution and prevent localized high concentrations that can lead to precipitation.

Possible Cause 2: Insufficient Amount of Solubilizing Agent

  • Explanation: If using cyclodextrins or surfactants, the concentration may be too low to effectively solubilize the desired concentration of elaidic acid.

  • Solution:

    • Increase the concentration of the cyclodextrin or surfactant.

    • Refer to the quantitative data tables below to determine an appropriate starting concentration of the solubilizing agent for your target elaidic acid concentration.

Possible Cause 3: Low Temperature

  • Explanation: The solubility of fatty acids can decrease at lower temperatures, leading to precipitation, especially for concentrated stock solutions.

  • Solution:

    • Gently warm the solution to room temperature or 37°C to see if the precipitate redissolves.

    • Store stock solutions at room temperature or as recommended, and avoid storing concentrated aqueous solutions of this compound at 4°C unless validated for stability.

Issue: Cloudiness or Micelle Formation in Cell Culture Media

Possible Cause: Interaction with Media Components

  • Explanation: When an organic stock solution of elaidic acid is diluted into complex media, it can lead to the formation of micelles or precipitates due to interactions with salts and other components.

  • Solution:

    • Complex with Bovine Serum Albumin (BSA): A common and effective method is to pre-complex the elaidic acid with fatty acid-free BSA. The BSA will bind to the elaidic acid and act as a carrier, keeping it soluble in the cell culture medium.

    • Use a lower concentration of elaidic acid: If possible, reduce the final concentration of elaidic acid in your experiment.

Data Presentation: Quantitative Solubility Enhancement of Fatty Acids

The following tables summarize quantitative data for various methods used to enhance the solubility of fatty acids. While data for elaidic acid is limited, information on structurally similar fatty acids provides a valuable reference.

Table 1: Solubility of Elaidic Acid in Different Solvents

Solvent SystemConcentration of Elaidic AcidReference
Ethanol, DMSO, Dimethylformamide~ 100 mg/mL[4]
0.15 M Tris-HCl buffer (pH 8.5)~ 1 mg/mL[4]
10% DMSO + 90% Corn Oil≥ 1.35 mg/mL[3]

Table 2: Enhanced Solubility of Long-Chain Fatty Acids Using Cyclodextrins

Fatty AcidCyclodextrin TypeCyclodextrin ConcentrationResulting Fatty Acid SolubilityReference
Lignoceric, Stearic, Palmiticα-Cyclodextrin1-8 mMSoluble[6]
C12-C18 Fatty AcidsRandomly Methylated α-CDNot specified250-1660x increase[12]
C12-C18 Fatty AcidsRandomly Methylated β-CDNot specified240-910x increase[12]

Table 3: Enhanced Solubility of Fatty Acids Using Surfactants

Fatty AcidSurfactant TypeSurfactant ConcentrationResulting Fatty Acid SolubilityReference
Palmitic AcidPolysorbate 20Not specified3-130 µg/mL (12-460 µM)[8]
Oleic AcidPolysorbate 20Not specified3-130 µg/mL (12-460 µM)[8]

Experimental Protocols

Protocol 1: Solubilization of Elaidic Acid using pH Adjustment
  • Preparation of Alkaline Buffer: Prepare a buffer solution with a pH significantly above the pKa of elaidic acid (e.g., 0.15 M Tris-HCl, pH 8.5).

  • Dissolution: Directly dissolve the crystalline elaidic acid in the prepared buffer with gentle stirring.

  • Warming (Optional): If dissolution is slow, gently warm the solution to 37°C.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Storage: Store the aqueous solution on ice and use within 12 hours for optimal stability.[4]

Protocol 2: Solubilization of Elaidic Acid using Cyclodextrins
  • Prepare Cyclodextrin Solution: Dissolve the desired amount of cyclodextrin (e.g., α-cyclodextrin or a methylated derivative) in the aqueous buffer. Moderate heating may be required to fully dissolve the cyclodextrin.

  • Prepare Elaidic Acid Stock: Prepare a concentrated stock solution of elaidic acid in a suitable organic solvent (e.g., ethanol).

  • Complexation: While vigorously stirring the cyclodextrin solution, add the elaidic acid stock solution dropwise.

  • Equilibration: Allow the mixture to stir at room temperature for several hours or overnight to ensure complete complex formation.

  • Filtration: Filter the solution to remove any non-encapsulated elaidic acid that may have precipitated.

Visualizations

experimental_workflow start Start: Crystalline Elaidic Acid choose_method Choose Solubilization Method start->choose_method ph_adjust pH Adjustment choose_method->ph_adjust Direct Dissolution co_solvent Co-solvent choose_method->co_solvent Organic Stock cyclodextrin Cyclodextrin choose_method->cyclodextrin Complexation surfactant Surfactant choose_method->surfactant Micellar Solubilization dissolve_buffer Dissolve in Alkaline Buffer (pH > 8) ph_adjust->dissolve_buffer dissolve_organic Dissolve in Organic Solvent (e.g., DMSO, Ethanol) co_solvent->dissolve_organic prepare_cd_solution Prepare Aqueous Cyclodextrin Solution cyclodextrin->prepare_cd_solution prepare_surfactant_solution Prepare Aqueous Surfactant Solution surfactant->prepare_surfactant_solution stir_warm Stir/Warm to Dissolve dissolve_buffer->stir_warm add_to_buffer Add Organic Stock to Buffer dissolve_organic->add_to_buffer add_to_cd Add Organic Stock to Cyclodextrin Solution dissolve_organic->add_to_cd add_to_surfactant Add Organic Stock to Surfactant Solution dissolve_organic->add_to_surfactant prepare_cd_solution->add_to_cd prepare_surfactant_solution->add_to_surfactant end_solution Aqueous Elaidic Acid Solution add_to_buffer->end_solution stir_equilibrate Stir to Equilibrate add_to_cd->stir_equilibrate add_to_surfactant->stir_equilibrate stir_warm->end_solution stir_equilibrate->end_solution stir_equilibrate->end_solution

Caption: Experimental workflow for improving elaidic acid solubility.

arachidonic_acid_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox Cyclooxygenase (COX) arachidonic_acid->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 prostaglandins Prostaglandins (PGE2, PGF2α, etc.) pgh2->prostaglandins thromboxane Thromboxane (TXA2) pgh2->thromboxane This compound Elaidic Acid This compound->cox modulates activity

Caption: Influence of elaidic acid on the arachidonic acid signaling pathway.

References

Technical Support Center: Preventing Elaidate Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of elaidate in cell culture media. Find answers to frequently asked questions and follow our detailed troubleshooting guide to ensure the successful delivery of this compound to your cells for consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why does this compound precipitate in my cell culture medium?

A1: Elaidic acid, a trans fatty acid, has very low solubility in aqueous solutions like cell culture media.[1] Precipitation can be caused by several factors:

  • Concentration: Exceeding the solubility limit of this compound in the medium will cause it to fall out of solution.

  • Temperature: Shifts in temperature, such as moving media from a warm incubator to a cooler environment, can decrease the solubility of this compound and other media components, leading to precipitation.[2]

  • Media Composition: Components in the media, such as calcium salts, can react with fatty acids and form insoluble complexes.[3]

  • Solvent Shock: When a concentrated stock of this compound (dissolved in an organic solvent like ethanol or DMSO) is added too quickly to the aqueous media, the rapid change in solvent polarity can cause the this compound to precipitate before it can be properly dispersed. This is sometimes referred to as the 'Uso effect'.[1]

Q2: What is the most effective way to prevent this compound precipitation?

A2: The most common and effective method is to complex the this compound with fatty acid-free Bovine Serum Albumin (BSA).[4][5] BSA binds to the fatty acid molecules, creating a stable complex that is soluble in cell culture media. This mimics the physiological transport of fatty acids in the bloodstream.[4]

Q3: Can I dissolve this compound directly in the cell culture medium?

A3: Directly dissolving crystalline elaidic acid in cell culture media is generally not recommended due to its poor aqueous solubility.[1] While it is possible to dissolve it in some aqueous buffers at a low concentration (approximately 1 mg/ml in 0.15 M Tris-HCl, pH 8.5), this may not be suitable for all cell culture conditions and desired experimental concentrations.[6] Preparing a stock solution in an organic solvent and then complexing it with BSA before adding it to the medium is a more reliable method.[7][8]

Q4: What is the recommended molar ratio of this compound to BSA?

A4: The optimal molar ratio of fatty acid to BSA can vary depending on the specific fatty acid and the experimental design. However, a commonly used starting point is a molar ratio of 5:1 or 6:1 (this compound:BSA).[8][9][10] It is crucial to use fatty acid-free BSA to ensure sufficient binding capacity for the this compound.

Q5: My this compound-BSA complex still appears cloudy. What should I do?

A5: Cloudiness or precipitation after preparing the this compound-BSA complex can indicate a few issues:

  • Incomplete Complexation: Ensure that the incubation time and temperature for complexation are adequate. A common protocol involves incubating the mixture at 37°C for at least one hour.[8][10]

  • Incorrect Reagent Order: The order of adding reagents is critical. Typically, the fatty acid stock solution is added to the BSA solution, not the other way around.[8]

  • High Concentration: The final concentration of the this compound-BSA complex might be too high for the medium to support. Consider preparing a more dilute working solution.

  • Temperature Shock: Avoid rapid temperature changes. Pre-warm both the BSA solution and the cell culture medium to 37°C before mixing.[8][10]

  • Precipitation of Media Components: Other components in your media could be precipitating.[2] Refer to the troubleshooting guide for further steps.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing and using this compound in cell culture.

Problem 1: My this compound stock solution is not dissolving properly.
  • Cause: The solvent may not be appropriate, or the concentration is too high.

  • Solution:

    • Elaidic acid is soluble in organic solvents like ethanol and DMSO at approximately 100 mg/mL.[6] Ensure you are using a suitable solvent.

    • Gentle warming (e.g., to 65-70°C) and vortexing can aid dissolution in ethanol.[8][11] Be cautious when heating volatile organic solvents.

    • For aqueous stock solutions in buffer, ensure the pH is appropriate (e.g., pH 8.5 for Tris-HCl) and do not exceed the solubility limit of approximately 1 mg/mL.[6]

Problem 2: The media becomes cloudy immediately after adding the this compound stock solution.
  • Cause: This is likely due to "solvent shock," where the this compound precipitates upon rapid dilution into the aqueous medium.[1]

  • Solution:

    • Use a BSA Complexation Step: Do not add the this compound stock solution directly to the full volume of cell culture media. Instead, follow the detailed protocol below to complex the this compound with fatty acid-free BSA first.

    • Slow Addition: When adding the this compound stock to the BSA solution, do so slowly and with gentle mixing to allow for gradual dispersion and binding.[10]

Problem 3: My cells are showing signs of toxicity or death after treatment with this compound.
  • Cause:

    • Lipotoxicity: High concentrations of certain fatty acids, including this compound, can be toxic to cells, inducing stress and apoptosis.[12][13]

    • Solvent Toxicity: The concentration of the organic solvent (e.g., ethanol or DMSO) used to prepare the stock solution may be too high in the final culture medium.[1][4]

    • Impurities: The elaidic acid or BSA may contain impurities.

  • Solution:

    • Titrate the this compound Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type. Recommended starting concentrations often range from 0.125 mM to 0.5 mM.[7][8]

    • Minimize Final Solvent Concentration: Calculate the final concentration of your organic solvent in the cell culture medium and ensure it is below the toxic threshold for your cells (typically <0.1% for many cell lines). Prepare a more concentrated stock solution if necessary to reduce the volume added to the media.

    • Use High-Purity Reagents: Use high-purity elaidic acid (≥98%) and fatty acid-free BSA.[6]

    • Include a Vehicle Control: Always include a control group of cells treated with the BSA-solvent mixture without the this compound to account for any effects of the vehicle itself.[8]

Quantitative Data Summary

ParameterSolvent/MediumValueReference(s)
Solubility of Elaidic Acid Ethanol, DMSO, Dimethylformamide~100 mg/mL[6]
0.15 M Tris-HCl buffer (pH 8.5)~1 mg/mL[6]
Recommended Final Concentration in Cell Culture Cell Culture Medium (with BSA)0.125 mM - 0.5 mM[7][8]
Common Molar Ratio for Complexation Elaidic Acid : Fatty Acid-Free BSA5:1 to 6:1[8][9][10]

Detailed Experimental Protocol: Preparation of this compound-BSA Complex

This protocol describes the preparation of a 5 mM this compound stock solution complexed with BSA at a 5:1 molar ratio, which can then be diluted to the desired final concentration in your cell culture medium.

Materials:

  • Elaidic acid (crystalline solid, ≥98% purity)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (100% or 50% v/v)

  • Sterile Milli-Q water or PBS

  • Sterile cell culture medium (e.g., DMEM/F-12)

  • Sterile conical tubes (15 mL and 50 mL)

  • Water bath or heating block

  • Sterile filter (0.22 µm)

Procedure:

Part 1: Preparation of 150 mM this compound Stock in Ethanol

  • Carefully weigh the required amount of elaidic acid to make a 150 mM stock solution. (Molecular Weight of Elaidic Acid: 282.47 g/mol ). For 1 mL of stock, you will need 42.4 mg.

  • In a sterile 1.5 mL tube, add the weighed elaidic acid.

  • Add 1 mL of 50% (v/v) ethanol.

  • Vortex and heat at 65°C until the elaidic acid is completely dissolved. Vortex periodically.[8] This is your 150 mM this compound Stock .

Part 2: Preparation of 10% (w/v) Fatty Acid-Free BSA Solution

  • Weigh 5 g of fatty acid-free BSA and dissolve it in 50 mL of sterile Milli-Q water or PBS.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the 10% BSA Solution at 4°C.

Part 3: Complexation of this compound with BSA (to make a 5 mM working stock)

  • Under a laminar flow hood, pre-warm the 10% BSA solution and your cell culture medium to 37°C.

  • In a sterile 15 mL conical tube, add 670 µL of the pre-warmed 10% BSA solution.

  • Add 33 µL of the 150 mM this compound Stock to the BSA solution. It is critical to add the this compound to the BSA.

  • Incubate the mixture in a 37°C water bath for at least 1 hour to allow for complexation. Gently mix occasionally.[8][10]

  • After incubation, add 297 µL of pre-warmed cell culture medium to bring the total volume to 1 mL. This is your 5 mM this compound-BSA Complex Stock . The solution should be clear. If it is cloudy, the complexation may have failed.

Part 4: Preparing the Final Working Solution

  • Dilute the 5 mM this compound-BSA Complex Stock into your pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 200 µM this compound solution, add 400 µL of the 5 mM stock to 9.6 mL of medium.

  • Vehicle Control: Prepare a control medium by adding the same volume of the ethanol/BSA mixture (without this compound) to your cell culture medium.

Visual Guides

experimental_workflow cluster_stock Stock Preparation cluster_complex Complexation cluster_final Final Preparation This compound Weigh Elaidic Acid ethanol Dissolve in 50% EtOH (Heat to 65°C) This compound->ethanol stock_ela 150 mM this compound Stock ethanol->stock_ela add_ela_to_bsa Add this compound Stock to pre-warmed BSA Solution stock_ela->add_ela_to_bsa bsa Weigh Fatty Acid-Free BSA water Dissolve in Sterile Water bsa->water stock_bsa 10% BSA Solution water->stock_bsa stock_bsa->add_ela_to_bsa incubate Incubate at 37°C for 1 hour add_ela_to_bsa->incubate add_media Add Culture Medium incubate->add_media complex_stock 5 mM this compound-BSA Complex add_media->complex_stock dilute Dilute Complex Stock in Culture Medium complex_stock->dilute final_media Final Working Solution (e.g., 200 µM this compound) dilute->final_media control Prepare Vehicle Control (BSA + EtOH in Medium) dilute->control troubleshooting_tree start Precipitate Observed in Culture Medium q1 Was this compound complexed with BSA? start->q1 a1_no No: Add this compound-BSA complexation step to protocol. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Is the final concentration too high? a1_yes->q2 a2_yes Yes: Lower the final This compound concentration. q2->a2_yes Yes a2_no No q2->a2_no No q3 Were reagents pre-warmed to 37°C? a2_no->q3 a3_no No: Pre-warm BSA and media to avoid temperature shock. q3->a3_no No a3_no2 Yes q3->a3_no2 Yes q4 Was the complexation incubation time sufficient? a3_no2->q4 a4_no No: Incubate for at least 1 hour at 37°C with gentle mixing. q4->a4_no No a4_yes Yes: Check for other media instability issues (e.g., pH, salts). q4->a4_yes Yes lipotoxicity_pathway This compound High Concentration of this compound er_stress Endoplasmic Reticulum (ER) Stress This compound->er_stress stress_kinases Stress Kinase Activation (e.g., JNK) This compound->stress_kinases apoptosis Apoptosis (Cell Death) er_stress->apoptosis stress_kinases->apoptosis

References

troubleshooting poor separation of elaidate and oleate in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the gas chromatographic (GC) analysis of fatty acids, with a specific focus on the challenging separation of elaidate (trans-C18:1) and oleate (cis-C18:1).

Troubleshooting Guide: Poor Separation of this compound and Oleate

Poor resolution between this compound and oleate is a frequent challenge in GC analysis. This guide provides a systematic approach to diagnosing and resolving this issue.

Question: My GC chromatogram shows poor separation or co-elution of this compound and oleate peaks. What are the potential causes and how can I fix it?

Answer:

Poor separation of these geometric isomers typically stems from suboptimal analytical conditions. The most common causes fall into three categories: improper sample preparation (derivatization), incorrect GC column selection, and non-optimized GC method parameters.

Step 1: Verify Sample Preparation (Derivatization to FAMEs)

For successful GC analysis, fatty acids must be converted to their more volatile and less polar fatty acid methyl esters (FAMEs).[1][2][3] Incomplete or improper derivatization can lead to poor peak shape and co-elution.

  • Action: Review your derivatization protocol. Ensure the reaction has gone to completion.

  • Recommendation: Use a well-established esterification method. Boron trifluoride in methanol (BF3-Methanol) is a common and effective reagent.[4][5]

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: Why is derivatization necessary for analyzing this compound and oleate by GC? A1: Free fatty acids are highly polar and tend to form hydrogen bonds, which can lead to adsorption issues and poor peak shape in GC.[2] Derivatizing them to FAMEs increases their volatility and reduces their polarity, allowing for better separation based on subtle differences in their structure, such as the cis/trans configuration of this compound and oleate.[2][3]

Q2: What are the most common derivatization methods for this analysis? A2: The most common methods are acid-catalyzed and base-catalyzed esterification.[4]

  • Acid-catalyzed esterification: Often employs reagents like 14% boron trifluoride in methanol (BF3-Methanol) or methanolic HCl.[2][4]

  • Base-catalyzed transesterification: Uses reagents like methanolic potassium hydroxide (KOH) and is typically faster.[1][6]

GC Column Selection

Q3: What is the most critical factor for selecting a GC column to separate this compound and oleate? A3: The stationary phase polarity is the most critical factor.[7] To separate geometric isomers like this compound (trans) and oleate (cis), a highly polar stationary phase is required. Non-polar columns, which separate primarily by boiling point, are generally not suitable and will likely result in co-elution.

Q4: Which specific GC columns are recommended for separating C18:1 isomers? A4: Highly polar cyanopropylsiloxane columns are considered the gold standard for separating cis and trans fatty acid isomers.[7][8][9]

  • Recommended Phases: Biscyanopropyl Polysiloxane or cyanopropylsiloxane phases.

  • Commercial Examples: SP-2560, Rt-2560, HP-88, and CP-Sil 88.[7][10]

Q5: How do column dimensions affect the separation? A5: Longer columns with a smaller internal diameter and thinner film thickness will generally provide higher resolution. For complex mixtures of fatty acids, a longer column is often necessary to achieve baseline separation of all components.[7][10]

Column ParameterRecommendation for this compound/Oleate SeparationRationale
Length 60 m - 100 m or longerIncreases efficiency and resolution for closely eluting peaks.[7][10]
Internal Diameter (ID) 0.25 mmOffers a good balance of high resolution and sample capacity.[7][11]
Film Thickness 0.20 - 0.25 µmThinner films are preferred for volatile compounds like FAMEs to ensure sharp peaks.[7]
GC Method Optimization

Q6: My temperature program is isothermal. Is this optimal for separating this compound and oleate? A6: No, an isothermal program is often insufficient. A temperature-programmed method, where the oven temperature is gradually increased, generally provides better separation for cis/trans isomers of fatty acids.[8][9] A slow ramp rate through the elution range of the C18:1 isomers can significantly improve resolution.

Q7: What is a good starting point for a temperature program? A7: A good starting point is to have an initial hold, followed by a slow ramp through the expected elution temperature of the C18:1 isomers. For example, after an initial ramp to a higher temperature, a slower ramp rate (e.g., 1-4°C/min) can be applied. It has been noted that a lower operating temperature can improve the separation of C18:1 isomers.[9]

Q8: Does the choice of carrier gas matter? A8: Yes, the carrier gas and its flow rate can impact resolution. Hydrogen is often preferred over helium as it can provide faster analysis times without a significant loss in resolution. The flow rate should be optimized to ensure the best separation efficiency for your specific column and instrument.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs using BF3-Methanol

This protocol is adapted from established methods for preparing FAMEs for GC analysis.[2][4][5]

Materials:

  • Lipid extract or oil sample

  • Hexane

  • 14% Boron Trifluoride in Methanol (BF3-Methanol) reagent

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vials with caps (e.g., 5-10 mL)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh approximately 1-25 mg of the lipid sample into a reaction vial.[2]

  • Add 1 mL of hexane to dissolve the sample.

  • Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[4]

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[4]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction and aid in phase separation.[5]

  • Add 1 mL of hexane, cap the vial, and vortex for 10 seconds.

  • Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Example GC Method for FAME Analysis

This is a starting point for a GC method. It should be optimized for your specific instrument and column. This example is based on typical conditions for separating a complex FAME mixture.[12]

ParameterSetting
Column SP-2560 (100 m x 0.25 mm, 0.20 µm film thickness)
Carrier Gas Hydrogen or Helium
Flow Rate ~1 mL/min (constant flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program 1. Hold at 100 °C for 4 min2. Ramp to 240 °C at 3 °C/min3. Hold at 240 °C for 15 min
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C

Visualization

The following diagram outlines the logical workflow for troubleshooting poor separation of this compound and oleate.

G cluster_0 Troubleshooting Workflow cluster_1 Column Correction cluster_2 Sample Prep Correction start Poor Separation of This compound and Oleate check_column Step 1: Verify GC Column Is it a highly polar cyanopropyl phase (e.g., SP-2560, HP-88)? start->check_column change_column Action: Replace with a recommended highly polar column. check_column->change_column No check_derivatization Step 2: Check Derivatization Is the sample fully converted to FAMEs? check_column->check_derivatization Yes change_column->start Re-analyze rerun_derivatization Action: Re-prepare the sample. Ensure complete reaction. check_derivatization->rerun_derivatization No / Unsure optimize_method Step 3: Optimize GC Method check_derivatization->optimize_method Yes rerun_derivatization->start Re-analyze temp_program Adjust Temperature Program: - Use a slow ramp rate (e.g., 1-3°C/min) through the C18:1 elution window. - Lower the overall temperature. optimize_method->temp_program carrier_gas Optimize Carrier Gas Flow: - Adjust flow rate for optimal resolution. optimize_method->carrier_gas injection_params Check Injection Parameters: - Ensure injector temperature is not causing degradation (~250°C). optimize_method->injection_params solution Improved Separation temp_program->solution carrier_gas->solution injection_params->solution

Caption: Troubleshooting workflow for poor GC separation of this compound and oleate.

References

Technical Support Center: Minimizing Elaidate Auto-oxidation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the auto-oxidation of elaidate during experimental sample preparation.

Troubleshooting Guides

This section addresses specific issues that can arise during sample preparation, leading to the unwanted oxidation of this compound.

Issue 1: High Levels of this compound Oxidation Detected in a Freshly Processed Sample

Potential Cause Troubleshooting Step Expected Outcome
Exposure to Oxygen Work in an environment with minimal oxygen exposure. If possible, use a glove box with an inert atmosphere (e.g., nitrogen or argon). Purge all solvents with an inert gas before use.Reduced formation of hydroperoxides and other oxidation products.
Elevated Temperature Perform all sample preparation steps on ice or at 4°C. Use pre-chilled solvents and tubes.Slower rate of oxidation reactions.
Exposure to Light Use amber-colored glassware or wrap containers in aluminum foil. Minimize exposure to ambient light during all steps.Prevention of photo-oxidation, a major contributor to lipid degradation.
Presence of Metal Ions Use metal-free containers and utensils. If metal is unavoidable, consider using chelating agents like EDTA in aqueous buffers.Reduced catalytic activity of metal ions in promoting oxidation.
Inadequate Antioxidant Protection Add antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to extraction solvents. A common starting concentration is 0.01% (w/v).Scavenging of free radicals, thereby inhibiting the initiation and propagation of oxidation chain reactions.

Issue 2: Inconsistent Results Between Replicate Samples

Potential Cause Troubleshooting Step Expected Outcome
Variable Exposure to Air Standardize the duration and method of sample handling to ensure consistent exposure to air for all replicates. Cap tubes immediately after adding solvents.More consistent levels of oxidation across all replicate samples.
Inconsistent Homogenization Ensure that the tissue homogenization process is standardized in terms of time, speed, and equipment. Incomplete homogenization can lead to variable extraction efficiency and exposure to pro-oxidants.Uniform extraction and reduced variability in results.
Non-homogenous Distribution of Antioxidants Ensure thorough mixing of antioxidants in the solvents before use. Vortex solvents containing antioxidants immediately before dispensing.Consistent antioxidant protection for all samples.
Cross-contamination Use fresh pipette tips and disposable materials for each sample to avoid cross-contamination with oxidized lipids or pro-oxidants.Elimination of external sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its auto-oxidation a concern?

A1: Elaidic acid is a trans-monounsaturated fatty acid.[1] Its auto-oxidation is a concern because the formation of oxidation products can alter its biological activity and interfere with analytical measurements, leading to inaccurate experimental results.

Q2: Which is more susceptible to auto-oxidation, elaidic acid or its cis-isomer, oleic acid?

A2: Monounsaturated fatty acids like oleic acid are less susceptible to lipid peroxidation compared to polyunsaturated fatty acids.[2] Some studies suggest that oleic acid may be oxidized at a slightly faster rate than elaidic acid in certain biological systems, though both are relatively stable compared to polyunsaturated fatty acids.[3]

Q3: What are the primary factors that accelerate this compound auto-oxidation?

A3: The primary factors that accelerate the auto-oxidation of unsaturated fatty acids, including this compound, are exposure to oxygen, heat, light, and the presence of metal ions which can act as catalysts.

Q4: What are the recommended storage conditions for samples containing this compound?

A4: For long-term stability, samples containing this compound should be stored at -80°C in an oxygen-free environment (e.g., under argon or nitrogen) and protected from light. For short-term storage, -20°C may be adequate if the samples are properly protected from oxygen and light. It is crucial to minimize freeze-thaw cycles, as they can increase the levels of free fatty acids and potentially accelerate oxidation.[4][5]

Q5: What antioxidants can be used to protect this compound during sample preparation, and at what concentration?

A5: Synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used to prevent lipid oxidation.[6] A typical starting concentration for BHT in extraction solvents is 0.01% (w/v). The optimal concentration may need to be determined empirically for your specific application. Studies have shown that BHT can effectively protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature when stored in sealed containers.[7][8]

Q6: How can I remove oxygen from my solvents and samples?

A6: To remove dissolved oxygen from solvents, you can bubble an inert gas such as nitrogen or argon through the solvent for 15-30 minutes. For samples, you can overlay the sample with an inert gas before capping the vial. This process is often referred to as "sparging" or "purging."

Q7: How many freeze-thaw cycles are acceptable for plasma samples containing this compound?

A7: It is best to minimize freeze-thaw cycles as much as possible. Studies on plasma samples have shown that even a few freeze-thaw cycles can lead to an increase in free fatty acids, which can be more susceptible to oxidation.[4] For sensitive lipid analyses, it is recommended to aliquot samples into single-use tubes to avoid repeated freezing and thawing of the bulk sample.

Experimental Protocols

Protocol 1: Extraction of this compound from Adipose Tissue with Minimized Oxidation

This protocol is based on the Folch method, with modifications to minimize oxidation.

Materials:

  • Adipose tissue sample

  • Chloroform (purged with nitrogen)

  • Methanol (purged with nitrogen)

  • 0.9% NaCl solution (purged with nitrogen)

  • Butylated Hydroxytoluene (BHT)

  • Glass homogenizer

  • Centrifuge tubes (glass, with PTFE-lined caps)

  • Nitrogen gas source

  • Ice bath

Procedure:

  • Prepare a stock solution of 0.5% (w/v) BHT in methanol.

  • Prepare the extraction solvent: chloroform:methanol (2:1, v/v). Add the BHT stock solution to the methanol before mixing with chloroform to achieve a final BHT concentration of 0.01% in the methanol portion.

  • Weigh the frozen adipose tissue sample (typically 100-200 mg) in a pre-chilled glass homogenizer on ice.

  • Add 20 volumes of the pre-chilled extraction solvent (e.g., 2 mL for 100 mg of tissue).

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Transfer the homogenate to a glass centrifuge tube with a PTFE-lined cap.

  • Add 0.2 volumes of the pre-chilled 0.9% NaCl solution to the homogenate.

  • Cap the tube tightly and vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

  • Transfer the lipid extract to a clean glass vial.

  • Overlay the extract with nitrogen gas before capping tightly.

  • Store the extract at -80°C until analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Hydroperoxides

This protocol outlines a general approach for the analysis of fatty acid hydroperoxides. Specific instrument parameters will need to be optimized for your system.

Materials:

  • Lipid extract containing this compound

  • Sodium borohydride

  • Trimethylsilyl (TMS) derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Hexane (GC grade)

  • GC-MS system with a suitable capillary column (e.g., a polar-deactivated phase column)

Procedure:

  • Reduction of Hydroperoxides:

    • To the dried lipid extract, add a freshly prepared solution of sodium borohydride in ethanol to reduce the hydroperoxides to their corresponding hydroxides.

    • Allow the reaction to proceed for 30 minutes at room temperature.

    • Stop the reaction by adding a few drops of acetic acid.

    • Extract the hydroxy fatty acids with hexane.

  • Derivatization:

    • Evaporate the hexane under a stream of nitrogen.

    • Add the TMS derivatizing agent and heat at 60°C for 30 minutes to form the TMS ethers of the hydroxy fatty acids.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a temperature program that allows for the separation of the different fatty acid methyl esters.

    • The mass spectrometer can be operated in scan mode to identify the characteristic fragmentation patterns of the TMS-derivatized hydroxy-elaidate.

    • For quantification, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity.

Visualizations

This compound Auto-oxidation Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Elaidic Acid (LH) Elaidic Acid (LH) Initiator Initiator Elaidic Acid (LH)->Initiator H abstraction Lipid Radical (L.) Lipid Radical (L.) Initiator->Lipid Radical (L.) Oxygen (O2) Oxygen (O2) Lipid Radical (L.)->Oxygen (O2) Addition Peroxy Radical (LOO.) Peroxy Radical (LOO.) Oxygen (O2)->Peroxy Radical (LOO.) Elaidic Acid (LH)_prop Elaidic Acid (LH) Peroxy Radical (LOO.)->Elaidic Acid (LH)_prop H abstraction Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Elaidic Acid (LH)_prop->Lipid Hydroperoxide (LOOH) Lipid Radical (L.)_prop Lipid Radical (L.) Elaidic Acid (LH)_prop->Lipid Radical (L.)_prop Radical 1 (L. or LOO.) Radical 1 (L. or LOO.) Radical 2 (L. or LOO.) Radical 2 (L. or LOO.) Radical 1 (L. or LOO.)->Radical 2 (L. or LOO.) Combination Non-radical Products Non-radical Products Radical 2 (L. or LOO.)->Non-radical Products Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation of Causes cluster_solutions Corrective Actions cluster_verification Verification Problem High this compound Oxidation Detected Check_Oxygen Oxygen Exposure? Problem->Check_Oxygen Check_Temp Elevated Temperature? Problem->Check_Temp Check_Light Light Exposure? Problem->Check_Light Check_Metals Metal Ion Contamination? Problem->Check_Metals Check_Antioxidants Antioxidant Absent? Problem->Check_Antioxidants Sol_Inert Use Inert Atmosphere Check_Oxygen->Sol_Inert Sol_Cold Work on Ice Check_Temp->Sol_Cold Sol_Dark Use Amber Vials Check_Light->Sol_Dark Sol_Chelate Use Chelators Check_Metals->Sol_Chelate Sol_Add_Antioxidant Add BHT/BHA Check_Antioxidants->Sol_Add_Antioxidant Verify Re-analyze Sample Sol_Inert->Verify Sol_Cold->Verify Sol_Dark->Verify Sol_Chelate->Verify Sol_Add_Antioxidant->Verify

References

Technical Support Center: Optimizing Elaidate Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving elaidate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: Elaidic acid, a major trans fatty acid, primarily induces cytotoxicity through the induction of oxidative stress and endoplasmic reticulum (ER) stress.[1][2][3] This leads to the accumulation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, apoptosis (programmed cell death).[1][2][3]

Q2: Which signaling pathways are activated during this compound-induced cytotoxicity?

A2: A key signaling pathway activated is the ER stress/unfolded protein response (UPR) pathway. Specifically, elaidic acid treatment upregulates the expression of GRP78, ATF4, and CHOP, which are markers of ER stress and can lead to apoptosis.[1][2]

Q3: What is a typical concentration range for this compound in in vitro studies to observe biological effects without immediate, overwhelming cytotoxicity?

A3: The effective concentration of this compound can vary significantly depending on the cell type and the duration of exposure. Based on published studies, a range of 10 µM to 200 µM is often used to investigate the metabolic and signaling effects of this compound.[3][4] Higher concentrations, such as 400-800 µM, have been shown to induce significant apoptosis in cell lines like SH-SY5Y.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q4: How can I prepare this compound for cell culture experiments?

A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution.[5] This stock solution is then further diluted in cell culture medium, often complexed with bovine serum albumin (BSA) to enhance solubility and facilitate cellular uptake.[6] It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low this compound concentrations.
Possible Cause Troubleshooting Step
Cell line sensitivity: Some cell lines are inherently more sensitive to fatty acid-induced stress.Perform a thorough literature search for your specific cell line and its response to fatty acids. Consider using a more resistant cell line for initial experiments if possible.
Incorrect this compound concentration: Errors in calculation or dilution of the stock solution.Double-check all calculations for the preparation of the this compound stock and working solutions. Prepare fresh dilutions for each experiment.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture medium.Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically ≤ 0.1% for DMSO).[5] Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Contamination: Mycoplasma or other microbial contamination can increase cellular stress and sensitivity to toxic compounds.Regularly test your cell cultures for mycoplasma contamination.
Issue 2: Inconsistent or non-reproducible results between experiments.
Possible Cause Troubleshooting Step
Variability in this compound solution: Precipitation of this compound out of the solution upon dilution in aqueous media.Prepare the this compound-BSA complex fresh for each experiment. Visually inspect the media for any precipitates before adding it to the cells. Sonication of the this compound into the culture medium can be a temporary solution, but the compound may not stay dissolved for long.[7]
Cell culture variability: Differences in cell passage number, confluency, or overall health can alter the cellular response.Use cells within a consistent and narrow passage number range. Seed cells at a consistent density to ensure they are in the same growth phase at the time of treatment.
Inconsistent incubation times: Variations in the duration of this compound exposure.Use a precise timer and adhere strictly to the planned incubation periods for all experimental replicates and repeats.
Issue 3: Difficulty dissolving this compound in culture medium.

| Possible Cause | Troubleshooting Step | | Poor solubility of fatty acids in aqueous solutions. | Prepare a complex of this compound with fatty acid-free BSA.[6] This mimics the physiological transport of fatty acids in the blood and improves their solubility in culture medium. | | Precipitation upon addition to cold medium. | Gently warm the culture medium to 37°C before adding the this compound-BSA complex. |

Data Presentation

Table 1: Summary of this compound Concentrations and Observed Effects in SH-SY5Y Cells

This compound Concentration (µM)Observed EffectReference
10 - 200Upregulation of ATF4 protein expression.[2]
20, 50, 100Increased cell apoptosis.[3]
400, 800Significant upregulation of GRP78 protein expression and increased apoptosis.[2]

This table summarizes data from a study on the SH-SY5Y neuroblastoma cell line and should be used as a guideline. Optimal concentrations will vary between cell types.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol provides a method to assess cell viability based on the metabolic activity of the cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of this compound-BSA Complex: Prepare a stock solution of this compound complexed with BSA. The molar ratio of this compound to BSA is typically between 3:1 and 6:1.

  • Cell Treatment: Prepare serial dilutions of the this compound-BSA complex in the complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with BSA and the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Elaidate_Cytotoxicity_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Elaidate_Stock This compound Stock (in DMSO) Elaidate_BSA_Complex This compound-BSA Complex Elaidate_Stock->Elaidate_BSA_Complex BSA_Solution BSA Solution BSA_Solution->Elaidate_BSA_Complex Serial_Dilutions Serial Dilutions in Media Elaidate_BSA_Complex->Serial_Dilutions Cell_Treatment Treat Cells with this compound Dilutions Serial_Dilutions->Cell_Treatment Cell_Seeding Seed Cells in 96-well plate Cell_Seeding->Cell_Treatment Incubation Incubate (24-72h) Cell_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance_Reading Read Absorbance (570nm) MTT_Assay->Absorbance_Reading Data_Analysis Calculate Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.

Elaidate_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mitochondrion Mitochondrion This compound Elaidic Acid ER_Stress ER Stress This compound->ER_Stress ROS ROS Production This compound->ROS GRP78 GRP78 ER_Stress->GRP78 ATF4 ATF4 GRP78->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis MMP_Loss Mitochondrial Membrane Potential Loss ROS->MMP_Loss MMP_Loss->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Investigating Elaidate-Induced Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying endoplasmic reticulum (ER) stress induced by elaidate, a major trans fatty acid.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation in a question-and-answer format.

Issue 1: Inconsistent or Weak Signal in Western Blot for ER Stress Markers

  • Question: I am not getting a clear or consistent signal for GRP78, ATF4, or CHOP in my Western blots after treating SH-SY5Y cells with this compound. What could be the issue?

  • Answer: Several factors could contribute to weak or inconsistent Western blot signals for ER stress markers. Here is a systematic troubleshooting approach:

    • Optimize this compound Concentration and Incubation Time: this compound's effect on ER stress markers is dose- and time-dependent. Based on studies in SH-SY5Y cells, significant upregulation of GRP78 is observed at concentrations of 400 µM and 800 µM after 24 hours.[1] ATF4 expression is upregulated at concentrations from 20 µM to 400 µM.[1] Ensure your experimental conditions fall within a responsive range.

    • Verify Protein Loading: Always use a reliable loading control, such as β-actin or GAPDH, to ensure equal protein loading across all lanes.

    • Check Antibody Performance:

      • Ensure your primary antibodies for GRP78, ATF4, and CHOP are validated for Western blotting and are used at the recommended dilution.

      • Use a positive control, such as cells treated with a known ER stress inducer like tunicamycin or thapsigargin, to confirm antibody functionality.

    • Improve Protein Extraction: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. RIPA buffer is a common choice.

    • Optimize Transfer Conditions: Ensure efficient protein transfer from the gel to the membrane. You can check transfer efficiency by staining the membrane with Ponceau S before blocking.

    Experimental Workflow for Troubleshooting Western Blots

    WB_Troubleshooting Start Weak/Inconsistent WB Signal Check_Concentration Verify this compound Concentration & Time Start->Check_Concentration Check_Loading Assess Loading Control Check_Concentration->Check_Loading Check_Antibody Validate Primary Antibody Check_Loading->Check_Antibody Positive_Control Run Positive Control (e.g., Tunicamycin) Check_Antibody->Positive_Control Check_Extraction Review Protein Extraction Protocol Check_Transfer Confirm Transfer Efficiency Check_Extraction->Check_Transfer Optimize Optimize Protocol Check_Transfer->Optimize Positive_Control->Check_Extraction

    A stepwise workflow for troubleshooting Western blot experiments.

Issue 2: High Variability in Cell Viability (MTT) Assays

  • Question: My MTT assay results show high variability between replicates when treating cells with this compound. What are the potential causes?

  • Answer: High variability in MTT assays with fatty acid treatments can be due to several factors:

    • This compound Solubility and Delivery: Elaidic acid is a fatty acid and has low solubility in aqueous media. It is typically complexed with bovine serum albumin (BSA) for delivery to cells. Inconsistent complex formation can lead to variable effective concentrations. Ensure a consistent and well-validated protocol for preparing the this compound-BSA complex.

    • Cell Seeding Density: Uneven cell seeding can lead to significant variability. Ensure a homogenous single-cell suspension before plating and allow cells to adhere and stabilize before treatment.

    • MTT Incubation Time: The optimal MTT incubation time can vary between cell types. A 4-hour incubation is a common starting point.[1]

    • Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Ensure complete solubilization by gentle mixing and allowing sufficient time after adding the solubilizing agent (e.g., DMSO).

    • Interference from this compound: At high concentrations, fatty acids might interfere with the MTT assay. It is advisable to run a control with this compound in cell-free media to check for any direct reduction of MTT.

Issue 3: Difficulty in Detecting Apoptosis by Flow Cytometry

  • Question: I am having trouble detecting a clear apoptotic population using Annexin V/PI staining in this compound-treated cells. What should I consider?

  • Answer: Detecting apoptosis with Annexin V/PI staining requires careful optimization:

    • Appropriate Time Points: Apoptosis is a dynamic process. The peak of early apoptosis (Annexin V positive, PI negative) may occur at a specific time window. Consider performing a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for analysis.

    • Cell Handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive PI staining. Use a gentle cell detachment method and handle cells carefully throughout the staining procedure.

    • Compensation Settings: Proper compensation is crucial to correct for spectral overlap between the fluorochromes (e.g., FITC and PI). Use single-stained controls to set up the compensation correctly.

    • Positive Control: Include a positive control for apoptosis (e.g., cells treated with staurosporine or etoposide) to ensure that the staining protocol and flow cytometer are working correctly.

    Logical Flow for Apoptosis Detection Issues

    A decision tree for troubleshooting apoptosis detection by flow cytometry.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of this compound-induced ER stress?

This compound-induced ER stress in neuronal cells, such as SH-SY5Y, is primarily mediated through the activation of the GRP78/ATF4/CHOP signaling pathway.[1][2] This involves the upregulation of the ER chaperone GRP78 and the subsequent increase in the expression of the transcription factors ATF4 and CHOP.[1][2] The IRE1α pathway does not appear to be significantly activated by this compound in this cell line.[1]

Signaling Pathway of this compound-Induced ER Stress

Elaidate_ER_Stress_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress GRP78 ↑ GRP78 ER_Stress->GRP78 ATF4 ↑ ATF4 GRP78->ATF4 CHOP ↑ CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

This compound induces ROS, leading to ER stress and activation of the GRP78/ATF4/CHOP pathway, ultimately resulting in apoptosis.

2. What is the role of reactive oxygen species (ROS) in this compound-induced ER stress?

This compound treatment has been shown to increase the production of reactive oxygen species (ROS).[1][2] This increase in oxidative stress is a key upstream event that contributes to the induction of ER stress and subsequent apoptosis.[1]

3. Why do I observe a decrease in CHOP and ATF4 expression at very high concentrations of this compound?

In SH-SY5Y cells, the expression of ATF4 and CHOP is upregulated by this compound in a dose-dependent manner up to a certain concentration, after which their expression may decrease.[1][2] This phenomenon could be attributed to overwhelming cellular damage and cytotoxicity at very high concentrations of this compound, leading to a shutdown of transcriptional and translational machinery.[1]

4. Can I study this compound-induced ER stress in other cell types?

While the detailed mechanism has been elucidated in SH-SY5Y neuroblastoma cells, this compound and other trans fatty acids are known to induce ER stress in various cell types, including hepatocytes, adipocytes, and macrophages. The specific signaling pathways and the cellular responses may vary depending on the cell type. It is recommended to perform preliminary experiments to characterize the ER stress response in your specific cell model.

5. How should I prepare elaidic acid for cell culture experiments?

Elaidic acid should be dissolved in an appropriate solvent, such as ethanol or DMSO, to create a stock solution. For cell treatment, the stock solution should be complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium. This facilitates the delivery of the fatty acid to the cells in a non-toxic manner. A typical final concentration of BSA in the culture medium is 1%.

Quantitative Data Summary

The following tables summarize quantitative data from a study on the effects of this compound on SH-SY5Y cells after 24 hours of treatment.

Table 1: Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (% of Control)
10~100%
20~100%
50~90%
100~85%
200~80%
400~75%
800~70%
Data are approximate values based on graphical representation in Yin et al., 2017.[1]

Table 2: Relative Protein Expression of ER Stress Markers

This compound Concentration (µM)GRP78ATF4CHOP
10---
20-
50-↑↑↑↑
100-↑↑↑↑↑↑
200-↑↑↑↑
400
800↑↑
  • No significant change; ↑, ↑↑, ↑↑↑ Increase; ↓ Decrease. Data are qualitative interpretations from Western blot images in Yin et al., 2017.[1]

Detailed Experimental Protocols

Protocol 1: Western Blotting for ER Stress Markers

  • Cell Lysis:

    • Wash this compound-treated and control cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GRP78, ATF4, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Protocol 2: Detection of Reactive Oxygen Species (ROS) by Flow Cytometry

  • Cell Preparation:

    • Harvest this compound-treated and control cells.

    • Wash cells once with PBS.

  • Staining:

    • Resuspend cells in PBS containing 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • Incubate for 30 minutes at 37°C in the dark.

  • Analysis:

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS for flow cytometry analysis.

    • Analyze the fluorescence intensity in the FITC channel (excitation: 488 nm, emission: ~525 nm).

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

  • Cell Preparation:

    • Collect both adherent and floating cells from this compound-treated and control cultures.

    • Wash cells with ice-cold PBS.

  • Staining:

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X binding buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate gating to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

Technical Support Center: Optimizing Elaidate Detection in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (S/N) for elaidate detection in your Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor signal-to-noise for this compound in LC-MS analysis?

Poor signal-to-noise for this compound can stem from several factors throughout the analytical workflow. Key contributors include:

  • Low Ionization Efficiency: Elaidic acid, like other free fatty acids, has inherently poor ionization efficiency in common electrospray ionization (ESI) modes, especially in the negative ion mode which is often used for their detection.[1][2][3][4]

  • Matrix Effects: Co-eluting substances from complex biological matrices (e.g., plasma, tissue extracts) can suppress the ionization of this compound, leading to a reduced signal.[5][6] Phospholipids are a major source of matrix effects in plasma and serum samples.

  • Co-elution with Isomers: Elaidic acid is the trans isomer of oleic acid. Inadequate chromatographic separation can lead to peak overlap, making accurate quantification and signal distinction difficult.

  • Sample Contamination: Contaminants from solvents, glassware, or sample collection procedures can introduce background noise, thereby decreasing the S/N ratio.[7]

  • Suboptimal MS Parameters: Incorrect settings for parameters such as spray voltage, gas flows, and temperatures in the ion source can significantly impact the signal intensity.[8][9][10][11][12]

Q2: How can I improve the ionization efficiency of this compound?

Improving ionization efficiency is a critical step for enhancing the signal. Here are some effective strategies:

  • Chemical Derivatization: This is a highly effective method to improve the ionization of fatty acids.[1][2][3][4][13] Derivatization of the carboxylic acid group can "reverse" the charge, allowing for detection in the positive ion mode, which often provides a significant boost in sensitivity.[1][3] Reagents like AMPP (N-(4-aminomethylphenyl)-pyridinium) and 2-picolylamine can lead to a substantial increase in signal intensity.[1][14]

  • Mobile Phase Optimization: The composition of the mobile phase plays a crucial role. The use of additives like ammonium formate or ammonium acetate can enhance the formation of adducts and improve ionization.[15][16] The choice of organic solvent (e.g., acetonitrile, methanol, isopropanol) and its gradient profile can also impact ionization efficiency.[16]

  • Ion Source Parameter Optimization: Fine-tuning the electrospray ionization (ESI) source parameters is essential. This includes optimizing the spray voltage, sheath gas flow, auxiliary gas flow, and capillary temperature to achieve the best signal for this compound.[8][9][10][11][12]

Q3: What are the best practices for sample preparation to minimize matrix effects?

Effective sample preparation is key to reducing interferences from the sample matrix.[5][6] Consider the following techniques:

  • Liquid-Liquid Extraction (LLE): A common method for extracting lipids from biological fluids. A popular and effective LLE method is the Folch extraction, which uses a chloroform/methanol mixture.

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively retaining the analyte of interest while washing away interfering matrix components.[17]

  • Protein Precipitation: For samples with high protein content, such as plasma or serum, protein precipitation using organic solvents like acetonitrile or methanol is a necessary first step to remove the bulk of proteins.[18]

  • Phospholipid Depletion: Specific techniques like HybridSPE-Phospholipid can be employed to remove phospholipids, which are major contributors to matrix effects in plasma and serum samples.

Troubleshooting Guide

Problem 1: Low this compound signal intensity despite a clean baseline.

This issue often points to problems with the analyte itself or its ionization.

Possible Cause Troubleshooting Step
Poor Ionization 1. Consider derivatization: If not already in use, derivatizing this compound with a charge-reversal agent can dramatically increase signal intensity.[1][4] 2. Optimize mobile phase: Experiment with different additives (e.g., ammonium formate, ammonium acetate) and organic solvents to enhance ionization.[15][16] 3. Switch ionization mode: If using negative mode, try positive mode, especially after derivatization.[1][3]
Suboptimal MS Settings 1. Tune the instrument: Ensure the mass spectrometer is properly tuned and calibrated. 2. Optimize source parameters: Systematically adjust spray voltage, gas flows, and temperatures to maximize the this compound signal.[8][9][11][12]
Sample Degradation 1. Check sample storage: Ensure samples have been stored properly at low temperatures (-20°C or -80°C) to prevent degradation. 2. Prepare fresh standards: Prepare new this compound standards to rule out degradation of the stock solution.

Problem 2: High background noise obscuring the this compound peak.

High background noise can be a significant challenge, often originating from contamination.

Possible Cause Troubleshooting Step
Solvent/Reagent Contamination 1. Use high-purity solvents: Always use LC-MS grade solvents and reagents. 2. Prepare fresh mobile phases: Contaminants can accumulate in mobile phase reservoirs over time. 3. Run solvent blanks: Inject pure solvent to check for contamination in the solvent itself.
System Contamination 1. Clean the ion source: The ion source can accumulate contaminants over time. Follow the manufacturer's instructions for cleaning. 2. Flush the LC system: A thorough flush of the LC system, including the column, can help remove accumulated contaminants.
Carryover from Previous Injections 1. Implement a robust wash method: Use a strong solvent in your autosampler wash routine to clean the injection needle and port between samples. 2. Inject blanks: Run blank injections after high-concentration samples to check for carryover.

Problem 3: Inconsistent retention times for the this compound peak.

Shifting retention times can affect the accuracy and reproducibility of your results.

Possible Cause Troubleshooting Step
LC Column Issues 1. Column equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. 2. Column aging: Over time, column performance can degrade. Try a new column of the same type.
Mobile Phase Inconsistency 1. Proper mixing: If using a binary or ternary solvent system, ensure the mobile phases are thoroughly mixed. 2. Degassing: In-line degassers can fail. Check that the mobile phases are properly degassed to prevent bubble formation.
Pump Performance 1. Check for leaks: Inspect the LC system for any leaks that could affect flow rate and pressure. 2. Pump maintenance: Ensure the pump seals and check valves are in good condition.

Quantitative Data on Signal-to-Noise Improvement

Chemical derivatization is a powerful technique to enhance the signal intensity of fatty acids in LC-MS. The following table summarizes the reported signal enhancement factors for various derivatization reagents.

Derivatization ReagentAnalyte(s)Fold Increase in Signal IntensityReference
2-picolylamine (2-PA)Fatty acids and other metabolites44 to 1500-fold[1]
N-(4-aminomethylphenyl)-pyridinium (AMPP)Eicosanoids10 to 20-fold[1]
AMPPLinoleic acid, arachidonic acid, and docosahexaenoic acid metabolites10 to 30-fold[14]
Dns-PP/Dens-PPFatty acids50 to 1500-fold[14]
3-acyloxymethyl-1-methylpyridinium iodide (AMMP)Fatty acids (C10 to C24)~2500-fold[4][19]
Tris(hydroxymethyl)aminomethane (THAM)Palmitic and oleic acid~200-fold[14]

Detailed Experimental Protocol: Derivatization of this compound for Enhanced LC-MS Detection

This protocol describes a general procedure for the derivatization of fatty acids, including this compound, using 2-picolylamine (2-PA) for improved detection in positive ion mode ESI-LC-MS.

Materials:

  • Elaidic acid standard

  • 2-picolylamine (2-PA)

  • 2-dimethylamino)pyridine (DMAP)

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Internal standard (e.g., a deuterated fatty acid)

Procedure:

  • Sample Preparation:

    • For plasma or serum samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of acetonitrile.

  • Derivatization Reaction:

    • To the reconstituted sample or a solution of elaidic acid standard, add a solution of 2-PA, DMAP, DPDS, and TPP in acetonitrile.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

    • After incubation, cool the reaction mixture to room temperature.

    • The sample is now ready for LC-MS analysis.

  • LC-MS Analysis:

    • LC Column: A C18 reversed-phase column is suitable for the separation of fatty acid derivatives.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B should be optimized to achieve good separation of the this compound derivative from other components.

    • Injection Volume: Typically 5-10 µL.

    • MS Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For SIM, monitor the [M+H]+ ion of the this compound-2-PA derivative. For MRM, a specific precursor-product ion transition should be determined by infusing the derivatized standard.

      • Optimize MS parameters: Tune the spray voltage, gas flows, and temperatures for the specific instrument to maximize the signal of the derivatized this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_lcms LC-MS Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution (Acetonitrile) Evaporation->Reconstitution Add_Reagents Add Derivatization Reagents (e.g., 2-PA) Reconstitution->Add_Reagents Incubation Incubation (60°C, 30 min) Add_Reagents->Incubation LC_Separation LC Separation (C18 Column) Incubation->LC_Separation MS_Detection MS Detection (ESI+, SIM/MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Signal-to-Noise) MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound detection in LC-MS.

Troubleshooting_Logic cluster_noise Troubleshooting High Noise cluster_signal Troubleshooting Low Signal Start Poor Signal-to-Noise for this compound Q1 Is the baseline noisy? Start->Q1 A1_Yes High Background Noise Q1->A1_Yes Yes A1_No Low Signal Intensity Q1->A1_No No Check_Solvents Check Solvents/Reagents for Purity A1_Yes->Check_Solvents Consider_Derivatization Implement/Optimize Derivatization A1_No->Consider_Derivatization Clean_System Clean Ion Source & Flush LC System Check_Solvents->Clean_System Check_Carryover Investigate Carryover Clean_System->Check_Carryover Optimize_MS Optimize MS Parameters Consider_Derivatization->Optimize_MS Check_Sample_Integrity Check Sample and Standard Integrity Optimize_MS->Check_Sample_Integrity

Caption: Troubleshooting logic for poor S/N in this compound detection.

References

correcting for isotopic interference in elaidate quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of elaidate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to correcting for isotopic interference in this compound analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound quantification?

A1: Isotopic interference occurs when the mass spectrometer detects ions of the same mass-to-charge ratio (m/z) that originate from different isotopes of the elements within the this compound molecule (C18H34O2) or from co-eluting interfering compounds. This can lead to an overestimation of the this compound signal and inaccurate quantification. The primary source of this interference is the natural abundance of stable isotopes, particularly Carbon-13 (¹³C).

Q2: How do naturally occurring isotopes affect my this compound measurement?

A2: Elaidic acid has the chemical formula C18H34O2. While the most common isotope of carbon is ¹²C, about 1.1% of carbon is the heavier isotope ¹³C.[1] This means that a small fraction of your this compound molecules will contain one or more ¹³C atoms, making them heavier. These molecules will appear in the mass spectrum at m/z values slightly higher than the main (monoisotopic) peak, creating what are known as M+1, M+2, etc., peaks. The M+1 peak is primarily due to the presence of one ¹³C atom in the molecule. If not corrected for, the signal from these naturally occurring heavier isotopes of this compound can be mistaken for or overlap with the signal of your target analyte, leading to inaccurate quantification.

Q3: What is a stable isotope-labeled internal standard and why is it important for this compound quantification?

A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavy isotope, such as Deuterium (²H or D) or Carbon-13 (¹³C). For example, Oleic Acid (d2) is a commonly used internal standard.[2] These SIL internal standards are chemically identical to the analyte and therefore behave similarly during sample preparation, chromatography, and ionization.[3] Because they have a different mass, they can be distinguished from the unlabeled this compound by the mass spectrometer. By adding a known amount of the SIL internal standard to your samples, you can correct for variations in sample handling and instrument response, which significantly improves the accuracy and precision of quantification.

Q4: What are the common analytical techniques used for this compound quantification where isotopic interference is a concern?

A4: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In GC-MS, elaidic acid is often derivatized to its fatty acid methyl ester (FAME), methyl this compound, to improve its volatility and chromatographic properties.[4] Both techniques are highly sensitive and selective but are susceptible to isotopic interference, which must be addressed for accurate results.

Troubleshooting Guides

Issue 1: My measured this compound concentration is higher than expected.

This could be due to uncorrected isotopic interference from the M+1 and M+2 peaks of this compound itself or from a co-eluting compound.

  • Troubleshooting Steps:

    • Verify Isotopic Correction: Ensure that your data processing software is correctly configured to perform natural abundance correction. This involves subtracting the contribution of the natural isotopes from the measured signal of the target ion.

    • Check for Co-eluting Interferences: Examine the chromatogram for any peaks that are not fully separated from the this compound peak. High-resolution mass spectrometry can help to distinguish between this compound and interfering compounds with very similar masses.

    • Optimize Chromatographic Separation: Adjust the GC or LC method (e.g., temperature gradient, flow rate, or column chemistry) to improve the separation of this compound from any interfering compounds. A longer GC column, for instance a 200m one, can be used to optimize the separation of fatty acid isomers.[5]

    • Use a Stable Isotope-Labeled Internal Standard: If you are not already using one, incorporating a SIL internal standard for this compound (e.g., ¹³C-labeled this compound) is the most effective way to correct for matrix effects and recovery issues that can lead to artificially high results.

Issue 2: My calibration curve for this compound is non-linear.

Non-linearity in the calibration curve can be caused by isotopic interference, especially at higher concentrations of the analyte where the contribution of the M+1 and M+2 peaks becomes more significant and can interfere with the signal of the internal standard.[6]

  • Troubleshooting Steps:

    • Evaluate Isotopic Overlap: Calculate the theoretical isotopic distribution of your this compound standard and your SIL internal standard to determine the extent of any spectral overlap.

    • Select an Appropriate Internal Standard: If significant overlap exists, consider using a SIL internal standard with a larger mass difference from the analyte to minimize interference.

    • Use a Non-linear Calibration Model: In cases where isotopic interference cannot be completely eliminated, a non-linear regression model may provide a more accurate fit for the calibration data.[6]

    • Dilute High-Concentration Samples: Diluting samples with high concentrations of this compound can reduce the magnitude of the isotopic interference and bring the response back into the linear range of the assay.

Quantitative Data Summary

The following table provides the natural isotopic abundances for the elements present in elaidic acid (C18H34O2). This data is essential for calculating the expected isotopic distribution and for performing accurate correction for isotopic interference.

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H (D)0.015
Oxygen¹⁶O99.762
¹⁷O0.038
¹⁸O0.200

Data sourced from various publicly available databases on natural isotopic abundances.

Based on these abundances, the theoretical relative intensities of the M+1 and M+2 peaks for elaidic acid (C18H34O2) can be calculated as follows:

  • M+1 Peak Intensity ≈ (Number of C atoms × 1.1%) + (Number of H atoms × 0.015%) + (Number of O atoms × 0.038%)

    • M+1 ≈ (18 × 1.1%) + (34 × 0.015%) + (2 × 0.038%) ≈ 19.8% + 0.51% + 0.076% ≈ 20.386% relative to the M peak.

  • M+2 Peak Intensity is more complex to calculate but is primarily influenced by the probability of having two ¹³C atoms or one ¹⁸O atom.

Experimental Protocols

Protocol 1: Quantification of Elaidic Acid by GC-MS

This protocol outlines a general procedure for the quantification of elaidic acid in a biological matrix using GC-MS with a stable isotope-labeled internal standard.

  • Sample Preparation and Lipid Extraction:

    • To a 1 mL plasma sample, add a known amount of ¹³C-labeled elaidic acid internal standard.

    • Perform a lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).

    • Vortex the mixture and centrifuge to separate the layers.

    • Collect the lower organic layer containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Re-dissolve the dried lipid extract in a solution of 1% H₂SO₄ in methanol.

    • Incubate the mixture at 50°C for 16 hours for transmethylation.

    • Add a solution of KHCO₃ to neutralize the reaction, followed by hexane to extract the FAMEs.

    • Vortex and centrifuge, then collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject an aliquot of the FAMEs extract onto a GC-MS system equipped with a suitable capillary column (e.g., a high-cyanopropyl polysiloxane column for isomer separation).

    • Use a temperature gradient program to separate the FAMEs.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the characteristic ions for methyl this compound and the ¹³C-labeled methyl this compound internal standard.

  • Data Analysis and Isotopic Correction:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the response ratio (analyte peak area / internal standard peak area).

    • Generate a calibration curve using standards with known concentrations of elaidic acid and a constant concentration of the internal standard.

    • Use the calibration curve to determine the concentration of elaidic acid in the samples.

    • Apply a correction factor for the natural isotopic abundance of the elements in this compound. This is typically done using the data analysis software, which calculates the contribution of the M+1 and M+2 isotopes to the measured signal and subtracts it from the total.

Visualizations

Isotopic_Interference_Correction_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Stable Isotope-Labeled Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization (e.g., to FAME) Extraction->Derivatization GCMS_LCMS GC-MS or LC-MS/MS Analysis Derivatization->GCMS_LCMS Raw_Data Acquire Raw Mass Spectra GCMS_LCMS->Raw_Data Peak_Integration Peak Integration (Analyte & Internal Standard) Raw_Data->Peak_Integration Correction Isotopic Interference Correction Algorithm Peak_Integration->Correction Quantification Quantification using Calibration Curve Correction->Quantification Final_Result Accurate this compound Concentration Quantification->Final_Result

Caption: Workflow for correcting isotopic interference in this compound quantification.

Logical_Relationship cluster_measured_signal Measured Signal at m/z Analyte_Signal True Analyte Signal (Monoisotopic) Total_Signal Total Measured Signal Analyte_Signal->Total_Signal Isotopic_Interference Isotopic Interference (e.g., from M+1 peak) Isotopic_Interference->Total_Signal Correction_Process Correction Algorithm Total_Signal->Correction_Process Accurate_Quantification Accurate Quantification Correction_Process->Accurate_Quantification Removes Interference

References

Technical Support Center: High-Purity Elaidate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity elaidate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of elaidic acid and its esters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing elaidic acid?

A1: The most prevalent and accessible method for synthesizing elaidic acid is through the isomerization of its cis-isomer, oleic acid.[1] This process converts the double bond from a cis to a trans configuration. Common methods to induce this isomerization include thermal treatment, acid catalysis, and the use of nitrogen oxides.[2][3]

Q2: What are the primary impurities I should be concerned about in my this compound product?

A2: The primary impurities in synthesized this compound typically include:

  • Residual Oleic Acid: Incomplete isomerization will leave the starting cis-isomer in your final product.

  • Saturated Fatty Acids: Starting materials derived from natural oils often contain saturated fatty acids like palmitic acid and stearic acid, which can be difficult to remove.

  • Other Unsaturated Fatty Acids: Depending on the source of your oleic acid, other unsaturated fatty acids like linoleic acid may be present.

  • Positional Isomers: During the isomerization process, the double bond can migrate along the carbon chain, creating various positional isomers of elaidic acid.[2]

Q3: How can I accurately determine the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for determining the purity of this compound samples. These techniques can effectively separate elaidic acid from its cis-isomer (oleic acid) and other fatty acid impurities, allowing for accurate quantification.

Troubleshooting Guides

Problem 1: Low Yield of Elaidic Acid

Symptoms:

  • The final mass of the purified elaidic acid is significantly lower than theoretically expected.

  • Analysis of the crude reaction mixture shows a high percentage of unreacted oleic acid.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Isomerization Reaction Optimize Reaction Conditions: - Temperature: Ensure the reaction is conducted at the optimal temperature for the chosen method. For thermal isomerization, temperatures between 180-220°C are often required.[2] For catalyzed reactions, consult the specific catalyst's optimal temperature range. - Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using TLC or a rapid analytical method to determine the optimal duration. However, be aware that excessively long reaction times at high temperatures can lead to side reactions and reduced yield.[2] - Catalyst Activity: If using a catalyst (e.g., acid-activated clay, nitrogen oxides), ensure it is fresh and active. Improper storage or handling can deactivate the catalyst.
Product Loss During Work-up and Purification Refine Purification Protocol: - Extraction: Ensure efficient extraction of the elaidic acid from the reaction mixture. Use an appropriate solvent and perform multiple extractions if necessary. - Crystallization: Low-temperature crystallization is a key purification step. Ensure the solvent system and crystallization temperature are optimized to maximize the precipitation of elaidic acid while leaving impurities in the solution. Slow cooling can lead to purer crystals.
Side Reactions Minimize Undesirable Reactions: - Oxidation: The presence of oxygen, especially at high temperatures, can lead to oxidation of the fatty acids. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products. - Polymerization: High temperatures and prolonged reaction times can induce polymerization of the unsaturated fatty acids, reducing the yield of the desired monomeric elaidic acid.
Problem 2: High Contamination with Oleic Acid

Symptoms:

  • HPLC or GC-MS analysis reveals a significant peak corresponding to oleic acid in the final product.

  • The melting point of the synthesized elaidic acid is lower than the literature value (approx. 45°C).[1]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Isomerization Drive the Equilibrium Towards the Trans Isomer: - Revisit Reaction Conditions: As with low yield, incomplete isomerization is the primary cause. Re-evaluate and optimize the temperature, reaction time, and catalyst concentration to favor the formation of the more stable trans-isomer.
Ineffective Purification Improve Separation of Cis and Trans Isomers: - Low-Temperature Crystallization: This is a crucial step for separating oleic and elaidic acid. Elaidic acid has a higher melting point and is less soluble in certain organic solvents at low temperatures. Multiple recrystallization steps may be necessary to achieve high purity. Acetonitrile and acetone are commonly used solvents for this purpose.[4] - Urea Adduct Formation: Saturated and some unsaturated fatty acids can form crystalline adducts with urea, which can be removed by filtration. This can be an effective method to enrich the this compound content.[5]
Problem 3: Presence of Saturated Fatty Acid Impurities

Symptoms:

  • GC-MS analysis shows peaks corresponding to palmitic acid (C16:0) and/or stearic acid (C18:0).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Impure Starting Material Purify the Oleic Acid Starting Material: - Low-Temperature Crystallization of Oleic Acid: Before isomerization, purify the oleic acid starting material by low-temperature crystallization from a suitable solvent (e.g., acetone) to remove the higher-melting saturated fatty acids.[6]
Inefficient Purification of Elaidic Acid Enhance Separation of Saturated and Unsaturated Fatty Acids: - Fractional Crystallization: The difference in melting points and solubilities between saturated and trans-unsaturated fatty acids can be exploited through careful fractional crystallization at controlled temperatures.

Experimental Protocols

Protocol 1: Synthesis of Elaidic Acid via Isomerization with Nitrogen Oxides

This protocol is based on a common laboratory-scale method for the isomerization of oleic acid.

Materials:

  • High-purity oleic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated nitric acid (HNO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a fume hood, prepare a solution of 0.5 g of sodium nitrite in 2 mL of water in a suitable reaction vessel.

  • Add 9.6 g of oleic acid to the sodium nitrite solution.

  • Place the reaction vessel in a water bath and heat to 58-62°C.

  • While stirring, slowly add 5 mL of a 50/50 (v/v) solution of concentrated nitric acid and water. The addition of nitric acid will generate nitrogen oxides, which act as the catalyst for isomerization.

  • Continue stirring the mixture at 58-62°C for 15 minutes.

  • Remove the reaction vessel from the water bath and allow it to stand at room temperature for 1 hour. The elaidic acid should solidify.

  • Transfer the solidified fatty acid layer to a separatory funnel containing 200 mL of diethyl ether.

  • Wash the ether solution sequentially with deionized water until the aqueous layer is neutral to litmus paper. This removes any residual mineral acid.

  • Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the solution to remove the drying agent.

  • The crude elaidic acid in diethyl ether is now ready for purification.

Reference: Adapted from a procedure for the preparation of elaidic acid.[7]

Protocol 2: Purification of Elaidic Acid by Low-Temperature Crystallization

Materials:

  • Crude elaidic acid solution in diethyl ether (from Protocol 1)

  • Acetone or Acetonitrile

Procedure:

  • Evaporate the diethyl ether from the crude elaidic acid solution under reduced pressure.

  • Dissolve the crude elaidic acid residue in a minimal amount of warm acetone or acetonitrile.

  • Cool the solution to -20°C to -25°C and hold at this temperature for at least 30 minutes.

  • Collect the precipitated crystals of elaidic acid by vacuum filtration.

  • To further increase purity, the crystallization process can be repeated. Dissolve the collected crystals in a minimal amount of the warm solvent and recrystallize at low temperature.

Protocol 3: Analysis of Elaidic Acid Purity by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 150 x 4.6 mm I.D.)

Mobile Phase:

  • Acetonitrile/Water (80:20, v/v) containing 0.1% acetic acid.

Chromatographic Conditions:

  • Flow Rate: 2.0 mL/min

  • Detection Wavelength: 205 nm

  • Injection Volume: 50 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in n-hexane (e.g., 1 mg/mL).

  • Further dilute the stock solution with the mobile phase to an appropriate concentration for analysis.

Expected Results:

  • Elaidic acid will have a longer retention time than oleic acid under these conditions, allowing for their separation and quantification.

Reference: Based on a validated HPLC method for the determination of elaidic acid.[8]

Quantitative Data Summary

The following table summarizes typical data related to the synthesis and analysis of elaidic acid.

ParameterValue/RangeMethodNotes
Yield of Elaidic Acid 40-60%Isomerization with nitrogen oxides followed by crystallizationYield can be highly dependent on reaction conditions and purification efficiency.
Purity of Elaidic Acid >99% achievableMultiple low-temperature crystallizationsPurity should be confirmed by HPLC or GC-MS.
HPLC Retention Time (relative) Elaidic acid > Oleic acidC18 reversed-phase columnThe exact retention times will vary depending on the specific column and system.
Recovery from Spiked Oil Samples 94.5% to 98.7%HPLCDemonstrates the accuracy of the analytical method for quantification in complex matrices.

Visualizations

Experimental Workflow for High-Purity this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Oleic Acid isomerization Isomerization (e.g., with Nitrogen Oxides) start->isomerization crude Crude Elaidic Acid isomerization->crude dissolution Dissolution in Warm Solvent crude->dissolution crystallization Low-Temperature Crystallization (-20°C) dissolution->crystallization filtration Vacuum Filtration crystallization->filtration pure_this compound High-Purity Elaidic Acid filtration->pure_this compound analysis Purity Analysis (HPLC/GC-MS) pure_this compound->analysis

References

Technical Support Center: Reducing Variability in Elaidate Treatment Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals reduce variability and ensure reproducibility in experiments involving elaidic acid (elaidate).

Section 1: Frequently Asked Questions (FAQs)

General Handling and Preparation

Q1: What is the best method to prepare this compound solutions for cell culture to ensure consistency?

A1: Inconsistent preparation of this compound, a fatty acid with low aqueous solubility, is a major source of experimental variability. The most common and recommended method is to complex it with fatty-acid-free Bovine Serum Albumin (BSA). This process creates a more stable and bioavailable solution for treating cells. Direct dissolution in solvents like DMSO or ethanol is possible but can lead to precipitation in aqueous culture media and potential solvent toxicity.[1] A standardized preparation protocol is crucial for reproducibility.

Q2: What are the critical parameters to control when preparing this compound-BSA complexes?

A2: Temperature, molar ratio, and mixing are critical. The BSA solution should be warmed (typically to 37°C), and the fatty acid stock (often dissolved in ethanol) is added slowly while stirring.[2][3] Maintaining the temperature throughout the conjugation (e.g., 1 hour at 37°C) is vital for efficient binding.[2][4] The final molar ratio of this compound to BSA is also a key experimental parameter that should be kept consistent. After conjugation, the solution should be sterile-filtered (0.22 µm) before being added to the cell culture medium.[1][4]

Q3: What concentrations of this compound are typically used in cell culture experiments?

A3: The effective concentration of this compound is highly dependent on the cell type and the biological question. Published studies have used a wide range, from 10 µM up to 800 µM.[5][6][7] For example, 30-50 µM has been used to study effects on signaling pathways like NF-κB and Akt, while higher concentrations have been used to induce significant apoptosis and endoplasmic reticulum (ER) stress.[5][5][8] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.[6]

Q4: What are the appropriate controls for an this compound treatment experiment?

A4: To ensure that the observed effects are specific to this compound, several controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the carrier (e.g., BSA solution without this compound) used to dissolve the fatty acid.[4]

  • Solvent Control: If using a solvent like ethanol or DMSO to prepare the initial stock, a control with the final concentration of that solvent is necessary to rule out toxicity (typically <0.1% for DMSO).

  • Unsaturated Fatty Acid Control: The cis-isomer, oleic acid, is the most common negative control. It has the same chemical formula but a different spatial structure, allowing researchers to distinguish effects of the trans-conformation from general fatty acid effects.[9]

  • Saturated Fatty Acid Control: Saturated fatty acids like palmitate or stearate are often used for comparison as they can also induce cellular stress but often through different mechanisms.[8]

Cellular Effects and Measurement

Q5: What are the primary cellular effects of this compound treatment?

A5: this compound treatment can induce a range of cellular responses, and variability can arise from inconsistent measurement of these endpoints. Key reported effects include:

  • Endoplasmic Reticulum (ER) Stress and Apoptosis: this compound can induce the unfolded protein response (UPR) by upregulating proteins like GRP78, ATF4, and CHOP, leading to apoptosis.[5][6]

  • Inflammation: It can activate inflammatory signaling pathways, such as the NLRP3 inflammasome and NF-κB, leading to the release of pro-inflammatory cytokines.[8][10]

  • Altered Insulin Signaling: this compound has been shown to suppress insulin-induced accumulation of Akt at the plasma membrane, impairing glucose uptake.[7][11]

  • Changes in Lipid Metabolism: It can alter the expression of proteins involved in cholesterol synthesis and lead to remodeling of cellular membranes.

Q6: How can I reliably measure this compound-induced apoptosis?

A6: Apoptosis is a dynamic process, and timing is critical for reproducible measurements. Flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI) is a standard method.[12][13]

  • Annexin V+/PI- cells: Early apoptotic cells.

  • Annexin V+/PI+ cells: Late apoptotic or necrotic cells.

  • Annexin V-/PI- cells: Live cells. Inconsistent results often stem from harvesting cells too early or too late, or from harsh cell handling (e.g., over-trypsinization), which can artificially increase the necrotic population.[12][14]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during this compound experiments in a question-and-answer format.

Problem: I am seeing high variability between my experimental replicates.

Possible Cause Recommended Solution
Inconsistent this compound-BSA Preparation Prepare a single, large batch of this compound-BSA complex for the entire experiment. Strictly follow a standardized protocol, controlling temperature, mixing speed, and incubation time.[2][3]
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating by gentle but thorough mixing. Work quickly to prevent cells from settling in the pipette or reservoir. Consider using a reverse pipetting technique.[15]
Edge Effects in Multi-well Plates Avoid using the outer wells of 96-well plates for experimental samples, as they are prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier.[16]
High Cell Passage Number Use cells within a narrow and consistent passage number range. High-passage cells can exhibit phenotypic drift, altering their response to stimuli.[15]
Reagent Lot-to-Lot Variability Use the same lot of critical reagents (e.g., FBS, BSA, this compound) for an entire set of experiments. If a new lot must be used, perform a bridging study to ensure consistency.[17]

Problem: My cells show high death in the vehicle control group.

Possible Cause Recommended Solution
BSA Toxicity Although generally non-toxic, some cell lines can be sensitive to high concentrations of BSA. Test different concentrations of your BSA vehicle to find a non-toxic level.
Solvent Toxicity If this compound stock is made in ethanol or DMSO, ensure the final concentration in the media is non-toxic (e.g., typically below 0.5% for ethanol and 0.1% for DMSO).[1] Run a solvent-only control.
Contamination Regularly test cell cultures for mycoplasma contamination, which can compromise cell health and increase baseline apoptosis.[15]

Problem: I am not observing the expected apoptotic response after this compound treatment.

Possible Cause Recommended Solution
Suboptimal Concentration or Time Perform a dose-response (e.g., 10 µM to 400 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.[5][6]
Cell Line Resistance Some cell lines may be resistant to this compound-induced apoptosis. Confirm the expression of key apoptosis-related proteins. Consider testing a different, more sensitive cell line as a positive control.
Incorrect Assay Timing Apoptosis is transient. If you measure too late, cells may have already become necrotic (PI positive). Analyze at multiple time points to capture the peak of early apoptosis (Annexin V positive, PI negative).
Degraded this compound Stock Prepare fresh this compound-BSA complexes for each set of experiments. Store stock solutions appropriately (e.g., aliquoted at -20°C) and avoid repeated freeze-thaw cycles.[1]

Section 3: Data Presentation

Table 1: Summary of Quantitative Effects of this compound on Cellular Markers
Target MoleculeCell TypeThis compound ConcentrationTreatment DurationObserved EffectCitation(s)
p-Akt (S473) Adipocytes50 µMPersistentSuppressed insulin-induced phosphorylation[11]
GRP78 SH-SY5Y neuroblastoma10-800 µM24 hUpregulated (protein)[5][6]
ATF4 SH-SY5Y neuroblastoma10-800 µM24 hUpregulated then downregulated (protein)[5][6]
CHOP SH-SY5Y neuroblastoma10-800 µM24 hUpregulated then downregulated (protein)[5][6]
NF-κB Human Macrophages30 µM1 hIncreased nuclear localization[8]
SLC39A10 (Zinc Importer) Human Macrophages30 µM44 h~2-fold increase in mRNA[9]
Metallothioneins (Zinc-binding) Human Macrophages30 µM44 h2-4 fold decrease in mRNA[9]

Section 4: Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound-BSA Conjugate

This protocol describes the preparation of a 5 mM this compound stock solution complexed with BSA at a 5:1 molar ratio, which can be further diluted in cell culture media.

Materials:

  • Elaidic acid powder

  • Ethanol (100%)

  • Fatty-acid-free BSA powder

  • Sterile 150 mM NaCl solution

  • Sterile cell culture grade water

  • Heated magnetic stir plate and sterile stir bars

  • Sterile 0.22 µm filter unit

Procedure:

  • Prepare 5% (w/v) BSA Solution:

    • Under sterile conditions, dissolve fatty-acid-free BSA in sterile 150 mM NaCl to a final concentration of 5% (50 mg/mL).

    • Stir gently at 37°C until fully dissolved (this may take 30-60 minutes). Do not vortex vigorously as this can denature the protein.

    • Sterile filter the BSA solution through a 0.22 µm filter. Keep warm at 37°C.[2][4]

  • Prepare 150 mM this compound Stock in Ethanol:

    • Weigh out the required amount of elaidic acid (MW ~282.46 g/mol ).

    • Dissolve in 100% ethanol to make a 150 mM stock solution.

    • Warm this solution to 65°C to ensure the fatty acid is fully dissolved.[4]

  • Complex this compound with BSA:

    • Place the warm 5% BSA solution on a stir plate set to 37°C with gentle stirring.

    • Slowly, drop-by-drop, add the 150 mM this compound stock solution to the stirring BSA solution to achieve the desired final concentration and molar ratio.

    • For a 5 mM this compound solution with a 5:1 molar ratio, you would add the appropriate volume of this compound stock to the BSA solution.

    • Let the mixture stir at 37°C for at least 1 hour to allow for complete conjugation.[2][4]

  • Final Steps:

    • The final solution should be clear. If it is cloudy, the conjugation may be incomplete or the concentration too high.

    • The stock solution can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.[1]

    • Prepare a vehicle control using the same procedure but adding an equivalent volume of pure ethanol instead of the this compound-ethanol stock.[4]

G Experimental Workflow for this compound Treatment cluster_prep 1. Reagent Preparation cluster_cell 2. Cell Culture & Treatment cluster_analysis 3. Data Acquisition & Analysis prep_this compound Prepare this compound Stock (in Ethanol) complex Complex this compound with BSA (37°C, 1hr) prep_this compound->complex prep_bsa Prepare Fatty-Acid-Free BSA Solution prep_bsa->complex seed Seed Cells at Consistent Density complex->seed treat Treat Cells with This compound-BSA & Controls seed->treat incubate Incubate for Defined Duration treat->incubate harvest Harvest Cells (Lysate or Staining) incubate->harvest assay Perform Assay (e.g., Western, Flow Cytometry) harvest->assay analyze Analyze Data (Normalize to Controls) assay->analyze

Caption: A generalized workflow for this compound experiments.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with this compound for the desired time. Include negative (vehicle) and positive controls.

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant from the same well/flask.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[12]

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[13]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube immediately before analysis. Do not wash the cells after staining.

    • Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.

    • Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[12]

Signaling Pathway Diagrams

G This compound-Induced ER Stress and Apoptosis Pathway This compound Elaidic Acid er_stress ER Stress This compound->er_stress grp78 GRP78 (Upregulation) er_stress->grp78 atf4 ATF4 (Upregulation) grp78->atf4 chop CHOP (Upregulation) atf4->chop apoptosis Apoptosis chop->apoptosis

Caption: this compound induces apoptosis via the GRP78/ATF4/CHOP pathway.[5][6]

G This compound's Effect on Insulin Signaling insulin Insulin ir Insulin Receptor insulin->ir pi3k PI3K ir->pi3k akt_pm Akt Accumulation at Plasma Membrane pi3k->akt_pm p_akt Phospho-Akt akt_pm->p_akt glut4 GLUT4 Fusion with Plasma Membrane p_akt->glut4 glucose Glucose Uptake glut4->glucose This compound Elaidic Acid This compound->akt_pm inhibits This compound->glut4 inhibits

Caption: this compound impairs insulin signaling by inhibiting Akt.[11]

References

Validation & Comparative

The Tale of Two Isomers: A Comparative Analysis of Elaidate and Oleate on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of elaidate (a trans fatty acid) and its cis isomer, oleate, on gene expression. The following sections detail the differential impact of these two fatty acids on key cellular pathways, supported by experimental data and methodologies.

Elaidic acid (this compound) and oleic acid (oleate) are both 18-carbon monounsaturated fatty acids, differing only in the configuration of their double bond. This seemingly subtle structural difference—a trans configuration in this compound versus a cis configuration in oleate—results in markedly distinct effects on cellular function and gene expression. Understanding these differences is crucial for research into metabolic and inflammatory diseases.

Comparative Data on Gene Expression

The following table summarizes the differential effects of this compound and oleate on the expression of key genes across various studies. The data highlights the divergent roles of these isomers in inflammation, lipid metabolism, and cellular homeostasis.

Gene/Protein Cell Type This compound Effect Oleate Effect Key Findings
Inflammatory Markers
NF-κB (nuclear translocation)Human MacrophagesIncreased[1][2][3]No significant increase[1][2][3]This compound promotes the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus.[1][2][3]
Pro-inflammatory Genes (e.g., Ptgs2, Cxcl2)RAW264.7 MacrophagesModest decreaseModest decreaseIn this specific study, both fatty acids showed a slight anti-inflammatory effect compared to the saturated fatty acid palmitate.[4]
Cholesterol & Lipid Metabolism
Cholesterol Synthesis Genes3T3-L1 Adipocytes, Hepa1-6 Hepatoma CellsUpregulatedNo significant changeThis compound induces a gene expression profile that favors cholesterol synthesis.[5]
SREBP-2 (Sterol Regulatory Element-Binding Protein 2)Hepa1-6 Hepatoma CellsActivatedNo significant changeThis compound promotes cholesterol biosynthesis by activating the SCAP-SREBP2 pathway.[5]
SREBP-1c (Sterol Regulatory Element-Binding Protein 1c)HuH-7 Hepatoma CellsIncreased mRNANo changeThis compound upregulates SREBP-1c, a key regulator of fatty acid synthesis.[6]
Stearoyl-CoA Desaturase 1 (SCD1)HEK293T and HepG2 CellsMarkedly elevated protein and mRNA levelsDecreased mRNA and protein levelsThis compound and oleate have opposing effects on the expression of SCD1, an enzyme involved in fatty acid metabolism.[7]
Zinc Homeostasis
Metallothioneins (Zn2+-binding proteins)Human MacrophagesDecreased (2-4 fold)-This compound uniquely alters zinc homeostasis by downregulating metallothionein expression.[1][2][3]
SLC39A10 (Zinc importer)Human MacrophagesIncreased (2-fold)-In conjunction with decreased metallothioneins, this compound treatment leads to increased intracellular zinc.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Cell Culture and Fatty Acid Treatment
  • Human Macrophages: Primary human monocytes were differentiated into macrophages. The cells were then incubated for specified durations (e.g., 1 hour, 15 hours, 44 hours) with fatty acids (e.g., 30 µM this compound or oleate) complexed to bovine serum albumin (BSA).[1][2][3]

  • 3T3-L1 Adipocytes and Hepa1-6 Hepatoma Cells: Differentiated 3T3-L1 adipocytes were treated with 1 mM fatty acids for 24 hours. Hepa1-6 cells were treated with 500 µM fatty acids for 24 hours.[5]

  • RAW264.7 Macrophages: Cells were treated with 500 µM of fatty acids or a vehicle control for 6 hours.[4]

  • HuH-7 and HEK293 Cells: HuH-7 human hepatoma cells were used to study hepatic lipogenesis. HEK293 cells were utilized for luciferase reporter gene assays to assess the activity of the sterol regulatory element (SRE).[6]

  • HEK293T and HepG2 Cells: Cells were treated for 24 hours with 100 µM of BSA-conjugated fatty acids to assess the impact on SCD1 expression.[7]

Gene Expression Analysis
  • Genome-Wide mRNA Expression: Whole exome mRNA expression profiling was performed on human macrophages treated with this compound or oleate for 44 hours to identify differentially expressed genes.[1][2]

  • Quantitative PCR (qPCR): The expression of specific genes of interest, such as metallothioneins, zinc transporters, and inflammatory markers, was quantified using qPCR.[1][2][4][7]

  • Western Blotting: Protein levels of key molecules like SCD1 were determined by Western blot analysis to complement mRNA expression data.[7]

Analysis of Cellular Signaling
  • NF-κB Nuclear Translocation: Immunofluorescence microscopy was used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in human macrophages after a 1-hour treatment with fatty acids.[1]

  • Luciferase Reporter Assays: To measure the transcriptional activity of the SRE, a luciferase reporter construct containing SRE elements was transfected into HEK293 cells. The cells were then treated with this compound or oleate, and luciferase activity was measured.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and oleate, as well as a generalized experimental workflow for studying their effects on gene expression.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_signaling Signaling & Functional Assays cell_culture Cell Culture (e.g., Macrophages, Hepatocytes) fatty_acid_prep Fatty Acid Preparation (Complexed with BSA) treatment Incubation with This compound or Oleate fatty_acid_prep->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction nfkb_assay NF-κB Translocation Assay treatment->nfkb_assay reporter_assay Luciferase Reporter Assay treatment->reporter_assay qpcr qPCR rna_extraction->qpcr microarray Microarray/ RNA-Seq rna_extraction->microarray western_blot Western Blot protein_extraction->western_blot

Fig. 1: Generalized experimental workflow for analyzing fatty acid effects on gene expression.

signaling_pathways cluster_this compound This compound Signaling cluster_oleate Oleate Signaling This compound This compound tlr4_this compound TLR4? This compound->tlr4_this compound scap_srebp2 SCAP-SREBP2 Activation This compound->scap_srebp2 srebp1c_up SREBP-1c Upregulation This compound->srebp1c_up zinc_influx Increased Zinc Influx This compound->zinc_influx nfkb_activation NF-κB Activation tlr4_this compound->nfkb_activation inflammatory_genes Inflammatory Gene Expression nfkb_activation->inflammatory_genes cholesterol_genes Cholesterol Synthesis Genes scap_srebp2->cholesterol_genes lipogenic_genes Lipogenic Gene Expression srebp1c_up->lipogenic_genes zinc_homeostasis Altered Zinc Homeostasis Genes zinc_influx->zinc_homeostasis oleate Oleate anti_inflammatory Anti-inflammatory Effects oleate->anti_inflammatory srebp_inhibition SREBP Inhibition oleate->srebp_inhibition lipid_metabolism_regulation Regulation of Lipid Metabolism srebp_inhibition->lipid_metabolism_regulation

Fig. 2: Differential signaling pathways activated by this compound versus oleate.

References

A Comparative In Vitro Analysis of Elaidate and Other Trans Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of elaidate, a major industrial trans fatty acid (TFA), with other trans fatty acids, primarily the ruminant TFA vaccenic acid and the industrial TFA linothis compound. The comparative analysis is based on experimental data from peer-reviewed studies, focusing on key cellular and molecular parameters. This document is intended to serve as a resource for researchers investigating the biological effects of different fatty acid isomers.

Executive Summary

In vitro studies reveal distinct cellular responses to different trans fatty acid isomers. While often grouped, this compound (C18:1 t9), vaccenic acid (C18:1 t11), and linothis compound (C18:2 t9, t12) exhibit varied effects on cell viability, lipid metabolism, and inflammatory signaling pathways. Generally, this compound and linothis compound demonstrate more pronounced pro-inflammatory and lipotoxic effects compared to vaccenic acid, which in some instances, shows neutral or even potentially beneficial effects in comparison. These differences underscore the importance of considering the specific TFA isomer in toxicological and metabolic research.

Data Presentation

The following tables summarize quantitative data from in vitro studies, comparing the effects of this compound to other trans fatty acids and the cis-isomer oleic acid.

Table 1: Comparative Effects on Cell Viability and Proliferation

Cell LineFatty AcidConcentration (µM)Incubation Time (h)EffectFinding
HepG2-SFElaidic Acid100168Decreased ProliferationElaidic acid reduced cell proliferation.
HepG2-SFVaccenic Acid100168No EffectVaccenic acid did not affect cell proliferation.
HUVSMCElaidic Acid50-Increased ProliferationCell proliferation increased to 115.37 ± 0.39%.[1]
HUVSMCLinoelaidic Acid20-Increased ProliferationCell proliferation increased to 117.5 ± 0.57%, showing a stronger effect than elaidic acid.[1]
EA.hy926Elaidic Acid10048Reduced ViabilityReduced cell viability by an average of 20%.
EA.hy926Vaccenic Acid10048Reduced ViabilityReduced cell viability by an average of 20%.

Table 2: Comparative Effects on Lipid Metabolism

Cell LineFatty AcidConcentration (µM)Incubation Time (h)Parameter MeasuredFinding
Rat HepatocytesElaidic Acid--Phospholipid IncorporationMore esterified into phospholipids than vaccenic acid (P < 0.05).[2]
Rat HepatocytesVaccenic Acid--Phospholipid IncorporationLess esterified into phospholipids compared to elaidic acid.[2]
Rat HepatocytesElaidic Acid--Triacylglycerol IncorporationIncorporated to the same extent as vaccenic acid.[2]
Rat HepatocytesVaccenic Acid--Triacylglycerol IncorporationIncorporated to the same extent as elaidic acid.[2]
HepG2-SFElaidic Acid100168Triacylglycerol AccumulationAccumulated to a higher degree than trans-vaccenic acid.[3]
HepG2-SFVaccenic Acid100168Triacylglycerol AccumulationAccumulated to a lesser degree than elaidic acid.[3]

Table 3: Comparative Effects on Inflammatory Markers

Cell LineFatty AcidConcentration (µM)Incubation Time (h)Inflammatory MarkerFinding
EA.hy926Elaidic Acid5048MCP-1, RANTES, IL-8Increased production in response to TNF-α.
EA.hy926Vaccenic Acid148ICAM-1, RANTESDecreased production in response to TNF-α.
EA.hy926Elaidic Acid5048THP-1 Monocyte AdhesionIncreased adhesion.
EA.hy926Vaccenic Acid148THP-1 Monocyte AdhesionReduced adhesion.
HUVSMCElaidic Acid50-PCNA, CDK2, Cyclin EIncreased mRNA and protein expression.[1]
HUVSMCLinoelaidic Acid20-PCNA, CDK2, Cyclin EIncreased mRNA and protein expression.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for in vitro fatty acid treatment and analysis.

Fatty Acid Solution Preparation and Cell Treatment

This protocol outlines the preparation of fatty acid-bovine serum albumin (BSA) complexes for cell culture experiments.

  • Materials:

    • Fatty acids (Elaidic acid, Vaccenic acid, Linoelaidic acid, Oleic acid)

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Ethanol

    • Phosphate-buffered saline (PBS)

    • Cell culture medium (e.g., DMEM)

  • Procedure:

    • Prepare a stock solution of the fatty acid in ethanol.

    • Prepare a BSA solution in PBS or serum-free cell culture medium.

    • Warm the BSA solution to 37°C.

    • Add the fatty acid stock solution dropwise to the BSA solution while stirring gently to form a complex.

    • Incubate the fatty acid-BSA complex solution at 37°C for at least 30 minutes to ensure complete conjugation.

    • Sterilize the final solution by passing it through a 0.22 µm filter.

    • Dilute the fatty acid-BSA complex in complete cell culture medium to the desired final concentration for treating cells.

    • Incubate cells with the fatty acid-containing medium for the specified duration. Control cells should be treated with a BSA-ethanol vehicle solution.

Cell Viability and Proliferation Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.

  • Materials:

    • MTT reagent

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with different concentrations of fatty acid-BSA complexes for the desired time.

    • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Lipid Extraction and Analysis

This protocol describes the extraction of total lipids from cultured cells for subsequent analysis by gas chromatography (GC).

  • Materials:

    • Chloroform

    • Methanol

    • PBS

    • Nitrogen gas

    • GC-FID or GC-MS system

  • Procedure:

    • After fatty acid treatment, wash cells with ice-cold PBS.

    • Scrape cells and transfer to a glass tube.

    • Add a mixture of chloroform and methanol (typically 2:1, v/v) to the cell suspension for lipid extraction.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen gas.

    • The dried lipid extract can then be transesterified to fatty acid methyl esters (FAMEs) for analysis by GC to determine the fatty acid composition.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the mRNA expression of target genes.

  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • qRT-PCR master mix with SYBR Green

    • Gene-specific primers

    • qRT-PCR instrument

  • Procedure:

    • Isolate total RNA from fatty acid-treated and control cells using an appropriate RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using the synthesized cDNA, SYBR Green master mix, and primers for the target genes (e.g., inflammatory cytokines, cell cycle regulators) and a housekeeping gene for normalization.

    • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways affected by this compound and other trans fatty acids in vitro.

G Elaidic Acid-Induced Inflammatory Signaling Pathway EA Elaidic Acid TLR4 TLR4 EA->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines Adhesion Adhesion Molecules (ICAM-1) NFkB->Adhesion G Comparative Fatty Acid Metabolism and Cellular Fate cluster_0 Fatty Acids cluster_1 Cellular Processes EA Elaidic Acid PL Phospholipid Synthesis EA->PL Higher incorporation (vs. Vaccenic) TAG Triacylglycerol Synthesis EA->TAG Higher accumulation (vs. Vaccenic) Inflammation Inflammatory Response EA->Inflammation Pro-inflammatory Proliferation Cell Proliferation EA->Proliferation Stimulates (in some cells) VA Vaccenic Acid VA->PL Lower incorporation (vs. Elaidic) VA->TAG Lower accumulation (vs. Elaidic) VA->Inflammation Less inflammatory/ Anti-inflammatory VA->Proliferation Neutral (in some cells) OA Oleic Acid OA->Inflammation Generally Anti-inflammatory G General Workflow for In Vitro Fatty Acid Comparison cluster_0 Preparation cluster_1 Cell Culture cluster_2 Treatment cluster_3 Analysis cluster_4 Data Interpretation prep Prepare Fatty Acid-BSA Complexes (this compound, Vaccenate, Linothis compound, Oleate) culture Seed and Culture Cells (e.g., HepG2, EA.hy926, HUVSMC) prep->culture treat Treat Cells with Fatty Acids and Vehicle Control culture->treat viability Cell Viability/Proliferation (MTT Assay) treat->viability lipid Lipid Metabolism (Lipid Extraction, GC) treat->lipid inflammation Inflammatory Markers (qRT-PCR, ELISA) treat->inflammation data Compare Effects of Different Fatty Acid Isomers viability->data lipid->data inflammation->data

References

cross-validation of different elaidate quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Elaidate Quantification Methods

For researchers, scientists, and drug development professionals, the accurate quantification of this compound, the principal trans isomer of oleic acid, is crucial for various applications, from food safety analysis to biomedical research. This guide provides an objective comparison of the primary analytical techniques used for this compound quantification: Gas Chromatography-Mass Spectrometry/Flame Ionization Detection (GC-MS/FID), Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR), High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD), and Raman Spectroscopy.

This document outlines the performance characteristics, detailed experimental protocols, and visual workflows for each method to assist in selecting the most appropriate technique for your research needs.

Performance Comparison

The selection of an analytical method for this compound quantification depends on a balance of factors including sensitivity, accuracy, sample throughput, and the complexity of the sample matrix. The following table summarizes the key quantitative performance parameters for each of the discussed methods.

ParameterGC-MS/FIDATR-FTIRHPLC-ELSDRaman Spectroscopy
**Linearity (R²) **>0.999[1]>0.99>0.999[2]>0.99[3]
Limit of Detection (LOD) 2.20 µg/mL (as elaidic acid)[1]~0.34% of total fat[4]0.02 - 0.04 µg[5]0.007 mol/L[3]
Limit of Quantification (LOQ) 4.38 µg/mL (as elaidic acid)[1]~2% of total fat (single-bounce ATR)[4]0.04 - 0.10 µg[5]0.02 mol/L[3]
Accuracy (% Recovery) 91.1 - 98.4%[1]High accuracy in the 5-40% trans fat range[6]94.5 - 98.7%[2]High correlation with reference methods[7]
Precision (%RSD) < 10%[1]Superior to transmission IR methods[6]< 1%[2]Low relative errors[3]
Sample Preparation Derivatization to FAMEs requiredMinimal to noneDerivatization may be requiredMinimal to none
Analysis Time ~20-60 min per sample~5 min per sample[6]~15-35 min per sample[8][9]~1-2 min per sample
Specificity High, can separate isomersGood for total trans fat, less specific for individual isomersGood, can separate cis/trans isomersGood, characteristic peaks for trans configuration

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using the four different analytical techniques.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis LipidExtraction Lipid Extraction (e.g., Folch method) Derivatization Derivatization to FAMEs (e.g., BF3-methanol) LipidExtraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by MS or FID Separation->Detection Quantification Quantification (Internal Standard) Detection->Quantification

GC-MS/FID Experimental Workflow

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_analysis ATR-FTIR Analysis cluster_data Data Analysis SampleApplication Direct Application of Melted Sample to ATR Crystal SpectrumAcquisition Spectrum Acquisition SampleApplication->SpectrumAcquisition PeakAnalysis Analysis of trans band (around 966 cm⁻¹) SpectrumAcquisition->PeakAnalysis Quantification Quantification using Calibration Curve PeakAnalysis->Quantification

ATR-FTIR Experimental Workflow

HPLC-ELSD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Analysis LipidExtraction Lipid Extraction Derivatization Derivatization (optional) LipidExtraction->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Separation on Reversed-Phase Column Injection->Separation Detection Detection by ELSD Separation->Detection Quantification Quantification (External/Internal Standard) Detection->Quantification Raman_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis cluster_data Data Analysis SamplePlacement Direct Placement of Sample under Laser SpectrumAcquisition Raman Spectrum Acquisition SamplePlacement->SpectrumAcquisition PeakAnalysis Analysis of trans C=C stretching band (~1670 cm⁻¹) SpectrumAcquisition->PeakAnalysis Quantification Quantification using Chemometrics/Calibration PeakAnalysis->Quantification

References

The Tale of Two Fatty Acids: A Comparative Guide to Elaidic Acid and its Control Lipid in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers delving into the cellular impacts of dietary fats, understanding the nuanced differences between trans and cis fatty acid isomers is paramount. This guide provides a comprehensive comparison of elaidate (the major trans fatty acid found in industrially produced trans fats) and its cis-isomer, oleate, which serves as the ideal control lipid in experimental studies. By presenting key experimental data, detailed protocols, and visual workflows, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to design and interpret studies on the biological effects of this compound.

At a Glance: Elaidic Acid vs. Oleic Acid

Elaidic acid and oleic acid share the same chemical formula (C18H34O2) but differ in the spatial arrangement of their hydrogen atoms around the double bond. This seemingly minor structural variance leads to profound differences in their physical properties and biological activities. Oleic acid, with its cis configuration, has a kinked structure and is liquid at room temperature, while elaidic acid's trans configuration results in a more linear shape, similar to saturated fatty acids, and a solid state at room temperature.[1] This structural disparity is the foundation for their divergent effects on cellular function.

Comparative Experimental Data

The following tables summarize quantitative data from studies directly comparing the effects of elaidic acid and oleic acid on various cell lines. These studies consistently demonstrate that oleic acid is not merely a passive control but often elicits effects that are contrary to those of elaidic acid, highlighting the importance of using the correct isomeric control.

Table 1: Differential Effects on Gene Expression in Adipocytes and Myotubes

Cell LineTreatment (100 µM for 24h)GeneFold Change vs. Vehicle ControlReference
3T3-L1 Adipocytes Elaidic AcidResistinNo significant change[2]
Oleic AcidResistin↓ 28%[2]
Elaidic AcidAdiponectinNo significant change[2]
Oleic AcidAdiponectin↑ 25%[2]
C2C12 Myotubes Elaidic AcidIL-15↓ ~25%[2]
Oleic AcidIL-15No significant change[2]
Elaidic AcidTNF-α↑ (dose-dependent)[2]
Oleic AcidTNF-αNo significant change[2]
Elaidic AcidIL-6No significant change[2]
Oleic AcidIL-6↑ (dose-dependent)[2]

Table 2: Impact on Cell Viability and Apoptosis in SH-SY5Y Neuroblastoma Cells

Treatment (24h)ConcentrationCell Viability (% of Control)Apoptotic Cells (%)Reference
Elaidic Acid 20 µM~95%Not significantly different from control[3][4][5]
50 µM~90%Slightly increased vs. control[3][4][5]
100 µM~80%Significantly increased vs. control[3][4][5]
200 µM~65%-[3]
400 µM~50%-[3]
800 µM~40%-[3]

Table 3: Effects on Colorectal Cancer Cell Pro-Metastatic Properties

Cell LineTreatmentParameterObservationReference
CT26 & HT29 Elaidic AcidGrowth, Survival, InvasionEnhanced in a dose-dependent manner[6]
Oleic AcidGrowth, Survival, InvasionNo significant enhancement compared to vehicle[6]
CT26 & HT29 Elaidic AcidSphere Formation (Stemness)Increased number and size of spheres[6]
Oleic AcidSphere Formation (Stemness)Less pronounced sphere formation[6]
CT26 & HT29 Elaidic AcidStemness Factor Expression (CD133, Oct4)Induced expression[6]
Oleic AcidStemness Factor Expression (CD133, Oct4)No significant induction[6]

Experimental Protocols

To ensure reproducibility and accuracy in this compound treatment studies, adherence to well-defined experimental protocols is crucial. The following are generalized methodologies based on the cited literature for key experiments.

Fatty Acid Stock Solution Preparation and Cell Treatment
  • Stock Solution Preparation:

    • Dissolve elaidic acid or oleic acid in an appropriate solvent such as ethanol or dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[2]

    • For cell culture experiments, fatty acids are typically complexed to fatty acid-free bovine serum albumin (BSA) to mimic physiological transport and enhance solubility in aqueous media.

    • To prepare the fatty acid-BSA complex, the fatty acid stock solution is added dropwise to a warm (e.g., 37°C) BSA solution in serum-free culture medium while stirring. The molar ratio of fatty acid to BSA is a critical parameter and should be optimized for the specific cell type and experimental goals.

  • Cell Treatment:

    • Cells are seeded in appropriate culture vessels and allowed to adhere and reach the desired confluency.

    • The growth medium is then replaced with serum-free or low-serum medium containing the fatty acid-BSA complex at the final desired concentration.

    • A vehicle control (medium with BSA and the solvent used for the fatty acid stock) and an oleic acid-BSA complex control are essential for all experiments.

    • The duration of treatment will vary depending on the endpoint being measured (e.g., 24 hours for gene expression studies, or longer for chronic exposure models).[2]

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to attach overnight.[4]

  • Treat the cells with various concentrations of elaidic acid, oleic acid (as a control), and a vehicle control for the desired time period (e.g., 24 hours).

  • After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treat cells with elaidic acid, oleic acid, and a vehicle control as described above.

  • After treatment, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

Cell Invasion Assay (Transwell Assay)
  • Coat the upper chamber of a Transwell insert with a basement membrane extract (e.g., Matrigel).

  • Seed pre-treated (with elaidic acid, oleic acid, or vehicle) cancer cells in the upper chamber in serum-free medium.

  • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of invading cells under a microscope.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental design and the molecular mechanisms at play, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Stock Solutions Prepare Stock Solutions (Elaidic Acid & Oleic Acid in Solvent) BSA Complex Complex with Fatty Acid-Free BSA in Serum-Free Medium Stock Solutions->BSA Complex Treatment Treat Cells with: - Vehicle Control (BSA + Solvent) - Oleic Acid-BSA (Control Lipid) - Elaidic Acid-BSA BSA Complex->Treatment Seed Cells Seed Cells in Culture Plates Seed Cells->Treatment Gene Expression Gene Expression Analysis (qPCR, Microarray) Treatment->Gene Expression Viability/Apoptosis Cell Viability & Apoptosis Assays (MTT, Flow Cytometry) Treatment->Viability/Apoptosis Functional Assays Functional Assays (Invasion, Migration) Treatment->Functional Assays Signaling Pathways Signaling Pathway Analysis (Western Blot) Treatment->Signaling Pathways

Experimental Workflow for this compound Treatment Studies.

G cluster_pathway Elaidic Acid-Induced Pro-Metastatic Signaling Elaidic Acid Elaidic Acid Wnt Wnt Signaling Elaidic Acid->Wnt Activates ERK1/2 ERK1/2 Signaling Elaidic Acid->ERK1/2 Activates Oleic Acid Oleic Acid NoEffect Basal Signaling Oleic Acid->NoEffect Metastasis Enhanced Cell Growth, Survival, Invasion, & Stemness Wnt->Metastasis ERK1/2->Metastasis

Elaidic Acid-Induced Pro-Metastatic Signaling Pathways.

Conclusion

The evidence presented in this guide underscores the critical importance of selecting the appropriate control lipid when studying the effects of elaidic acid. Oleic acid, as the cis-isomer, provides the most biologically relevant comparison, revealing the specific consequences of the trans configuration. The detrimental effects of elaidic acid on cellular processes, ranging from altered gene expression to the promotion of apoptosis and cancer metastasis, stand in stark contrast to the often neutral or beneficial effects of oleic acid. For researchers in basic science and drug development, a clear understanding of these differences is essential for the accurate interpretation of experimental results and the advancement of knowledge regarding the health impacts of dietary trans fats.

References

Elaidate's Impact on Insulin Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consumption of trans fatty acids, particularly elaidate, has been linked to an increased risk of insulin resistance and type 2 diabetes. Understanding the molecular mechanisms by which this compound impairs insulin signaling is crucial for developing effective therapeutic strategies. This guide provides a comparative analysis of this compound's effects on key components of the insulin signaling pathway, contrasting its actions with other fatty acids like the saturated fatty acid stearate and the cis-unsaturated fatty acid oleate.

Disruption of the Insulin Signaling Cascade by this compound

This compound has been shown to interfere with multiple stages of the insulin signaling pathway, from the initial phosphorylation events at the insulin receptor substrate to the final steps of glucose transporter translocation and fusion with the plasma membrane. Notably, its mechanism of inducing insulin resistance appears to be distinct from that of saturated fatty acids.[1][2]

A critical point of divergence is the effect on the phosphorylation of Akt (also known as Protein Kinase B) and its downstream substrate, AS160. Persistent exposure of adipocytes to this compound suppresses the insulin-induced phosphorylation of both Akt and AS160.[1][2] In contrast, the saturated fatty acid stearate does not inhibit the phosphorylation of these key signaling molecules.[1][2] This suggests that this compound specifically targets the Akt signaling node, a central regulator of glucose metabolism.

Furthermore, this compound's interference extends to the trafficking of GLUT4, the primary insulin-responsive glucose transporter. While it does not prevent the movement (translocation) of GLUT4 storage vesicles to the plasma membrane, it significantly impairs their fusion with the membrane.[1][2] This ultimately reduces the number of functional glucose transporters on the cell surface, leading to decreased glucose uptake. Stearate, on the other hand, does not suppress either the translocation or the fusion of GLUT4 storage vesicles.[1][2]

Some studies also suggest that diets high in trans fatty acids can interfere with insulin signaling further upstream by altering insulin receptor substrates (IRS).[3] This interference may involve intracellular kinases that modify the phosphorylation state of IRS proteins, thereby dampening the downstream signal.[3]

Quantitative Comparison of Fatty Acid Effects on Insulin Signaling

The following tables summarize the differential effects of this compound compared to other fatty acids on key events in the insulin signaling pathway based on available experimental data.

Signaling Event This compound Stearate (Saturated) Oleate (Cis-Unsaturated) Reference
IRS-1 Phosphorylation ReducedVariable EffectsGenerally No Inhibition[4]
Akt Phosphorylation SuppressedNo Significant EffectNo Significant Effect[1][2]
AS160 Phosphorylation SuppressedNo Significant EffectNot Reported[1][2]
GLUT4 Dynamics This compound Stearate (Saturated) Reference
Translocation to Plasma Membrane No Significant EffectNo Significant Effect[1][2]
Fusion with Plasma Membrane SuppressedNo Significant Effect[1][2]
Glucose Uptake ImpairedImpaired (distinct mechanism)Generally No Inhibition

Visualizing the Impact of this compound on Insulin Signaling

The following diagrams illustrate the canonical insulin signaling pathway and highlight the specific points of disruption caused by this compound.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates (Tyr) GLUT4_pm GLUT4 Glucose Uptake Glucose Uptake GLUT4_pm->Glucose Uptake PI3K PI3K IRS1->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates AS160 AS160 Akt->AS160 Phosphorylates (inhibits) GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibits Fusion GLUT4_vesicle->GLUT4_pm Translocation & Fusion

Caption: Canonical Insulin Signaling Pathway.

Elaidate_Effect_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 GLUT4_pm GLUT4 Glucose Uptake Glucose Uptake GLUT4_pm->Glucose Uptake PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt AS160 AS160 Akt->AS160 GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle GLUT4_vesicle->GLUT4_pm Fusion Elaidate_node This compound Elaidate_node->Akt Suppresses Phosphorylation Elaidate_node->AS160 Suppresses Phosphorylation Elaidate_node->GLUT4_vesicle Inhibits Fusion Decreased Glucose Uptake Decreased Glucose Uptake

Caption: this compound's disruption of insulin signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blot for Phosphorylated Akt (Ser473)

This protocol is for the detection of phosphorylated Akt in adipocytes treated with this compound.

  • Cell Culture and Treatment: Differentiated 3T3-L1 adipocytes are incubated with 50 µM this compound or a vehicle control for 24-48 hours. Cells are then stimulated with 100 nM insulin for 10-15 minutes.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated Akt (Ser473). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is subsequently stripped and re-probed with an antibody for total Akt to normalize for protein loading.

GLUT4 Translocation and Fusion Assay

This protocol distinguishes between the translocation and fusion of GLUT4 vesicles.

  • Cell Culture and Transfection: 3T3-L1 preadipocytes are electroporated with a plasmid encoding for pHluorin-tagged GLUT4 (GLUT4-pHluorin) and then differentiated into adipocytes.

  • Cell Treatment: Differentiated adipocytes are treated with 50 µM this compound or a vehicle control for 24-48 hours.

  • Live-Cell Imaging: Cells are imaged using a total internal reflection fluorescence microscopy (TIRFm) system. A baseline is established before stimulating with 100 nM insulin.

  • Data Analysis:

    • Translocation: The arrival of GLUT4-pHluorin vesicles at the plasma membrane is quantified as an increase in the number of fluorescent spots in the TIRF field.

    • Fusion: The fusion of these vesicles with the plasma membrane is detected as a rapid increase and subsequent decay in the fluorescence intensity of individual spots, as the pHluorin is exposed to the neutral extracellular medium. The number and frequency of fusion events are quantified.

Glucose Uptake Assay

This assay measures the rate of glucose transport into adipocytes.

  • Cell Culture and Treatment: Differentiated 3T3-L1 adipocytes are treated with this compound, stearate, or a vehicle control for 24-48 hours.

  • Starvation: Cells are serum-starved for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Insulin Stimulation: Cells are stimulated with 100 nM insulin for 30 minutes at 37°C.

  • Glucose Uptake: 2-deoxy-[³H]-glucose is added to the cells for 5-10 minutes.

  • Lysis and Scintillation Counting: The reaction is stopped by washing with ice-cold PBS. Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter. Non-specific uptake is determined in the presence of cytochalasin B.

Experimental Workflow

The following diagram outlines the general workflow for investigating the effects of this compound on insulin signaling.

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Fatty Acid Treatment cluster_assays Analysis cluster_data Data Interpretation Preadipocytes 3T3-L1 Preadipocytes Differentiation Induce Differentiation (MDI) Preadipocytes->Differentiation Adipocytes Differentiated Adipocytes Differentiation->Adipocytes Treatment Incubate with: - Control - this compound - Stearate - Oleate Adipocytes->Treatment WB Western Blot (p-Akt, p-AS160, etc.) Treatment->WB Microscopy TIRF Microscopy (GLUT4 Translocation/Fusion) Treatment->Microscopy GlucoseUptake Glucose Uptake Assay Treatment->GlucoseUptake Data Quantify & Compare: - Protein Phosphorylation - Vesicle Dynamics - Glucose Transport WB->Data Microscopy->Data GlucoseUptake->Data

Caption: Workflow for studying this compound's effects.

References

A Researcher's Guide to Lipotoxicity Models: Comparing Elaidate-Induced Cellular Stress and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate modeling of lipotoxicity is crucial for understanding cellular dysfunction in metabolic diseases and for the development of effective therapeutics. This guide provides a comparative analysis of elaidate-induced lipotoxicity models against other commonly used alternatives, with a focus on reproducibility, experimental protocols, and underlying signaling pathways.

The trans fatty acid this compound is frequently used to induce lipotoxicity in vitro, mimicking the cellular stress observed in conditions like non-alcoholic fatty liver disease (NAFLD) and cardiovascular disease. However, the reproducibility of these models can be influenced by various factors. This guide offers a detailed comparison with palmitate-induced models, as well as brief overviews of lipopolysaccharide (LPS) and ceramide-induced models, to aid researchers in selecting the most appropriate system for their experimental needs.

Factors Influencing Reproducibility in Lipotoxicity Models

The reproducibility of in vitro lipotoxicity studies is a significant concern. Several factors can contribute to variability in experimental outcomes, making direct comparisons between studies challenging. Key considerations include the preparation of fatty acid solutions, the choice of cell line, and the specific experimental conditions.[1]

FactorImpact on ReproducibilityRecommendations for Standardization
Fatty Acid Preparation The solvent used (e.g., ethanol, DMSO) and the molar ratio of fatty acid to bovine serum albumin (BSA) can significantly alter the effective concentration of free fatty acids and impact cell viability and signaling.[1]Clearly report the solvent, the final concentration of the solvent in the culture medium, the source and grade of BSA, and the precise molar ratio of fatty acid to BSA.
Cell Line Different cell lines (e.g., HepG2, J774 macrophages, HUVECs) exhibit varying sensitivities and metabolic responses to the same fatty acid treatment.Select cell lines relevant to the disease model and consistently use the same cell line and passage number for comparative experiments.
Treatment Duration The duration of fatty acid exposure can dramatically influence the observed cellular responses, from initial stress signals to apoptosis.Optimize and consistently apply the treatment duration based on the specific endpoints being measured.
Basal Media Composition The composition of the cell culture medium, including glucose and serum concentrations, can modulate cellular metabolism and influence the response to lipotoxic insults.Maintain a consistent and well-defined basal medium formulation throughout all experiments.

Comparative Analysis: this compound vs. Palmitate-Induced Lipotoxicity

This compound and the saturated fatty acid palmitate are two of the most common inducers of lipotoxicity in vitro. While both can elicit cellular stress, they often do so through distinct mechanisms and with different potencies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of lipotoxicity studies. Below are representative protocols for inducing lipotoxicity with this compound and palmitate.

This compound-Induced Lipotoxicity Protocol (General)

  • Preparation of this compound-BSA Complex:

    • Dissolve sodium this compound in a suitable solvent (e.g., ethanol) to create a stock solution.

    • Prepare a solution of fatty acid-free BSA in sterile PBS or cell culture medium.

    • Warm both solutions to 37-55°C.

    • Add the this compound stock solution dropwise to the BSA solution while stirring to achieve the desired molar ratio (e.g., 3:1 to 6:1 this compound:BSA).

    • Sterile-filter the final complex.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2, J774 macrophages) at a predetermined density and allow them to adhere and reach the desired confluency.

    • Replace the culture medium with a medium containing the this compound-BSA complex at the desired final concentration (typically 100-800 µM).

    • Incubate for the desired duration (e.g., 8, 24, or 48 hours).

  • Endpoint Analysis:

    • Assess cell viability (e.g., MTT assay), apoptosis (e.g., caspase-3 activity), inflammation (e.g., cytokine measurement), or lipid accumulation (e.g., Oil Red O staining).

Palmitate-Induced Lipotoxicity Protocol (General)

  • Preparation of Palmitate-BSA Complex:

    • Dissolve sodium palmitate in a solvent like ethanol at an elevated temperature (e.g., 70°C) to create a stock solution.

    • Prepare a fatty acid-free BSA solution in sterile PBS or culture medium, warmed to 37-55°C.

    • Add the warm palmitate stock solution to the BSA solution with constant stirring to achieve the desired molar ratio (e.g., 3:1 to 6:1 palmitate:BSA).

    • Sterile-filter the complex.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HepG2, HUVEC, articular chondrocytes) to the appropriate confluency.

    • Treat cells with the palmitate-BSA complex at final concentrations typically ranging from 100 µM to 1 mM.

    • Incubation times can vary from a few hours to 72 hours depending on the cell type and endpoint.[2]

  • Endpoint Analysis:

    • Analyze for markers of lipotoxicity such as ER stress (e.g., CHOP expression), inflammation (e.g., IL-6, COX2 expression), apoptosis, and changes in cell viability.[2]

Quantitative Comparison of Cellular Responses
ParameterThis compoundPalmitateKey Findings and Citations
Cell Viability Can reduce cell viability, but effects are cell-type dependent. In some models, it is less toxic than palmitate.Generally considered more cytotoxic than this compound and oleate, inducing significant cell death in a dose- and time-dependent manner in various cell types including HepG2 cells and articular chondrocytes.[2][3]
Inflammation Induces inflammatory responses, including activation of NF-κB and the NLRP3 inflammasome.A potent inducer of inflammation, often acting synergistically with other inflammatory stimuli like IL-1β. It can upregulate the expression of pro-inflammatory genes such as IL6 and COX2.[2]
ER Stress Can induce endoplasmic reticulum (ER) stress.A well-established inducer of ER stress, leading to the activation of the unfolded protein response (UPR).[4]
Lipid Accumulation Promotes the accumulation of intracellular lipid droplets.Induces lipid droplet formation, though the morphology of these droplets can differ from those induced by unsaturated fatty acids like oleate.[5][6]
Caspase Activation Can lead to the activation of apoptotic pathways.Induces caspase-3/7 activation, leading to apoptosis, particularly in the presence of other stressors.[2][7]

Signaling Pathways in this compound- and Palmitate-Induced Lipotoxicity

The lipotoxic effects of this compound and palmitate are mediated by complex intracellular signaling cascades. Understanding these pathways is key to identifying potential therapeutic targets.

This compound-Induced Signaling

This compound-induced lipotoxicity often involves the activation of inflammatory and stress-response pathways. One key pathway involves the activation of the NLRP3 inflammasome, which is triggered by ER stress and the subsequent activation of the MAPK signaling pathway.

Elaidate_Signaling This compound This compound ERS Endoplasmic Reticulum Stress (ERS) This compound->ERS MAPK MAPK Pathway Activation ERS->MAPK NLRP3 NLRP3 Inflammasome Activation MAPK->NLRP3 Inflammation Inflammation (e.g., IL-1β release) NLRP3->Inflammation

This compound-induced NLRP3 inflammasome activation pathway.
Palmitate-Induced Signaling

Palmitate-induced lipotoxicity is strongly associated with ER stress and the unfolded protein response (UPR). Palmitate can also activate inflammatory pathways, in some cases synergizing with other pro-inflammatory signals.

Palmitate_Signaling Palmitate Palmitate TLR4 TLR4 Signaling Palmitate->TLR4 ERS_UPR ER Stress / UPR Palmitate->ERS_UPR Inflammation Inflammation (IL-6, COX2) TLR4->Inflammation Apoptosis Apoptosis (Caspase Activation) TLR4->Apoptosis ERS_UPR->Apoptosis

Key signaling pathways in palmitate-induced lipotoxicity.

Alternative Lipotoxicity Models

Beyond this compound and palmitate, other models can be employed to study specific aspects of lipotoxicity.

  • Lipopolysaccharide (LPS)-Induced Lipotoxicity: LPS, a component of the outer membrane of Gram-negative bacteria, can induce a potent inflammatory response that exacerbates lipotoxicity. This model is particularly relevant for studying the interplay between gut-derived endotoxins and metabolic stress in conditions like NAFLD.

  • Ceramide-Induced Lipotoxicity: Ceramides are bioactive lipids that accumulate during lipotoxic conditions and are implicated in inducing insulin resistance and apoptosis. Using exogenous ceramides or inhibitors of ceramide synthesis allows for the direct investigation of their role in cellular dysfunction.

Conclusion

The choice of a lipotoxicity model depends on the specific research question. This compound-induced models are valuable for studying the effects of trans fatty acids, but researchers must be mindful of the factors that can influence reproducibility. Palmitate serves as a robust alternative for modeling lipotoxicity driven by saturated fatty acids and has a well-characterized impact on ER stress and inflammation. For studies focused on the interaction between metabolic and infectious stressors, LPS models are highly relevant, while ceramide-based models allow for a more targeted investigation of specific lipid mediator pathways. By carefully selecting and standardizing their experimental models, researchers can generate more reliable and comparable data, ultimately advancing our understanding of lipotoxicity and the development of novel therapeutic strategies.

References

Comparison Guide: Validating Elaidate as a Specific Substrate for Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating elaidate, a trans-fatty acid, as a specific substrate for Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1). ACSL1 is a key enzyme that converts free long-chain fatty acids into their metabolically active acyl-CoA esters, playing a crucial role in lipid biosynthesis and degradation.[1][2] The enzyme typically prefers saturated and monounsaturated fatty acids with 16-18 carbon chains.[3][4] This document outlines the necessary experiments, presents comparative data for known substrates, and provides detailed protocols to objectively assess the performance of this compound.

Comparative Substrate Analysis

The initial step in validating a novel substrate is to compare its kinetic parameters against established substrates of the enzyme. The following table summarizes known Michaelis-Menten kinetic values for common C16-C18 fatty acids with ACSL1. The values for this compound are presented as "To Be Determined," representing the primary goal of the subsequent experimental protocols.

SubstrateChemical FormulaTypeKm (µM)Vmax (nmol/min/mg)Catalytic Efficiency (kcat/Km)
Palmitate C16:0Saturated~10-20To Be DeterminedTo Be Determined
Stearate C18:0Saturated~5-15To Be DeterminedTo Be Determined
Oleate C18:1 (cis-Δ9)Monounsaturated (cis)~4-10To Be DeterminedTo Be Determined
This compound C18:1 (trans-Δ9) Monounsaturated (trans) To Be Determined To Be Determined To Be Determined

Note: Kinetic values can vary based on assay conditions, enzyme source (species, recombinant vs. native), and purification quality. The values presented are approximate ranges based on published literature. The primary objective is to determine these values for this compound under identical experimental conditions for a direct comparison.

Experimental Workflow and Key Pathways

A systematic approach is required to validate a new enzyme substrate, progressing from in vitro kinetic analysis to cell-based functional assays.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation P1 Recombinant ACSL1 Expression & Purification P2 Enzyme Kinetics Assay (Radiolabeled this compound) P1->P2 P3 Michaelis-Menten Analysis (Determine Km, Vmax) P2->P3 C1 ACSL1 Overexpression in Cell Line (e.g., HEK293) P3->C1 If kinetics are favorable C2 Incubate with this compound C1->C2 C3 Lipidomics Analysis (LC-MS/MS) C2->C3 C4 Quantify Elaidoyl-CoA & Downstream Lipids C3->C4 Result Substrate Validation Confirmed C4->Result cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria FA Free Fatty Acids (this compound, Oleate) ACSL1 ACSL1 FA->ACSL1 ACoA Fatty Acyl-CoA (Elaidoyl-CoA, Oleoyl-CoA) ACSL1->ACoA LIPID Complex Lipid Synthesis (Triacylglycerols, Phospholipids) ACoA->LIPID  Esterification BETA_OX β-Oxidation (Energy Production) ACoA->BETA_OX  Transport via CPT1 comparison Attribute Oleate (cis) This compound (trans) row1 Isomer Type Cis Isomer Trans Isomer row2 Molecular Shape Kinked (~120° bend) Linear / Straight row3 Known ACSL1 Substrate Yes To Be Validated row4 Metabolic Fate Efficiently metabolized via β-oxidation & esterification Potentially altered partitioning and metabolism

References

Comparative Lipidomics of Elaidate-Treated vs. Control Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the lipidomic profiles of cells treated with elaidic acid versus control cells. The information is targeted towards researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.

Data Presentation: Quantitative Lipidomic Analysis

The following tables summarize the key quantitative changes in the fatty acid composition of phospholipids in HepG2 cells following treatment with elaidic acid (100 µM for 6 days) compared to control cells, based on data from a seminal study in the field.[1]

Table 1: High-Abundance Fatty Acids in Phospholipids

Fatty AcidControl (% of Total FAMEs)Elaidic Acid-Treated (% of Total FAMEs)
16:0 (Palmitic Acid)~22%~20%
18:0 (Stearic Acid)~15%~12%
18:1 (Oleic Acid)~25%~10%
18:1t (Elaidic Acid)Not Detected~25%
18:2 (Linoleic Acid)~8%~5%

*FAMEs: Fatty Acid Methyl Esters. Percentages are approximate values derived from graphical data for illustrative purposes.[1]

Table 2: Low-Abundance Fatty Acids in Phospholipids

Fatty AcidControl (% of Total FAMEs)Elaidic Acid-Treated (% of Total FAMEs)
14:0 (Myristic Acid)~2%~1.5%
16:1 (Palmitoleic Acid)~4%~2%
20:4 (Arachidonic Acid)~3%~2%

*FAMEs: Fatty Acid Methyl Esters. Percentages are approximate values derived from graphical data for illustrative purposes.[1]

Experimental Protocols

The methodologies outlined below are based on established protocols for cellular lipidomics analysis.[2][3][4][5]

Cell Culture and Fatty Acid Treatment
  • Cell Line: Human hepatoma HepG2 cells are a common model for studying hepatic lipid metabolism.[3]

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Fatty Acid Supplementation: For treatment, a stock solution of elaidic acid is prepared, typically complexed to bovine serum albumin (BSA) to enhance solubility and cellular uptake. The final concentration of elaidic acid in the culture medium is typically in the range of 50-100 µM.[3] Control cells are treated with BSA vehicle alone. The incubation period can range from 24 hours to several days depending on the experimental goals.[3]

Lipid Extraction
  • Cell Harvesting: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested by scraping or trypsinization.

  • Extraction Solvents: A common method for total lipid extraction is the Folch method, which uses a chloroform:methanol (2:1, v/v) solvent system.[2] The Bligh-Dyer method (chloroform:methanol:water) is also widely used.[2]

  • Extraction Procedure: The cell pellet is resuspended in the extraction solvent, vortexed, and incubated to ensure complete lipid extraction. The mixture is then centrifuged to separate the lipid-containing organic phase from the aqueous phase and protein pellet. The organic phase is collected for further analysis.[2]

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Transesterification: The extracted lipids are subjected to transesterification to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a reagent such as methanol containing an acid catalyst (e.g., 14% boron trifluoride in methanol) at an elevated temperature.[5]

  • FAMEs Extraction: The resulting FAMEs are then extracted into an organic solvent like hexane.

  • GC-MS Analysis: The extracted FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS). The FAMEs are separated on a GC column based on their volatility and polarity, and then detected by a mass spectrometer. The identity of each fatty acid is confirmed by its retention time and mass spectrum. Quantification is achieved by comparing the peak area of each FAME to that of an internal standard.[2][4]

Mandatory Visualization

G cluster_setup Experimental Setup cluster_analysis Lipidomic Analysis Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Elaidate_Treatment 2. Elaidate Treatment (100 µM Elaidic Acid) Cell_Culture->Elaidate_Treatment Control_Treatment 2. Control Treatment (Vehicle Control) Cell_Culture->Control_Treatment Lipid_Extraction 3. Total Lipid Extraction (Folch Method) Elaidate_Treatment->Lipid_Extraction Control_Treatment->Lipid_Extraction Transesterification 4. Transesterification to FAMEs Lipid_Extraction->Transesterification GC_MS 5. GC-MS Analysis Transesterification->GC_MS Data_Analysis 6. Data Analysis and Comparison GC_MS->Data_Analysis

Caption: Experimental workflow for comparative lipidomics.

G cluster_pathway Elaidic Acid-Induced Cholesterol Biosynthesis Elaidic_Acid Elaidic Acid SREBP_1c SREBP-1c Activation Elaidic_Acid->SREBP_1c Induces Phospholipid_Remodeling Phospholipid Remodeling Elaidic_Acid->Phospholipid_Remodeling Incorporation into Membranes Target_Genes Upregulation of Cholesterol Synthesis Genes (e.g., HMG-CoA Reductase) SREBP_1c->Target_Genes Activates Transcription Cholesterol_Synthesis Increased Cholesterol Biosynthesis Target_Genes->Cholesterol_Synthesis

Caption: Elaidic acid signaling pathway.

References

Safety Operating Guide

Proper Disposal of Elaidate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of elaidate, also known as elaidic acid. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

Elaidic acid presents conflicting hazard information across different safety data sheets (SDS). Some sources classify it as non-hazardous[1], while others indicate it can cause skin irritation, serious eye irritation, and respiratory irritation[2][3]. Therefore, it is imperative to handle elaidic acid as a potentially hazardous substance and to wear appropriate personal protective equipment (PPE) at all times.

Personal Protective Equipment (PPE) for Handling this compound Waste:

PPESpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.To prevent eye contact and potential serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential skin irritation.[2]
Body Protection Laboratory coat or other protective clothing.To prevent skin exposure.[2][4]
Respiratory Protection A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or if irritation is experienced.To prevent respiratory irritation from dust or aerosols.[2][5]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through an approved chemical waste disposal service.

1. Waste Collection and Storage:

  • Collect waste elaidic acid in a designated, compatible, and properly labeled container.[6][7] The container should be kept tightly closed when not in use.[6][8]

  • Store the waste container in a designated satellite accumulation area.[8]

  • Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[6][7]

2. Spill Management:

  • In the event of a spill, prevent the powder from spreading.[4]

  • Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2][9]

  • Clean the spill area thoroughly.[5]

3. Final Disposal:

  • Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][3]

  • One disposal method mentioned for chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator.[5] This should only be performed by qualified professionals at a licensed facility.

  • Crucially, do not dispose of elaidic acid down the drain or in the regular trash. [6]

4. Empty Container Disposal:

  • Empty containers that held elaidic acid must be managed as hazardous waste.

  • Thoroughly rinse the container. The first rinseate must be collected and disposed of as hazardous waste.[6][10]

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated is_small_quantity Small Quantity (per institutional guidelines)? start->is_small_quantity collect_waste Collect in a labeled, sealed, and compatible waste container. is_small_quantity->collect_waste Yes/No spill_check Is there a spill? collect_waste->spill_check handle_spill Follow Spill Management Protocol: 1. Wear appropriate PPE. 2. Sweep up solid material, avoiding dust. 3. Place in a sealed container for disposal. 4. Clean the affected area. spill_check->handle_spill Yes store_waste Store container in a designated Satellite Accumulation Area. spill_check->store_waste No handle_spill->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup. store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Elaidate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle elaidate. Adherence to these procedures is critical for ensuring personal safety and proper chemical management.

Personal Protective Equipment (PPE)

When working with this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The required PPE is detailed below.

Protection TypeRequired EquipmentSpecifications & Remarks
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash-prone procedures.[1]
Hand Protection Chemical-resistant gloves.Nitrile or other compatible chemical-resistant gloves should be worn to prevent skin contact.[1][2] Always inspect gloves for integrity before use and replace them immediately if contaminated.
Body Protection Laboratory coat.A standard laboratory coat should be worn to protect against incidental skin contact.[3] For larger quantities or increased splash risk, chemical-resistant clothing is recommended.[1][2]
Respiratory Protection Not generally required with adequate ventilation.Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[2] If ventilation is insufficient, a NIOSH/MSHA-approved respirator should be used.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step plan outlines the procedures for receiving, storing, handling, and disposing of this chemical.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, hazard information, and CAS number (112-79-8).

  • Ensure the Safety Data Sheet (SDS) is accessible.

2. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Recommended storage temperatures can vary, with some sources suggesting storage at temperatures as low as -20°C.[4] Always refer to the manufacturer's specific storage instructions.

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[1][5]

3. Handling and Use:

  • Always wear the appropriate PPE as detailed in the table above.

  • Handle this compound in a designated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]

  • In case of accidental contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

4. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][5]

  • Clean the spill area thoroughly.

5. Disposal:

  • Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • It is recommended to dispose of the chemical through an approved waste disposal plant.[1]

  • One disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

ElaidateHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkArea Prepare Well-Ventilated Work Area DonPPE->PrepareWorkArea WeighTransfer Weigh and Transfer this compound PrepareWorkArea->WeighTransfer ConductExperiment Conduct Experiment WeighTransfer->ConductExperiment CleanWorkArea Clean Work Area ConductExperiment->CleanWorkArea SegregateWaste Segregate Waste CleanWorkArea->SegregateWaste DisposeWaste Dispose of Waste Properly SegregateWaste->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.